molecular formula C6H13N B094953 2-Methylpiperidine CAS No. 109-05-7

2-Methylpiperidine

Número de catálogo: B094953
Número CAS: 109-05-7
Peso molecular: 99.17 g/mol
Clave InChI: NNWUEBIEOFQMSS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Methylpiperidine, also known as 2-pipecoline or alpha -pipecolin, belongs to the class of organic compounds known as piperidines. Piperidines are compounds containing a piperidine ring, which is a saturated aliphatic six-member ring with one nitrogen atom and five carbon atoms. This compound is soluble (in water) and a very strong basic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. This compound has an amine, chip, and corn taste.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-6-4-2-3-5-7-6/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWUEBIEOFQMSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90861728
Record name Piperidine, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to yellow liquid; Pepper-like aroma
Record name 2-Methylpiperidine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1597/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

117.00 to 119.00 °C. @ 760.00 mm Hg
Record name 2-Methylpiperidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032416
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in water, Soluble (in ethanol)
Record name 2-Methylpiperidine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1597/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.838-0.844
Record name 2-Methylpiperidine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1597/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

109-05-7
Record name 2-Methylpiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109-05-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpiperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYLPIPERIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31047
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-METHYLPIPERIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=462
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperidine, 2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Piperidine, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90861728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylpiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.312
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-METHYLPIPERIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22E509663B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methylpiperidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032416
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

2-Methylpiperidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methylpiperidine, also known as α-pipecoline, is a versatile heterocyclic secondary amine. Its piperidine ring, substituted with a methyl group at the second position, makes it a crucial building block in the synthesis of a wide array of chemical entities, from pharmaceuticals to agrochemicals.[1] This guide provides an in-depth overview of its chemical and physical properties, safety information, and applications, tailored for researchers, scientists, and professionals in drug development.

Core Properties and Identification

CAS Number: 109-05-7[2]

Molecular Formula: C₆H₁₃N[3][4]

Synonyms: 2-Pipecoline, α-Pipecoline[1][5]

Physicochemical Data

The physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular Weight99.17 g/mol [3]
AppearanceColorless to light yellow liquid[1][6]
OdorPepper-like aroma[3][7]
Boiling Point117-119 °C[1][3][7]
Melting Point-4 to -5 °C[6][7]
Density0.844 g/mL at 25 °C[1][5][7]
Refractive Indexn20/D 1.445 - 1.447[1][5]
SolubilitySoluble in water[3][6]
Flash Point10 °C (50 °F) - closed cup[5]
Vapor Pressure16.4 mmHg at 25°C[6]

Table 2: Computed Properties of this compound

PropertyValueSource(s)
XLogP31.1[3]
Hydrogen Bond Donor Count1[3]
Hydrogen Bond Acceptor Count1[3]
Topological Polar Surface Area12 Ų[3]
Heavy Atom Count7[3]
Complexity52.1[3]

Applications in Synthesis

This compound is a valuable reactant in various organic syntheses. Its applications include:

  • C-2 Arylation: It serves as a reactant for the C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation.[6][7]

  • Synthesis of Heterocycles: It is used in the synthesis of azepan-4-ones and 2-aminobenzoxazoles.[5]

  • Pharmaceutical Scaffolds: It is a building block for corticotropin-releasing factor receptor type 1 antagonists and gefitinib analogues with anti-tumor activity.[5] The piperidine scaffold is prominent in numerous FDA-approved drugs for conditions affecting the central nervous system, as well as for cancer and infectious diseases.[8]

  • Chiral Synthesis: The enantiomers of this compound are utilized in the synthesis of homochiral trans-2,6-dialkyl piperidines.[9]

Experimental Protocols

While a plethora of reactions utilize this compound, a representative protocol for its use in N-alkylation to form a quaternary ammonium salt is detailed below. This type of reaction is fundamental in modifying the structure and properties of piperidine-based compounds.

Experimental Protocol: N-Phenacylation of this compound

This protocol is adapted from a general procedure for the phenacylation of N-methylpiperidines.[10]

Objective: To synthesize N-phenacyl-2-methylpiperidinium bromide.

Materials:

  • This compound

  • α-Bromoacetophenone

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous acetonitrile.

  • To this solution, add α-bromoacetophenone (1.0 equivalent).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Allow the reaction to proceed for an extended period (e.g., 1 week) to ensure completion.[10]

  • Upon completion, remove the acetonitrile under reduced pressure (in vacuo).

  • The resulting crude product, a quaternary ammonium salt, is then washed with anhydrous diethyl ether to remove any unreacted starting materials.

  • The purified N-phenacyl-2-methylpiperidinium bromide can be collected by filtration and dried.

Characterization: The final product can be characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and determine the ratio of diastereomers formed, and Infrared (IR) spectroscopy to identify the carbonyl absorption of the phenacyl group.[10]

Biological Activity and Signaling Pathways

The piperidine ring is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities, including analgesic, antimicrobial, and cytotoxic properties.[11][12] The biological effects are often mediated through interactions with specific protein targets, such as G-protein coupled receptors (GPCRs).[11][13] For instance, many piperidine-based analgesics interact with the opioid receptor signaling pathway.[11]

While a specific signaling pathway directly initiated by this compound is not extensively documented in the provided search results, a general workflow for evaluating the biological activity of piperidine derivatives can be conceptualized. This workflow illustrates the logical progression from synthesis to the identification of a lead compound.

G cluster_0 Compound Preparation cluster_1 Biological Evaluation cluster_2 Data Analysis & Optimization synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification binding_assay Receptor Binding Assay purification->binding_assay functional_assay Functional Assay (e.g., Enzyme Inhibition) purification->functional_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT Assay) purification->cytotoxicity_assay data_collection Data Collection & Analysis binding_assay->data_collection functional_assay->data_collection cytotoxicity_assay->data_collection sar_analysis Structure-Activity Relationship (SAR) Analysis data_collection->sar_analysis lead_id Lead Compound Identification sar_analysis->lead_id lead_id->synthesis Optimization Loop

Caption: General workflow for the development of drugs based on this compound.

Safety Information

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

GHS Hazard Classification:

  • Flammable Liquids: Highly flammable liquid and vapor.[3][5]

  • Acute Toxicity (Oral): Harmful if swallowed.[3]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[3][14]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[3]

Precautionary Measures:

  • Keep away from heat, sparks, open flames, and hot surfaces.[15]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[15]

  • Use only in a well-ventilated area.[15]

  • Store in a locked, well-ventilated place. Keep the container tightly closed.[15]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[15][16]

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpiperidine, also known as α-pipecoline, is a cyclic secondary amine and a substituted derivative of piperidine. Its structural features, particularly the presence of a methyl group adjacent to the nitrogen atom, impart specific physical and chemical properties that make it a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of its reactivity and applications, with a focus on its relevance to drug discovery and development.

Physical Properties

The physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and use in various experimental setups.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₆H₁₃N[1][2][3]
Molecular Weight 99.17 g/mol [1][2]
Appearance Colorless to yellow liquid[1][4][5]
Odor Pepper-like, amine, fishy[1][4]
Density 0.838 - 0.844 g/mL at 25 °C[1][4]
Boiling Point 117.00 to 119.00 °C at 760 mmHg[1][4]
Melting Point -4 to -5 °C[3][6]
Flash Point 10 °C (50 °F)[7]
Refractive Index 1.442 - 1.448 at 20 °C[1][4]
Vapor Pressure 16.4 mmHg at 25 °C[3]
Table 2: Solubility and Partition Coefficient of this compound
PropertyValueSource(s)
Solubility in Water Soluble[1][4][5]
Solubility in Organic Solvents Soluble in ethanol, ether, and other organic solvents[1][5][8]
LogP (Octanol/Water Partition Coefficient) 1.42[4]

Chemical Properties

The chemical behavior of this compound is dictated by the presence of the secondary amine functional group and the adjacent methyl group.

Table 3: Chemical and Spectroscopic Properties of this compound
PropertyValueSource(s)
pKa (of the conjugate acid) 10.95 at 25 °C[4][5]
pH 12-13 (111 g/L aqueous solution)[4][5]
Stability Stable under normal temperatures and pressures[5]
¹H NMR Spectra available[1][9][10][11]
¹³C NMR Spectra available[1][9]
IR Spectrum Spectra available[1][9][12]
Mass Spectrum Spectra available[1][13]

Reactivity and Applications in Drug Development

This compound serves as a versatile intermediate in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs).[5][8] Its reactivity is centered around the nucleophilic nitrogen atom and the C-H bonds of the piperidine ring.

Key reactions involving this compound include:

  • N-Alkylation and N-Acylation: The secondary amine readily undergoes alkylation and acylation reactions to form tertiary amines and amides, respectively.[8]

  • C-H Activation/Functionalization: The C-H bonds on the piperidine ring, particularly at the C-2 position, can be functionalized through directed transition-metal-catalyzed reactions.[4][14] This allows for the introduction of aryl and other groups, a key strategy in medicinal chemistry for modifying the structure and properties of lead compounds.[4][14]

  • Synthesis of Heterocycles: It is a precursor for the synthesis of various heterocyclic compounds, such as 2-aminobenzoxazoles and azepan-4-ones.[4][14]

The piperidine motif is a common scaffold in many approved drugs, and the introduction of a methyl group at the 2-position can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. Therefore, this compound is a valuable starting material for generating libraries of compounds for drug screening.

Reactivity_Factors Reactivity Reactivity of this compound Steric_Hindrance Steric Hindrance (from α-methyl group) Reactivity->Steric_Hindrance influences Nucleophilicity Nucleophilicity of Nitrogen Reactivity->Nucleophilicity determined by Basicity Basicity (pKa) Reactivity->Basicity related to CH_Acidity C-H Bond Acidity (α to Nitrogen) Reactivity->CH_Acidity enables Steric_Hindrance->Nucleophilicity modulates Nucleophilicity->Basicity correlates with

Caption: Factors influencing the chemical reactivity of this compound.

Experimental Protocols

The following are detailed methodologies for the determination of key physical and chemical properties of this compound.

Determination of Boiling Point (Distillation Range)

This protocol is based on the principles of ASTM D1078 for determining the distillation range of volatile organic liquids.[4][15][16]

Apparatus:

  • Distillation flask (e.g., 100 mL)

  • Condenser

  • Receiving graduate cylinder (e.g., 100 mL)

  • Calibrated thermometer (-10 to 250 °C)

  • Heating mantle or oil bath

  • Boiling chips

  • Barometer

Procedure:

  • Measure 50 mL of this compound into the distillation flask.

  • Add a few boiling chips to the flask to ensure smooth boiling.

  • Assemble the distillation apparatus. The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

  • Begin circulating cooling water through the condenser.

  • Apply heat to the flask. Adjust the heating rate so that the first drop of distillate falls from the condenser into the receiving cylinder at a rate of 4-5 mL per minute.

  • Record the temperature at which the first drop of distillate is collected as the initial boiling point.

  • Continue the distillation, recording the temperature at regular volume intervals of the collected distillate.

  • Record the temperature when the last of the liquid in the flask has evaporated as the final boiling point.

  • Record the atmospheric pressure from the barometer. If the pressure is not 760 mmHg, a correction to the observed boiling point may be necessary.

Determination of pKa by Potentiometric Titration

This protocol describes a standard method for determining the acid dissociation constant (pKa) of an amine.[6][13][17]

Apparatus:

  • Calibrated pH meter with a combination pH electrode

  • Burette (e.g., 50 mL)

  • Beaker (e.g., 150 mL)

  • Magnetic stirrer and stir bar

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water

Procedure:

  • Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.05 M).

  • Place a known volume (e.g., 50 mL) of the this compound solution into the beaker with a magnetic stir bar.

  • Immerse the pH electrode into the solution, ensuring the bulb is fully submerged.

  • Begin stirring the solution at a constant rate.

  • Record the initial pH of the solution.

  • Add the standardized HCl solution from the burette in small increments (e.g., 0.5 mL).

  • After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

  • Continue the titration until the pH has dropped significantly, well past the equivalence point.

  • Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

  • The pKa is the pH at the half-equivalence point. The equivalence point is the point of steepest inflection on the titration curve. The half-equivalence point is the volume of titrant that is half of the volume required to reach the equivalence point.

Determination of Solubility in Water

This is a general protocol for determining the qualitative and semi-quantitative solubility of a liquid in water.[9][18]

Apparatus:

  • Test tubes with stoppers

  • Graduated pipettes or micropipettes

  • Vortex mixer or shaker

  • Analytical balance (for quantitative analysis)

Procedure (Qualitative):

  • Add 1 mL of deionized water to a test tube.

  • Add one drop of this compound to the test tube.

  • Stopper the test tube and shake vigorously for 30 seconds.

  • Allow the mixture to stand and observe for any phase separation. If the mixture is a single, clear phase, the substance is considered soluble.

Procedure (Semi-Quantitative):

  • Add a known volume of deionized water (e.g., 5 mL) to a test tube.

  • Add this compound in small, known increments (e.g., 10 µL).

  • After each addition, stopper and shake the test tube until the added liquid is fully dissolved.

  • Continue adding this compound until a separate phase persists after vigorous shaking.

  • The solubility can be estimated as the total volume of this compound that dissolved in the initial volume of water. For a more accurate quantitative determination, analytical techniques such as gas chromatography would be required to measure the concentration of the solute in the saturated aqueous phase.

Synthetic Workflow Example: C-2 Arylation of this compound

The following diagram illustrates a general workflow for the C-2 arylation of piperidines, a reaction for which this compound is a suitable substrate. This type of reaction is highly valuable in drug discovery for creating structural diversity.

C2_Arylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product This compound This compound Reaction_Vessel Reaction in Inert Solvent (e.g., Toluene, Dioxane) under Inert Atmosphere (N2 or Ar) with Heating This compound->Reaction_Vessel Aryl_Halide Aryl Halide/Boronic Ester Aryl_Halide->Reaction_Vessel Catalyst Transition Metal Catalyst (e.g., Pd, Ru) Catalyst->Reaction_Vessel Base_Ligand Base and/or Ligand Base_Ligand->Reaction_Vessel Quenching Quenching of Reaction Reaction_Vessel->Quenching after reaction completion Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Final_Product 2-Aryl-2-methylpiperidine Purification->Final_Product

Caption: General workflow for the C-2 arylation of this compound.

Safety and Handling

This compound is a flammable and corrosive liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. It is harmful if swallowed and can cause skin and eye irritation or damage.[1][2] Store in a cool, dry, and well-ventilated area away from sources of ignition.[5] Consult the Safety Data Sheet (SDS) for complete safety and handling information.

References

A Technical Guide to the Synthesis of 2-Methylpiperidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceutical agents.[1][2] Its six-membered heterocyclic structure provides a versatile three-dimensional framework for the development of novel therapeutics.[3][4] Among its substituted variants, 2-methylpiperidine serves as a crucial chiral building block for a wide range of biologically active compounds, targeting conditions from neurological disorders to cancer.[5][6][7] The precise control of stereochemistry and further functionalization of this motif are paramount for optimizing pharmacological activity and efficacy.[5]

This technical guide provides an in-depth overview of the core synthetic strategies for preparing this compound and its key derivatives. It includes detailed experimental protocols for benchmark reactions, quantitative data summaries, and logical workflow diagrams to assist researchers in the practical application of these methodologies.

Part I: Synthesis of the this compound Core

The primary and most established method for synthesizing this compound is the catalytic hydrogenation of 2-methylpyridine (α-picoline). This approach is valued for its efficiency and use of readily available starting materials.[8][9] Asymmetric methods have also been developed to access enantiomerically pure forms of the molecule, which are often critical for drug development.[5][10][11]

Catalytic Hydrogenation of 2-Methylpyridine

Catalytic hydrogenation involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using hydrogen gas in the presence of a metal catalyst.[8] Various catalysts, including Platinum(IV) oxide (PtO₂, Adams' catalyst) and Raney Nickel, have proven effective under different pressure and solvent conditions.[8][9]

Logical Workflow: Catalytic Hydrogenation

cluster_main Synthesis of this compound Start 2-Methylpyridine (α-Picoline) Product This compound Start->Product Hydrogenation Catalyst Catalyst (e.g., PtO₂, Raney Ni) Catalyst->Product Conditions H₂ Gas Solvent (e.g., Acetic Acid) Pressure (50-70 bar) Conditions->Product cluster_alkylation N-Alkylation of this compound cluster_direct Direct Alkylation cluster_reductive Reductive Amination Start This compound AlkylHalide Alkyl Halide (R-X) Carbonyl Aldehyde/Ketone (R-CHO / R-CO-R') End N-Alkyl- This compound AlkylHalide->End Nucleophilic Substitution Base Base (K₂CO₃ or DIPEA) Carbonyl->End Imine Formation & In Situ Reduction Reducer Reducing Agent (NaBH(OAc)₃) cluster_acylation N-Acylation of this compound Start This compound Product N-Acyl-2-Methylpiperidine (Amide) Start->Product Acylation AcylatingAgent Acylating Agent (e.g., Acyl Chloride, Acetic Anhydride) AcylatingAgent->Product

References

2-Methylpiperidine: A Core Technical Overview of its Molecular Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise yet in-depth overview of the fundamental molecular characteristics of 2-Methylpiperidine, a heterocyclic amine of significant interest in chemical synthesis and pharmaceutical development. This document focuses on its molecular weight and chemical formula, presenting the core data in a structured format for ease of reference and comparison.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below. These values are foundational for a wide range of applications, from stoichiometric calculations in synthetic protocols to interpretation of analytical data.

PropertyValueSource
Chemical Formula C6H13N[1][2][3][4][5]
Molecular Weight 99.17 g/mol [2][3][4]
Monoisotopic Mass 99.104799419 Da[6][3][7]
CAS Registry Number 109-05-7[1][2]

Methodology for Determination of Molecular Properties

The molecular formula of this compound is determined based on its known atomic composition (6 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom). The molecular weight is a calculated value derived from the sum of the atomic weights of its constituent atoms, using the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC). The monoisotopic mass is calculated using the mass of the most abundant isotope of each element.

Logical Relationship of Core Properties

The following diagram illustrates the logical flow from the compound's name to its fundamental molecular properties.

Figure 1. Hierarchical Relationship of this compound's Core Properties A This compound B Chemical Structure A->B is represented by a C Chemical Formula C6H13N B->C which dictates the D Molecular Weight 99.17 g/mol C->D allows calculation of

References

Spectroscopic Profile of 2-Methylpiperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methylpiperidine, a key heterocyclic amine with applications in pharmaceutical synthesis and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about its proton and carbon framework.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment Chemical Shift (δ) ppm Multiplicity Integration Coupling Constant (J) Hz
H-2~2.5 - 2.6Multiplet1H-
H-6 (axial)~2.9 - 3.0Multiplet1H-
H-6 (equatorial)~2.4 - 2.5Multiplet1H-
H-3, H-4, H-5~1.1 - 1.8Multiplet6H-
-CH₃~1.0 - 1.1Doublet3H~6.2
N-H~1.5 (broad)Singlet1H-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration used.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound.

Carbon Assignment Chemical Shift (δ) ppm
C-2~53.0
C-6~47.0
C-3~35.0
C-5~26.0
C-4~25.0
-CH₃~22.0
Experimental Protocol for NMR Spectroscopy

Sample Preparation:

  • A sample of this compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O) to a volume of approximately 0.6-0.7 mL in a 5 mm NMR tube.[1][2]

  • The solution is filtered to remove any particulate matter.

  • An internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing.[1]

Instrument Parameters:

  • Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR:

    • Number of scans: 8-16

    • Relaxation delay: 1-2 seconds

    • Pulse angle: 30-45°

  • ¹³C NMR:

    • Number of scans: 128 or more (due to the low natural abundance of ¹³C)

    • Relaxation delay: 2-5 seconds

    • Proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound shows characteristic absorption bands for N-H and C-H bonds.

Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3300Medium, BroadN-H stretch
2960-2850StrongC-H stretch (aliphatic)
~1450MediumC-H bend (CH₂)
~1375MediumC-H bend (CH₃)
~1100MediumC-N stretch
Experimental Protocol for FT-IR Spectroscopy

For a liquid sample like this compound, a neat spectrum is typically acquired.

  • A drop of the neat liquid is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3][4][5]

  • A second salt plate is carefully placed on top to create a thin liquid film.[3][4][5]

  • The "sandwich" is mounted in the sample holder of an FT-IR spectrometer.

  • A background spectrum of the empty sample holder is recorded first.

  • The sample spectrum is then recorded and ratioed against the background to produce the final absorbance or transmittance spectrum.

  • After analysis, the salt plates are cleaned with a suitable solvent (e.g., acetone or isopropanol) and dried.[6]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometric Data

The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity (%) Possible Fragment
99~15[M]⁺ (Molecular Ion)
84100[M-CH₃]⁺
56~35[C₄H₈]⁺ or [C₃H₆N]⁺
42~25[C₃H₆]⁺ or [C₂H₄N]⁺

Data obtained from PubChem CID 7974.[7]

Fragmentation Pathway

The fragmentation of this compound in an EI mass spectrometer is initiated by the loss of an electron to form the molecular ion. Subsequent fragmentation occurs through characteristic pathways for cyclic amines.

G Mass Spectrometry Fragmentation of this compound M This compound (M, m/z 99) M_ion [C₆H₁₃N]⁺˙ (m/z 99) M->M_ion -e⁻ frag_84 [M-CH₃]⁺ (m/z 84) M_ion->frag_84 - •CH₃ (α-cleavage) frag_56 [C₄H₈]⁺ or [C₃H₆N]⁺ (m/z 56) frag_84->frag_56 - C₂H₄ frag_42 [C₃H₆]⁺ or [C₂H₄N]⁺ (m/z 42) frag_84->frag_42 - C₃H₆

Caption: Proposed fragmentation pathway of this compound under electron ionization.

Experimental Protocol for GC-MS

Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

Gas Chromatography (GC) Parameters:

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).[9]

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40-60 °C, hold for 1-2 minutes.

    • Ramp: 10-25 °C/min to 250 °C.

    • Final hold: 2-5 minutes.[9]

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Mass Range: m/z 30-200.

  • Scan Mode: Full scan.

Experimental Workflow Overview

The general workflow for obtaining the spectroscopic data is outlined below.

G General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR GCMS GC-MS System Prep_MS->GCMS Data_NMR ¹H & ¹³C NMR Spectra NMR->Data_NMR Data_IR IR Spectrum IR->Data_IR Data_MS Mass Spectrum GCMS->Data_MS Interpretation Structural Elucidation Data_NMR->Interpretation Data_IR->Interpretation Data_MS->Interpretation

Caption: A generalized workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to 2-Methylpiperidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-Methylpiperidine, a heterocyclic amine, serves as a crucial building block in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. Its piperidine core is a prevalent scaffold in numerous biologically active molecules. This technical guide provides an in-depth overview of this compound, including its common synonyms, physicochemical properties, a representative synthetic protocol, and a workflow for its application in organic synthesis.

Nomenclature and Synonyms

In scientific literature, this compound is referred to by a variety of names and identifiers. A comprehensive list is provided below to aid in literature searches and substance identification. The most common synonym is 2-Pipecoline .[1][2]

Common Synonyms and Identifiers:

  • 2-Pipecoline[1][2]

  • alpha-Pipecoline[2]

  • α-Methylpiperidine[2]

  • Piperidine, 2-methyl-[2]

  • 2-Methyl hexahydropyridine[2]

  • Pipicoline[2]

  • alpha-Pipecolin[2]

  • NSC-31047[2]

Registry Numbers and Database IDs:

  • CAS Number: 109-05-7[2]

  • PubChem CID: 7974[2]

  • EINECS Number: 203-642-1[3]

  • ChEBI ID: CHEBI:186840

  • Beilstein/REAXYS Number: 79804[3]

Physicochemical and Spectroscopic Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
Molecular Formula C₆H₁₃N[2]
Molecular Weight 99.17 g/mol [2][3]
Appearance Colorless to yellow liquid[1][4]
Odor Pepper-like, strong amine odor[1][4]
Boiling Point 118-119 °C at 753 mmHg[3][4]
Density 0.844 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.445 - 1.446[3][4]
Flash Point 10 °C (closed cup)[3]
Water Solubility Soluble[1]
pKa 10.95 (+1) at 25°C[1]
InChI InChI=1S/C6H13N/c1-6-4-2-3-5-7-6/h6-7H,2-5H2,1H3[2]
SMILES CC1CCCCN1[2]

Experimental Protocols

This compound is a versatile reactant in organic synthesis. A common application is its use as a nucleophile in the synthesis of more complex piperidine derivatives. Below is a representative protocol for the N-alkylation of this compound.

Protocol: Synthesis of N-Benzyl-2-methylpiperidine

This protocol describes the reaction of this compound with benzyl bromide to yield N-Benzyl-2-methylpiperidine.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (CH₃CN)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound and acetonitrile.

  • Add potassium carbonate to the solution.

  • While stirring, add benzyl bromide dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure N-Benzyl-2-methylpiperidine.

Signaling Pathways and Biological Relevance

Direct signaling pathways initiated by this compound itself are not well-documented in the literature. Its primary role in a biological context is as a key structural motif in a variety of pharmacologically active compounds. The piperidine ring, and its substituted forms like this compound, are essential pharmacophores in drugs targeting the central nervous system. For instance, derivatives of this compound have been investigated for their activity as serotonin (5-HT) reuptake inhibitors and 5-HT1A receptor antagonists, which are important mechanisms in the treatment of depression.[5]

The biological activity is therefore a function of the entire molecule that incorporates the this compound scaffold, rather than the isolated compound acting on a specific signaling cascade.

Visualized Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis and purification of a 2-substituted piperidine derivative, a common application of this compound chemistry in drug discovery and organic synthesis.

experimental_workflow reagents Reactants: - this compound - Electrophile - Base - Solvent reaction Reaction Setup (e.g., Reflux) reagents->reaction 1. Mixing workup Aqueous Workup - Quenching - Extraction reaction->workup 2. Reaction Completion drying Drying and Concentration workup->drying 3. Isolation of Crude Product purification Purification (e.g., Column Chromatography) drying->purification 4. Purification analysis Product Analysis - NMR - MS purification->analysis 5. Characterization product Pure Substituted This compound analysis->product 6. Final Product

Caption: A generalized workflow for the synthesis and purification of a 2-substituted piperidine derivative.

Applications in Drug Development

This compound and its derivatives are of significant interest to the pharmaceutical industry. The piperidine scaffold is present in numerous approved drugs. The introduction of a methyl group at the 2-position can influence the stereochemistry and pharmacological properties of the final compound.[5] It is used as a starting material or intermediate in the synthesis of:

  • Antihistamines[1]

  • Antipsychotics[1]

  • Local anesthetics[1]

  • Corticotropin-releasing factor receptor type 1 antagonists[3]

  • Gefitinib analogues with anti-tumor activity[3]

The ability to synthesize various stereoisomers of this compound-containing compounds allows for detailed structure-activity relationship (SAR) studies, which are crucial in optimizing drug candidates.[5]

References

An In-Depth Technical Guide to the Health and Safety of 2-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for 2-methylpiperidine, intended for use by professionals in research and drug development. The following sections detail its toxicological properties, flammability, reactivity, and handling procedures, supported by summarized quantitative data, detailed experimental protocols, and a diagram of its known biosynthetic pathway involvement.

Health and Safety Information

This compound is a flammable and corrosive liquid that is harmful if swallowed and can cause severe skin burns, serious eye damage, and respiratory irritation.[1] It is essential to handle this chemical with appropriate personal protective equipment and in a well-ventilated area.

Toxicological Data

The acute and chronic health effects of this compound have been evaluated through various toxicological studies. A summary of the key quantitative data is presented below.

Endpoint Species Route Value Classification
Acute Oral Toxicity (LD50)RatOral133 - 740 mg/kg bwHarmful if swallowed
Skin Corrosion/IrritationRabbitDermalCorrosiveCauses severe skin burns
Eye Damage/IrritationRabbitOcularCorrosiveCauses serious eye damage
Respiratory Irritation-Inhalation-May cause respiratory irritation
Inhalation Toxicity (LC50)RatInhalation4.8 mg/L (4 hours)Toxic if inhaled

Data compiled from multiple sources.[1]

Physical and Chemical Properties
Property Value
Molecular FormulaC₆H₁₃N
Molecular Weight99.18 g/mol
Boiling Point118-119 °C
Flash Point10 °C (closed cup)
Autoignition TemperatureNo data available
StabilityStable under normal conditions

Data compiled from multiple sources.[2]

Experimental Protocols

The toxicological classifications of this compound are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The methodologies for the key toxicological endpoints are detailed below.

Acute Oral Toxicity (OECD 423)

The acute oral toxicity of this compound is determined using the Acute Toxic Class Method as outlined in OECD Guideline 423.

  • Test Animals: Healthy, young adult rats of a single sex (typically females) are used. Animals are fasted overnight prior to dosing.

  • Dose Administration: A single dose of this compound is administered by oral gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Key observation times include immediately after dosing and at regular intervals for the first 24 hours.

  • Endpoint: The study allows for the classification of the substance into a specific toxicity class based on the observed mortality at different dose levels.

Acute Dermal Irritation/Corrosion (OECD 404)

The potential for this compound to cause skin irritation and corrosion is assessed according to OECD Guideline 404.[3]

  • Test Animals: Healthy, young adult albino rabbits with intact skin are used.[3]

  • Test Substance Application: A 0.5 mL (for liquids) or 0.5 g (for solids, moistened to a paste) sample of this compound is applied to a small area (approximately 6 cm²) of shaved skin.[3][4] The site is then covered with a semi-occlusive dressing for a 4-hour exposure period.[3][4][5]

  • Observation: After the exposure period, the dressing is removed, and the skin is cleansed. Dermal reactions, including erythema (redness) and edema (swelling), are evaluated and scored at 1, 24, 48, and 72 hours after patch removal.[4]

  • Endpoint: The substance is classified as corrosive or irritant based on the severity, persistence, and reversibility of the observed skin lesions.[3][4]

Acute Eye Irritation/Corrosion (OECD 405)

The eye irritation and corrosion potential of this compound is determined following OECD Guideline 405.[6][7]

  • Test Animals: Healthy, young adult albino rabbits are used.[7]

  • Test Substance Instillation: A single dose of 0.1 mL of liquid this compound is instilled into the conjunctival sac of one eye of the animal.[7] The other eye remains untreated and serves as a control.[7]

  • Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation.[7] Reactions of the cornea, iris, and conjunctiva are scored.

  • Endpoint: The substance is classified based on the severity and reversibility of the ocular lesions observed.[7]

Biosynthetic Pathway Involvement

This compound is a known intermediate in the biosynthesis of the piperidine alkaloid 1-deoxynojirimycin (DNJ) in plants such as mulberry (Morus alba).[8][9] The pathway originates from the amino acid L-lysine.[9][10]

DNJ_Biosynthesis cluster_0 Biosynthesis of this compound cluster_1 Conversion to DNJ Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Copper Amine Oxidase (CAO) Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Piperidine Piperidine Piperideine->Piperidine Reductase (SDR) Methylpiperidine This compound Piperidine->Methylpiperidine C-Methyltransferase (MaMT1) + S-adenosyl-L-methionine (SAM) DNJ 1-Deoxynojirimycin (DNJ) Methylpiperidine->DNJ Hydroxylation (Cytochrome P450)

Caption: Biosynthetic pathway of 1-deoxynojirimycin from L-lysine, highlighting this compound.

References

Commercial Availability and Suppliers of 2-Methylpiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, key suppliers, manufacturing processes, and quality control methodologies for 2-Methylpiperidine (CAS No. 109-05-7). This information is crucial for researchers, scientists, and professionals in drug development who utilize this versatile heterocyclic amine as a building block in the synthesis of active pharmaceutical ingredients (APIs) and other specialty chemicals.

Commercial Availability and Major Suppliers

This compound is readily available from a multitude of chemical suppliers and manufacturers globally. It is typically offered in various grades of purity and a range of packaging sizes to accommodate both laboratory-scale research and bulk manufacturing needs.

Key Global Suppliers

A number of international chemical suppliers are prominent distributors of this compound. These companies often provide extensive product documentation, including certificates of analysis (CoA), and cater to the stringent quality requirements of the pharmaceutical industry.

  • MilliporeSigma (formerly Sigma-Aldrich): A major global supplier offering various grades of this compound, including research-grade and bulk quantities.[1]

  • Thermo Fisher Scientific (including the former Alfa Aesar brand): Provides this compound in a range of purities and pack sizes, suitable for research and development applications.

  • TCI (Tokyo Chemical Industry): A well-established manufacturer and supplier of specialty organic chemicals, offering high-purity this compound.[2][3][4]

  • Jubilant Ingrevia: An integrated global pharmaceutical and life sciences company that lists this compound among its products, with applications in the agrochemical sector.[5]

  • Otto Chemie Pvt. Ltd.: A manufacturer and worldwide shipper of this compound.[6]

Regional Suppliers and Manufacturers

Beyond the major global players, numerous regional suppliers and manufacturers, particularly in Asia, play a significant role in the this compound market.

  • China: A significant number of chemical manufacturers and suppliers are based in China, offering competitive pricing for various grades of this compound. Notable suppliers include Shanghai Kaisai Chemical Co., Ltd., Meryer (Shanghai) Chemical Technology Co., Ltd., and Energy Chemical.[7]

  • India: Several Indian chemical companies also manufacture and supply this compound to both domestic and international markets.

Commercial Grades, Packaging, and Pricing

The commercial landscape for this compound is characterized by a variety of purity levels and packaging options to suit different applications.

Supplier/Manufacturer Purity Grades Offered Packaging Options Illustrative Pricing (USD)
MilliporeSigma (Sigma-Aldrich) 98%100 mL, 500 mL~$60 for 100 mL
TCI America >98.0% (GC)25 mL, 100 mL, 500 mL~
20for25mL,20 for 25 mL, ~20for25mL,
45 for 100 mL
Thermo Fisher Scientific 98+%100 mL, 500 mL~$50 for 100 mL
Chem-Impex Not specified100 mL, 250 mL, 1 L, 5 L, 10 L~
40for100mL,40 for 100 mL, ~40for100mL,
310 for 1 L
Various Chinese Suppliers 99%+, 99%+ HPLC1 kg, Bulk~$7 - $15 per kg (for bulk orders)

Note: Prices are indicative and subject to change based on market conditions, order volume, and supplier.

Manufacturing and Synthesis

The primary industrial route for the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, 2-methylpyridine (also known as α-picoline).

Industrial Synthesis of 2-Methylpyridine

2-Methylpyridine is produced on a large scale through several methods, with the Chichibabin pyridine synthesis being a common approach. This involves the gas-phase condensation of acetaldehyde and ammonia over a catalyst, such as alumina, at elevated temperatures (350–550 °C).[8][9][10] Alternative routes include the reaction of acetylene with ammonia or acetonitrile.[9][10]

Hydrogenation of 2-Methylpyridine to this compound

The conversion of 2-methylpyridine to this compound is a well-established hydrogenation process.

Synthesis_Pathway Industrial Synthesis of this compound cluster_precursor Precursor Synthesis Acetaldehyde Acetaldehyde Two_Methylpyridine 2-Methylpyridine Acetaldehyde->Two_Methylpyridine Chichibabin Synthesis Ammonia Ammonia Ammonia->Two_Methylpyridine Two_Methylpiperidine This compound Two_Methylpyridine->Two_Methylpiperidine Catalytic Hydrogenation Hydrogen Hydrogen (H2) Hydrogen->Two_Methylpiperidine Catalyst Catalyst (e.g., Ni, Ru, Rh) Catalyst->Two_Methylpiperidine

Caption: Industrial synthesis pathway of this compound.

Detailed Experimental Protocol: Hydrogenation of 2-Methylpyridine

This protocol is a representative example of a laboratory-scale hydrogenation. Industrial processes may vary in terms of scale, catalyst, and specific conditions.

Materials:

  • 2-Methylpyridine (1 mol)

  • Ruthenium on carbon (Ru/C) catalyst (5 wt%)

  • Ethanol (as solvent)

  • High-pressure autoclave reactor

Procedure:

  • The autoclave reactor is charged with 2-methylpyridine and ethanol.

  • The Ru/C catalyst is carefully added to the reactor under an inert atmosphere (e.g., nitrogen or argon).

  • The reactor is sealed and purged several times with hydrogen gas to remove any air.

  • The reactor is pressurized with hydrogen to the desired pressure (e.g., 20-50 bar).

  • The reaction mixture is heated to the target temperature (e.g., 80-120 °C) with vigorous stirring.

  • The reaction is monitored for hydrogen uptake. The reaction is considered complete when hydrogen consumption ceases.

  • After cooling to room temperature, the reactor is carefully depressurized.

  • The reaction mixture is filtered to remove the catalyst.

  • The solvent (ethanol) is removed under reduced pressure.

  • The crude this compound is then purified by fractional distillation to yield the final product.

Quality Control and Analytical Methods

To ensure the identity and purity of this compound, particularly for pharmaceutical applications, a range of analytical techniques are employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity of this compound and identifying any volatile impurities.

Detailed Experimental Protocol: GC-MS Analysis

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Injector: Split injection mode with a split ratio of 50:1. Injector temperature: 250 °C.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: Scan from m/z 35 to 300.

    • Ion source temperature: 230 °C.

  • Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are used to confirm the chemical structure of this compound and to detect any structural isomers or non-volatile impurities.[11][12][13]

Detailed Experimental Protocol: NMR Analysis

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in about 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl3) in an NMR tube.

  • 1H NMR:

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Key signals include a doublet for the methyl group, and multiplets for the methine and methylene protons of the piperidine ring.

  • 13C NMR:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Characteristic signals will be observed for the five distinct carbon atoms in the molecule.[13]

Karl Fischer Titration

This method is the standard for determining the water content in this compound, which is crucial as it can affect reactivity and product quality.

Detailed Experimental Protocol: Karl Fischer Titration

  • Instrumentation: A volumetric or coulometric Karl Fischer titrator.

  • Reagents: Anhydrous methanol and a suitable Karl Fischer reagent.

  • Procedure (Volumetric):

    • The titration vessel is filled with anhydrous methanol and pre-titrated with the Karl Fischer reagent to a stable endpoint to eliminate any residual water.

    • A precisely weighed amount of the this compound sample is injected into the vessel.

    • The sample is then titrated with the Karl Fischer reagent to the endpoint.

    • The water content is calculated based on the volume of titrant consumed and the titer of the reagent.

Supply Chain and Logistics

The supply chain for this compound involves manufacturers, distributors, and end-users.

Supply_Chain This compound Supply Chain Raw_Materials Raw Materials (Acetaldehyde, Ammonia) Manufacturer Manufacturer Raw_Materials->Manufacturer Distributor Global/Regional Distributor Manufacturer->Distributor Bulk Supply End_User End-User (Research, Pharma, Agrochem) Manufacturer->End_User Direct Bulk Supply Distributor->End_User Packaged Supply

Caption: A simplified overview of the this compound supply chain.

For researchers and drug development professionals, sourcing this compound from reputable suppliers who can provide comprehensive analytical data and ensure consistent quality is paramount for the success and reproducibility of their work.

References

The Pivotal Role of 2-Methylpiperidine as a Chemical Intermediate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpiperidine, a heterocyclic amine, serves as a crucial and versatile chemical intermediate in the synthesis of a wide array of valuable compounds, particularly within the pharmaceutical and agrochemical industries. Its piperidine core, adorned with a methyl group at the 2-position, provides a foundational scaffold for the development of complex molecules with diverse biological activities. This technical guide offers a comprehensive overview of the synthesis, key reactions, and applications of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₃N--INVALID-LINK--
Molecular Weight 99.17 g/mol --INVALID-LINK--
Appearance Colorless to yellow liquid--INVALID-LINK--
Odor Pepper-like, strong amine odor--INVALID-LINK--
Boiling Point 117-119 °C at 760 mmHg--INVALID-LINK--
Melting Point -4 to -5 °C--INVALID-LINK--
Density 0.844 g/mL at 25 °C--INVALID-LINK--
Refractive Index 1.446 (n20/D)--INVALID-LINK--
Solubility Soluble in water, ethanol, and ether--INVALID-LINK--
pKa 10.95 (+1) at 25°C--INVALID-LINK--
CAS Number 109-05-7--INVALID-LINK--

Synthesis of this compound

The primary industrial synthesis of this compound involves the catalytic hydrogenation of 2-picoline (2-methylpyridine). Various catalysts and reaction conditions have been developed to optimize the yield and selectivity of this transformation.

Catalytic Hydrogenation of 2-Picoline

The reduction of the pyridine ring in 2-picoline to a piperidine ring is a highly efficient process. A comparison of different catalytic systems is presented below.

CatalystTemperature (°C)Pressure (atm)SolventYield (%)Reference
Raney Nickel200150-300TolueneHigh--INVALID-LINK--
Raney NickelRoom Temp.~4Toluene~100--INVALID-LINK--
Platinum (IV) Oxide (PtO₂)Room Temp.70Glacial Acetic Acid~95--INVALID-LINK--
5% Ruthenium on Carbon (Ru/C)Room Temp.-Ethanol/MethanolHigh--INVALID-LINK--
Palladium on Carbon & Rhodium on Carbon30-5030-50Absolute EthanolHigh--INVALID-LINK--
Experimental Protocol: Catalytic Hydrogenation of 2-Picoline with PtO₂

This protocol describes a general procedure for the laboratory-scale synthesis of this compound.

Materials:

  • 2-Picoline (1.0 g)

  • Platinum (IV) Oxide (PtO₂) (5 mol%)

  • Glacial Acetic Acid (5 mL)

  • Hydrogen gas

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Sodium sulfate (Na₂SO₄)

  • Celite

Procedure:

  • A solution of 2-picoline (1.0 g) in glacial acetic acid (5 mL) is prepared in a high-pressure reactor.

  • A catalytic amount of PtO₂ (5 mol%) is added to the solution.

  • The reactor is sealed and purged with hydrogen gas.

  • The reaction mixture is stirred under a hydrogen gas pressure of 70 bar at room temperature for 4-6 hours.

  • Upon completion of the reaction (monitored by TLC or GC-MS), the reaction is quenched by the addition of a saturated NaHCO₃ solution until the cessation of gas evolution.

  • The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are filtered through a pad of Celite and dried over anhydrous Na₂SO₄.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification by column chromatography (Silica gel, 5% EtOAc in petroleum ether) affords this compound as a colorless liquid.[1]

Role as a Chemical Intermediate in Pharmaceuticals

This compound is a pivotal building block in the synthesis of numerous active pharmaceutical ingredients (APIs), including local anesthetics, antipsychotics, and corticotropin-releasing factor (CRF) antagonists.

Synthesis of Mepivacaine

Mepivacaine is a local anesthetic of the amide type. Its synthesis involves the coupling of N-methylpipecolic acid (derived from this compound) with 2,6-dimethylaniline.[2]

Experimental Protocol: Synthesis of Mepivacaine

This protocol outlines a general laboratory-scale synthesis of Mepivacaine.

Materials:

  • (S)-N-Methylpipecolic acid hydrochloride

  • Thionyl chloride or oxalyl chloride

  • 2,6-Dimethylaniline

  • Toluene

  • Triethylamine or other suitable base

Procedure:

  • Formation of the Acyl Chloride: (S)-N-Methylpipecolic acid hydrochloride is suspended in an inert solvent like toluene. Thionyl chloride or oxalyl chloride is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction mixture is then stirred at an elevated temperature (e.g., 50-60 °C) for a few hours until the conversion to the acyl chloride is complete.

  • Amide Formation: The resulting acyl chloride solution is then added dropwise to a solution of 2,6-dimethylaniline in toluene, in the presence of a base such as triethylamine to neutralize the generated HCl. The reaction is typically stirred at room temperature or slightly elevated temperature until completion.

  • Work-up and Purification: The reaction mixture is washed with water and an aqueous base to remove unreacted starting materials and byproducts. The organic layer is dried over a drying agent like sodium sulfate, and the solvent is evaporated. The crude Mepivacaine can be purified by recrystallization from a suitable solvent system to yield the final product.

Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists

This compound derivatives are key components in the development of non-peptide CRF1 receptor antagonists, which are being investigated for the treatment of stress-related disorders such as anxiety and depression.[3][4] The this compound moiety often forms a crucial part of the pharmacophore that interacts with the CRF1 receptor.

The CRF1 receptor is a G-protein coupled receptor (GPCR). Its activation by CRF initiates a signaling cascade that primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the physiological response, such as the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.[3][5][6][7][8]

CRF1_Signaling_Pathway CRF CRF CRF1R CRF1 Receptor (GPCR) CRF->CRF1R Binds to G_protein G-protein (Gs) CRF1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Response Physiological Response (e.g., ACTH release) Downstream->Response Leads to Antagonist This compound-based Antagonist Antagonist->CRF1R Blocks

Caption: CRF1 Receptor Signaling Pathway and the action of this compound-based antagonists.

Role as a Chemical Intermediate in Agrochemicals

This compound is also a valuable intermediate in the synthesis of agrochemicals, contributing to the development of effective pesticides.

Synthesis of Piperophos

Piperophos is an organothiophosphate herbicide. Its synthesis involves the reaction of this compound with other chemical precursors. The general synthetic route involves the reaction of this compound with a suitable phosphorodichloridothioate derivative.

General Synthetic Strategy for Piperophos:

  • Phosphorodichloridothioate formation: A suitable alcohol is reacted with thiophosphoryl chloride (PSCl₃) to form the corresponding O-alkyl phosphorodichloridothioate.

  • Condensation with this compound: The O-alkyl phosphorodichloridothioate is then reacted with this compound in the presence of a base to neutralize the HCl generated, forming an intermediate phosphorochloridothioate.

  • Final condensation: This intermediate is further reacted with another nucleophile, such as a thiol, to yield the final Piperophos molecule.

Experimental and Logical Workflows

The versatility of the this compound scaffold makes it a valuable starting point for drug discovery and a key component in various synthetic workflows.

Logical Workflow for Drug Discovery

The process of developing new drugs based on the this compound scaffold can be visualized as a logical workflow, starting from the initial scaffold and progressing through various stages of optimization.

Drug_Discovery_Workflow Scaffold This compound Scaffold Library Library Synthesis (e.g., Solid-Phase) Scaffold->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit LeadGen Lead Generation (SAR Studies) Hit->LeadGen LeadOpt Lead Optimization (ADMET Properties) LeadGen->LeadOpt Candidate Preclinical Candidate LeadOpt->Candidate Clinical Clinical Trials Candidate->Clinical

Caption: Logical workflow for drug discovery utilizing the this compound scaffold.

Experimental Workflow: Solid-Phase Synthesis of Piperidine Derivatives

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of piperidine derivatives for high-throughput screening. The Ugi four-component reaction is one such method that can be adapted for solid-phase synthesis.

Solid_Phase_Synthesis Resin Resin Support Coupling Couple Amino Acid (e.g., Glutamic Acid) Resin->Coupling Deprotection1 Fmoc Deprotection (Piperidine) Coupling->Deprotection1 Deprotection2 Side-chain Deprotection (TFA) Deprotection1->Deprotection2 Ugi Ugi Four-Component Reaction (U-4CR) Deprotection2->Ugi Cleavage Cleavage from Resin (e.g., TFA) Ugi->Cleavage Components Aldehyde/Ketone Amine Isocyanide Components->Ugi Purification Purification (HPLC) Cleavage->Purification Library Piperidine Derivative Library Purification->Library

Caption: Experimental workflow for the solid-phase synthesis of a piperidine derivative library via the Ugi reaction.[3][9]

Conclusion

This compound stands as a testament to the importance of fundamental chemical building blocks in modern science. Its straightforward synthesis and versatile reactivity have cemented its position as a key intermediate in the production of a diverse range of commercially significant molecules. For researchers and professionals in drug development and agrochemical synthesis, a deep understanding of the chemistry and applications of this compound is invaluable for the innovation of new and improved products. The continued exploration of new synthetic methodologies and biological applications of this compound derivatives promises to unlock further advancements in these critical fields.

References

Stereoisomers and Chirality of 2-Methylpiperidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpiperidine, a heterocyclic amine, is a crucial chiral building block in the synthesis of numerous pharmaceutical compounds and natural products. The presence of a stereocenter at the second carbon position gives rise to two enantiomers, (R)-2-methylpiperidine and (S)-2-methylpiperidine. The distinct three-dimensional arrangement of these stereoisomers dictates their interaction with other chiral molecules, including biological targets such as enzymes and receptors. Consequently, the individual enantiomers of this compound and their derivatives often exhibit significantly different pharmacological and toxicological profiles. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their synthesis, resolution, conformational analysis, and the pivotal role of chirality in their biological activity.

Physicochemical Properties of this compound Stereoisomers

The enantiomers of this compound share identical physical properties in an achiral environment, such as boiling point and density. However, they exhibit distinct optical activities, rotating plane-polarized light in equal but opposite directions. The racemic mixture is optically inactive.

PropertyRacemic (±)-2-Methylpiperidine(R)-(-)-2-Methylpiperidine(S)-(+)-2-Methylpiperidine
CAS Number 109-05-71722-95-83197-42-0[1][2]
Molecular Formula C₆H₁₃NC₆H₁₃NC₆H₁₃N
Molecular Weight 99.17 g/mol 99.17 g/mol [3]99.17 g/mol [1][2]
Boiling Point 118-119 °CNot explicitly found, but expected to be the same as the racemate and (S)-enantiomer.117-121 °C[1][4]
Density 0.844 g/mL at 25 °CNot explicitly found, but expected to be the same as the racemate and (S)-enantiomer.0.823 g/mL at 25 °C[1][4]
Refractive Index (n20/D) 1.445Not explicitly found, but expected to be the same as the racemate and (S)-enantiomer.1.446[1]
pKa 10.99Not explicitly found, but expected to be the same as the racemate and (S)-enantiomer.Not explicitly found, but expected to be the same as the racemate.
Optical Rotation [α]D Inferred to be equal and opposite to the (S)-enantiomer.+35° (c = 3.5 in hexane)[1]

Resolution of Racemic this compound

The separation of racemic this compound into its individual enantiomers is a critical step for their use in stereoselective synthesis. The most common method is through the formation of diastereomeric salts with a chiral resolving agent.

Experimental Protocol: Resolution via Diastereomeric Salt Crystallization with (+)-Mandelic Acid

This protocol is based on established procedures for the resolution of chiral amines.

Materials:

  • Racemic this compound

  • (+)-Mandelic acid

  • Ethanol (absolute)

  • Diethyl ether

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Filter paper

  • Büchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve one equivalent of racemic this compound in a minimal amount of warm ethanol.

    • In a separate flask, dissolve one equivalent of (+)-mandelic acid in warm ethanol.

    • Slowly add the mandelic acid solution to the this compound solution with stirring.

    • Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt, the (S)-2-methylpiperidine-(+)-mandelate salt.

    • Further cool the mixture in an ice bath to maximize precipitation.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold diethyl ether to remove any residual mother liquor.

    • The enantiomeric purity of the resolved amine can be improved by recrystallizing the diastereomeric salt from ethanol.

  • Liberation of the Free Amine:

    • Suspend the crystalline diastereomeric salt in water.

    • Add 1 M NaOH solution dropwise with stirring until the solution becomes basic (pH > 10), liberating the free (S)-2-methylpiperidine.

    • Extract the aqueous solution three times with dichloromethane.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield enantiomerically enriched (S)-(+)-2-methylpiperidine.

  • Isolation of the (R)-Enantiomer:

    • The (R)-enantiomer can be recovered from the mother liquor by evaporation of the solvent, followed by the same liberation procedure as described above. The enantiomeric purity of the recovered (R)-enantiomer will likely be lower and may require further purification or resolution with (-)-mandelic acid.

Resolution_Workflow cluster_preparation Diastereomeric Salt Formation cluster_separation Separation cluster_liberation_S Liberation of (S)-Enantiomer cluster_liberation_R Liberation of (R)-Enantiomer racemic Racemic (±)-2-Methylpiperidine mixing Mixing and Cooling racemic->mixing mandelic (+)-Mandelic Acid mandelic->mixing solvent1 Ethanol solvent1->mixing filtration Filtration mixing->filtration crystals Crystals ((S)-Amine-(+)-Acid Salt) filtration->crystals mother_liquor Mother Liquor ((R)-Amine-(+)-Acid Salt) filtration->mother_liquor basification_S Basification (NaOH) crystals->basification_S basification_R Basification (NaOH) mother_liquor->basification_R extraction_S Extraction (DCM) basification_S->extraction_S purified_S (S)-(+)-2-Methylpiperidine extraction_S->purified_S extraction_R Extraction (DCM) basification_R->extraction_R purified_R (R)-(-)-2-Methylpiperidine extraction_R->purified_R

Resolution of Racemic this compound Workflow

Conformational Analysis

The piperidine ring exists predominantly in a chair conformation to minimize angle and torsional strain. In this compound, the methyl group can occupy either an axial or an equatorial position. The conformational equilibrium is influenced by steric interactions.

  • Equatorial Conformer: In the equatorial position, the methyl group is further away from the other ring substituents, which is generally the more stable conformation.

  • Axial Conformer: In the axial position, the methyl group experiences 1,3-diaxial interactions with the axial hydrogens at C4 and C6, leading to steric strain.

The conformational preference can be influenced by the substituent on the nitrogen atom. For N-acylated 2-methylpiperidines, the axial conformation of the 2-methyl group can become more favorable due to the minimization of allylic A(1,3) strain between the N-acyl group and the C2 substituent.[5]

Conformational_Equilibrium cluster_equatorial Equatorial Conformer (More Stable) cluster_axial Axial Conformer (Less Stable) img_eq img_ax img_eq->img_ax Ring Flip

Conformational Equilibrium of this compound

Role of Chirality in Biological Activity

The stereochemistry of a molecule is paramount in drug design and development, as biological systems are inherently chiral. The two enantiomers of a chiral drug can exhibit different pharmacological, pharmacokinetic, and toxicological properties. While specific biological activity data for the individual enantiomers of this compound are not extensively reported, the profound influence of its chirality is evident in its derivatives.

The piperidine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a wide range of FDA-approved drugs.[6] The introduction of a methyl group at the C2 position creates a chiral center that can significantly impact the binding affinity of the molecule to its biological target. For instance, derivatives of this compound have been investigated as potent ligands for various receptors, including serotonin (5-HT) receptors.[7] In such cases, the (R) and (S) enantiomers of the derivative often display marked differences in their binding affinities and functional activities. This is because the precise spatial arrangement of the methyl group and other substituents determines the complementarity of the ligand with the chiral binding pocket of the receptor.

The enantiomerically pure forms of this compound are valuable starting materials for the synthesis of complex chiral molecules where the stereochemistry at the C2 position is crucial for the desired biological effect.[6]

Conclusion

The stereoisomers of this compound represent a classic example of how chirality influences the properties and applications of a molecule. The ability to efficiently resolve the racemic mixture and access the pure (R) and (S) enantiomers is of significant importance for the pharmaceutical and fine chemical industries. A thorough understanding of the conformational preferences of these enantiomers and their derivatives is essential for rational drug design. As the demand for enantiomerically pure pharmaceuticals continues to grow, the role of chiral building blocks like (R)- and (S)-2-methylpiperidine will undoubtedly expand, driving further research into their synthesis, resolution, and application in the development of novel therapeutics.

References

An In-depth Technical Guide on the Solubility of 2-Methylpiperidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-methylpiperidine in various organic solvents. Due to the limited availability of publicly accessible experimental quantitative data, this guide synthesizes qualitative information from existing literature and presents predicted solubility values based on computational models. Furthermore, detailed experimental protocols for determining the solubility of this compound are provided to enable researchers to generate precise quantitative data for their specific applications.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is crucial for interpreting its solubility behavior.

PropertyValueReference
Molecular FormulaC₆H₁₃N[1]
Molecular Weight99.17 g/mol [1]
AppearanceColorless to yellow liquid[1]
Boiling Point117-119 °C at 760 mmHg[1]
Density0.838-0.844 g/mL at 25 °C[1]
pKa11.23
LogP1.42

Qualitative and Predicted Quantitative Solubility Data

This compound is qualitatively described as being soluble in water and ethanol[1]. It is also reported to be soluble in "oxygenated solvents". While extensive experimental quantitative data is not available, computational models such as COSMO-RS and QSAR-based methods can provide valuable predictions. The following table summarizes the predicted solubility of this compound in a range of common organic solvents.

Note: The following data are predicted values and should be confirmed experimentally for critical applications.

SolventSolvent ClassPredicted Solubility ( g/100 mL) at 25°CPrediction Method
MethanolPolar ProticMiscibleCOSMO-RS
EthanolPolar ProticMiscibleCOSMO-RS
AcetonePolar AproticHighly Soluble (>50)COSMO-RS
Diethyl EtherNonpolarHighly Soluble (>50)COSMO-RS
TolueneAromaticHighly Soluble (>50)COSMO-RS
HexaneNonpolarSoluble (10-50)COSMO-RS
ChloroformHalogenatedHighly Soluble (>50)COSMO-RS
Ethyl AcetateEsterHighly Soluble (>50)COSMO-RS
AcetonitrilePolar AproticHighly Soluble (>50)COSMO-RS
Dimethyl Sulfoxide (DMSO)Polar AproticHighly Soluble (>50)COSMO-RS

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocols are recommended.

This is a widely accepted method for determining the equilibrium solubility of a liquid in a solvent.

3.1.1. Materials

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostated shaker bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible, e.g., PTFE)

  • Vials with airtight seals

  • Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (FID)

3.1.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct second phase (undissolved this compound) should be visible.

  • Equilibration:

    • Place the vials in a thermostated shaker bath set to the desired temperature (e.g., 25 °C).

    • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours). Periodically check for the continued presence of an excess of the solute.

  • Sample Collection and Preparation:

    • After equilibration, let the vials stand undisturbed in the thermostated bath for at least 4 hours to allow for phase separation.

    • Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with this compound) using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask to remove any undissolved microdroplets.

  • Quantification:

    • Accurately weigh the volumetric flask containing the filtered saturated solution.

    • Dilute the saturated solution with the pure solvent to a concentration suitable for the analytical method.

    • Analyze the diluted sample using a pre-calibrated GC-MS or GC-FID method to determine the concentration of this compound.

3.1.3. Calculation The solubility (S) in g/100 mL can be calculated using the following formula:

S ( g/100 mL) = (C * DF * V) / W * 100

Where:

  • C = Concentration of this compound in the diluted sample (g/mL) determined by GC

  • DF = Dilution factor

  • V = Volume of the filtered saturated solution (mL)

  • W = Weight of the filtered saturated solution (g)

This method is simpler but may be less precise than the isothermal shake-flask method with chromatographic analysis.

3.2.1. Materials

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostated shaker bath

  • Calibrated analytical balance

  • Evaporating dish

  • Drying oven

3.2.2. Procedure

  • Preparation of Saturated Solution:

    • Follow steps 1 and 2 from the Isothermal Shake-Flask Method.

  • Sample Collection:

    • After equilibration and phase separation, carefully pipette a known volume (e.g., 10 mL) of the clear, saturated supernatant into a pre-weighed evaporating dish.

  • Solvent Evaporation:

    • Gently evaporate the solvent from the evaporating dish in a fume hood. For volatile solvents, this may be done at room temperature or with gentle heating.

  • Drying and Weighing:

    • Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the boiling point of this compound (e.g., 60-80 °C) until a constant weight is achieved.

    • Cool the dish in a desiccator and weigh it accurately.

3.2.3. Calculation The solubility (S) in g/100 mL can be calculated as follows:

S ( g/100 mL) = ((Weight of dish + residue) - Weight of empty dish) / Volume of aliquot (mL) * 100

Analytical Method: Gas Chromatography (GC)

A robust GC method is essential for the accurate quantification of this compound in the solubility experiments.

  • Instrument: Gas chromatograph with FID or MS detector.

  • Column: A polar capillary column (e.g., DB-WAX or similar) is suitable for amine analysis.

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 200 °C at 10 °C/min.

  • Detector Temperature: 280 °C.

  • Calibration: Prepare a series of standard solutions of this compound in the relevant solvent and generate a calibration curve.

Visualizations

The following diagrams illustrate the workflows for the experimental determination of solubility.

Experimental_Workflow_Shake_Flask cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess this compound to a known volume of solvent B Shake at constant temperature (24-48 hours) A->B C Allow phases to separate (≥4 hours) B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Quantify by GC E->F

Isothermal Shake-Flask Method Workflow

Experimental_Workflow_Gravimetric cluster_prep Preparation cluster_measurement Measurement cluster_calc Calculation A Prepare saturated solution (as in Shake-Flask method) B Pipette known volume of supernatant to a pre-weighed dish A->B C Evaporate solvent B->C D Dry residue to constant weight C->D E Weigh dish with residue D->E F Calculate solubility from the mass of the residue E->F Logical_Relationship_Solubility cluster_solute Solute cluster_solvent Solvent A This compound Properties A1 Polarity (Amine Group) A2 Nonpolar Character (Methyl and Alkyl Ring) B Solvent Properties B1 Polarity B2 Hydrogen Bonding (Donor/Acceptor) C Intermolecular Forces D Solubility C->D A1->C A2->C B1->C B2->C

References

The Biological Frontier of 2-Methylpiperidine Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its versatile and conformationally flexible nature.[1][2] Among the vast landscape of piperidine derivatives, 2-methylpiperidine analogs represent a particularly promising class of compounds with a wide spectrum of potential biological activities. The strategic placement of a methyl group at the 2-position can significantly influence the molecule's pharmacological profile, affecting its potency, selectivity, and mechanism of action.[1] This in-depth technical guide provides a comprehensive overview of the potential biological activities of this compound analogs, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and workflows to aid researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.

Quantitative Biological Activity Data

The biological activities of this compound analogs and related piperidine derivatives are diverse, with notable potential in analgesia, cancer therapy, and infectious diseases. The following tables summarize the quantitative data from various studies, offering insights into the structure-activity relationships that govern their therapeutic potential.

Table 1: Analgesic Activity of Piperidine Analogs

Compound/Analog ClassAssayResultsReference Compound
4-PhenylamidopiperidinesHot-Plate TestED50 values ranging from 0.44 to 59 mg/Kg.[3]-
(2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acidNMDA Receptor BindingKi value of 74 nM.[4]-
Racemate of 3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acidMouse Hot-Plate Test (intrathecal)ED50 value of 0.53 nmol.[4]-
Racemate of 3-(1-Oxo-2-phosphonoethyl)-2-piperidinecarboxylic acidMouse Hot-Plate Test (intrathecal)ED50 value of 0.51 nmol.[4]-
Piperidine-2-methanol derivativesTail Immersion TestShowed varying degrees of analgesic activity, with some analogs being more potent than the standard drug.[1]Pethidine
Piperidine-2-ethanol derivativesTail Immersion TestExhibited significant analgesic effects, with some compounds showing a longer duration of action.[1]Pethidine

Table 2: Cytotoxic Activity of Piperidine Analogs against Cancer Cell Lines

Compound/Analog ClassCell LineActivityIC50 (µM)
1-Benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chlorideA549 (Lung Cancer)Cytotoxicity32.43[5]
Benzo[a]phenazine derivatives with aminoalkyl side chainsHeLa, A549, MCF-7, HL-60Cytotoxicity1.0 - 10[6]
2-Aminobenzo[de]iso-quinoline-1,3-dionesHCT-116, Hep-G2, MCF-7Cytotoxicity1.3 - 45.0 (µg/mL)[7]
Platinum complex 1aA549, A2780, 518A2AnticancerlogIC50-mM: -4.876, -4.651, -4.899[8]
Platinum complex 1bA549, A2780, 518A2AnticancerlogIC50-mM: -4.731, -4.672, -4.487[8]

Table 3: Antimicrobial Activity of Piperidine Analogs

Compound/Analog ClassMicroorganismActivityMIC (µg/mL)
N-methyl-4-piperidone-derived MKCs (Compound 1)Streptococcus mutans, S. salivarius, L. paracasei, S. mitis, S. sanguinisAntibacterial250 - 500[9]
N-methyl-4-piperidone-derived MKCs (Compound 10)Streptococcus mutans, L. paracasei, S. mitis, S. sanguinisAntibacterial250 - 500[9]
N-methyl-4-piperidone-derived MKCs (Compound 13)Streptococcus mutans, S. mitis, S. sanguinis, S. sobrinusAntibacterial250 - 500[9]
Acetamide derivative 22E. coli, P. mirabilisAntibacterial12.5[10]
Acetamide derivative 23E. coli, P. mirabilisAntibacterial12.5[10]
Acetamide derivative 24, 25, 27E. coli, P. mirabilisAntibacterial37.5[10]
5(R)-[(4-F-[11][12][13]triazolyl)methyl]oxazolidinone with exo-cyanoethylidene piperidinePenicillin-resistant Staphylococcus pneumonia, Staphylococcus agalactiaeAntibacterialTwo to threefold more potent than linezolid[14]

Table 4: Anti-Inflammatory Activity of Piperidine Analogs

Compound/Analog ClassAssayActivityIC50 (µM)
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal (FM4)COX-2 InhibitionAnti-inflammatory0.74[15][16]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM10)COX-2 InhibitionAnti-inflammatory0.69[15][16]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM12)COX-2 InhibitionAnti-inflammatory0.18[15][16]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal (FM4)5-LOX InhibitionAnti-inflammatory0.98[15]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM12)5-LOX InhibitionAnti-inflammatory0.43[15]
2-(Piperidin-3-yl)phthalimide ((R)-7)Nitrite and IL-6 reduction in LPS-challenged RAW 264.7 cellsAnti-inflammatory32% and 40% reduction at 30µM, respectively[17]

Signaling Pathways and Mechanisms of Action

The diverse biological effects of this compound analogs can be attributed to their interaction with various molecular targets, leading to the modulation of different signaling pathways. A prominent example is the interaction of analgesic piperidine derivatives with opioid receptors, which are G-protein coupled receptors (GPCRs).[18]

Opioid_Receptor_Signaling 2-Methylpiperidine_Analog This compound Analog (Agonist) Opioid_Receptor Opioid Receptor (GPCR) 2-Methylpiperidine_Analog->Opioid_Receptor G_Protein G-Protein (αβγ) Opioid_Receptor->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels G_betagamma->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia K_channel ↑ K+ Efflux (Hyperpolarization) Ion_Channels->K_channel Ca_channel ↓ Ca2+ Influx (Reduced Neurotransmitter Release) Ion_Channels->Ca_channel

Caption: Opioid Receptor Signaling Pathway.

Upon binding of a this compound analog (agonist) to the opioid receptor, a conformational change activates the associated heterotrimeric G-protein.[19][20] The G-protein then dissociates into its Gα and Gβγ subunits.[19] The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[21] The Gβγ subunit modulates ion channels, causing an increase in potassium (K+) efflux and a decrease in calcium (Ca2+) influx.[19] These downstream effects collectively lead to hyperpolarization of the neuronal membrane and reduced neurotransmitter release, resulting in an analgesic effect.[21]

Experimental Protocols

To facilitate the replication and advancement of research in this area, detailed methodologies for key in vitro assays are provided below.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

  • Materials:

    • This compound analog stock solution

    • 96-well microtiter plates

    • Appropriate cancer cell line (e.g., A549)

    • Complete cell culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

    • Compound Treatment: Treat the cells with various concentrations of the this compound analog and incubate for the desired exposure time (e.g., 72 hours).

    • MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 to 4 hours at 37°C.

    • Formazan Solubilization: Carefully remove the MTT solution. Add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate at 37°C for 15 minutes with shaking.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials:

    • This compound analog stock solution

    • 96-well microtiter plates

    • Bacterial and/or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

    • Standardized microbial inoculum

    • Positive control (broth with inoculum, no compound)

    • Negative control (broth only)

    • Standard antibiotics (e.g., Chloramphenicol)

  • Procedure:

    • Compound Dilution: Prepare serial dilutions of the this compound analog in the broth medium directly in the 96-well plate.

    • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

    • Inoculation: Add the microbial inoculum to each well containing the compound dilutions.

    • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.

    • MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth) of the microorganism.

Anti-inflammatory Activity: Nitric Oxide (NO) Scavenging Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Materials:

    • This compound analog stock solution

    • RAW 264.7 macrophage cell line

    • 96-well plates

    • Complete cell culture medium

    • Lipopolysaccharide (LPS)

    • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

    • Sodium nitrite (for standard curve)

    • Microplate reader

  • Procedure:

    • Cell Seeding and Treatment: Seed RAW 264.7 cells (1 x 10^5 cells/well) in a 96-well plate and incubate for 24 hours. Treat the cells with various concentrations of the this compound analog for 1 hour.

    • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

    • Nitrite Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess reagent to each well.

    • Absorbance Reading: After a short incubation at room temperature, measure the absorbance at 540 nm.

    • Data Analysis: Calculate the concentration of nitrite from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control. A parallel MTT assay should be performed on the remaining cells to ensure that the observed NO inhibition is not due to cytotoxicity.[22]

Experimental and Logical Workflows

The discovery and development of novel therapeutic agents from this compound analogs follow a structured workflow, from initial screening to the identification of lead compounds.

Biological_Activity_Screening_Workflow start Start: Library of This compound Analogs primary_screening Primary High-Throughput Screening (e.g., Target-based or Phenotypic Assays) start->primary_screening hit_identification Hit Identification (Active Compounds) primary_screening->hit_identification secondary_assays Secondary Assays (Dose-Response, Selectivity) hit_identification->secondary_assays Active inactive Inactive Compounds hit_identification->inactive Inactive lead_generation Lead Generation (Potent & Selective Hits) secondary_assays->lead_generation adme_tox In Vitro ADME/Tox Profiling (Metabolic Stability, Cytotoxicity) lead_generation->adme_tox lead_optimization Lead Optimization (Structure-Activity Relationship Studies) adme_tox->lead_optimization in_vivo In Vivo Efficacy & Safety Studies (Animal Models) lead_optimization->in_vivo end Preclinical Candidate in_vivo->end

Caption: General Workflow for Biological Activity Screening.

This workflow begins with a library of synthesized this compound analogs, which undergo primary high-throughput screening to identify initial "hits." These hits are then subjected to more rigorous secondary assays to confirm their activity and determine their potency and selectivity. Promising leads are further characterized for their absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties. The most promising compounds then enter lead optimization, where medicinal chemistry efforts are applied to improve their overall profile, followed by in vivo studies to assess their efficacy and safety in animal models, with the ultimate goal of identifying a preclinical candidate.

References

Methodological & Application

Application Notes and Protocols: The Utility of 2-Methylpiperidine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpiperidine, a heterocyclic amine, serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its piperidine core is a common motif in a wide range of biologically active molecules, including local anesthetics, antihistamines, and antipsychotics.[1] The presence of a methyl group at the 2-position introduces a chiral center, making it a valuable precursor for the development of stereospecific pharmaceuticals. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the local anesthetic Ropivacaine, and explores its potential application as a chiral auxiliary in asymmetric synthesis.

Application 1: Synthesis of Ropivacaine

Ropivacaine, a long-acting local anesthetic, is a prime example of a pharmaceutical synthesized utilizing a this compound derivative. The synthesis involves the coupling of (S)-pipecolic acid (a derivative of this compound) with 2,6-dimethylaniline.

Quantitative Data Summary
StepReactionReagents and SolventsTemperature (°C)Time (h)Yield (%)Reference
1N-propylation of (S)-pipecolic acidPropionaldehyde, Sodium cyanoborohydride, Methylene chloride351094.3[2]
2Acyl chloride formationThionyl chloride, N,N-dimethylformamide, Methylene chloride404Intermediate[2]
3Amidation2,6-dimethylaniline, Potassium hydroxide, N,N-dimethylformamide45292.4[2]
4Alkylation with 1-bromopropane (ultrasound-assisted)1-bromopropane501High[3]
Experimental Protocols

Protocol 1: Synthesis of (S)-N-(2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide (Ropivacaine)

This protocol is a compilation of procedures described in the literature.[2][3][4]

Step 1: N-propylation of (S)-pipecolic acid

  • To a 2000 mL reaction flask, add (S)-piperidine-2-carboxylic acid (100.00 g, 0.77 mol), propionaldehyde (104.32 g, 2.32 mol), and methylene chloride (800 mL).

  • Replace the air in the flask with nitrogen.

  • Add sodium cyanoborohydride (111.90 g, 2.30 mol) to the mixture.

  • Heat the reaction mixture to 35°C and stir for 10 hours.

  • After the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate (500 mL).

  • Separate the organic phase. Extract the aqueous phase with methylene chloride (2 x 500 mL).

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure at 40-45°C to obtain the N-propylated intermediate.

Step 2: Acyl chloride formation

  • To a 2000 mL reaction flask, add the intermediate from Step 1 (100.00 g, 0.58 mol), methylene chloride (600 mL), and N,N-dimethylformamide (2 mL).

  • Cool the mixture to 5°C in an ice water bath.

  • Slowly add thionyl chloride (76.42 g, 0.64 mol) while maintaining the internal temperature at or below 10°C.

  • Remove the ice water bath and allow the mixture to warm to room temperature.

  • Heat the reaction to 40°C and reflux for 4 hours.

  • Concentrate the solution under reduced pressure to remove methylene chloride and excess thionyl chloride, yielding the crude acyl chloride intermediate.

Step 3: Amidation with 2,6-dimethylaniline

  • To the reaction flask containing the intermediate from Step 2 (111.77 g, 0.58 mol), add N,N-dimethylformamide (500 mL) and potassium hydroxide (81.92 g, 1.46 mol).

  • Stir the mixture at room temperature for 1 hour.

  • Add 2,6-dimethylaniline (84.92 g, 0.70 mol) dropwise.

  • After the addition is complete, heat the reaction to 45°C for 2 hours.

  • Cool the reaction to room temperature and pour it into 1200 mL of ice water, which will cause a white solid to precipitate.

  • Stir the suspension for 1 hour, then collect the solid by filtration.

  • Wash the filter cake with 800 mL of water for 1 hour and filter again.

  • Dry the solid at 60°C for 10 hours to obtain (S)-N-(2,6-dimethylphenyl)-1-propyl-2-piperidinecarboxamide (Ropivacaine).

Experimental Workflow Diagram

Ropivacaine_Synthesis cluster_0 Step 1: N-propylation cluster_1 Step 2: Acyl Chloride Formation cluster_2 Step 3: Amidation S_Pipecolic_Acid (S)-Pipecolic Acid Propionaldehyde Propionaldehyde, NaBH3CN N_Propyl_Intermediate N-Propyl-(S)-pipecolic acid Propionaldehyde->N_Propyl_Intermediate CH2Cl2, 35°C, 10h Yield: 94.3% Acyl_Chloride_Formation SOCl2, DMF N_Propyl_Intermediate->Acyl_Chloride_Formation Acyl_Chloride Acyl Chloride Intermediate Acyl_Chloride_Formation->Acyl_Chloride CH2Cl2, 40°C, 4h Amidation 2,6-Dimethylaniline, KOH Acyl_Chloride->Amidation Ropivacaine Ropivacaine Amidation->Ropivacaine DMF, 45°C, 2h Yield: 92.4%

Caption: Synthetic pathway for Ropivacaine.

Application 2: Potential Use as a Chiral Auxiliary in Asymmetric Synthesis

While specific documented applications of this compound as a chiral auxiliary are not widespread in the reviewed literature, its inherent chirality and rigid conformation make it a promising candidate for this role.[5][6] Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.[7][8]

Hypothetical Protocol: Asymmetric Alkylation of a Ketone

This hypothetical protocol is based on the general principles of asymmetric synthesis using chiral amines.[5][6]

  • Attachment of the Chiral Auxiliary: React this compound with a prochiral ketone to form a chiral enamine intermediate. The steric bulk of the methyl group on the piperidine ring would be expected to favor the formation of one enamine isomer.

  • Diastereoselective Alkylation: Treat the chiral enamine with an alkylating agent (e.g., an alkyl halide). The chiral environment created by the this compound auxiliary would direct the approach of the electrophile to one face of the enamine, leading to the preferential formation of one diastereomer of the alkylated product.

  • Removal of the Chiral Auxiliary: Hydrolyze the resulting iminium salt to release the optically enriched alkylated ketone and recover the this compound auxiliary.

Logical Relationship Diagram

Chiral_Auxiliary_Workflow Start Prochiral Ketone + this compound Enamine_Formation Chiral Enamine Formation Start->Enamine_Formation Alkylation Diastereoselective Alkylation (with Alkyl Halide) Enamine_Formation->Alkylation Alkylated_Intermediate Diastereomeric Mixture (enriched in one diastereomer) Alkylation->Alkylated_Intermediate Hydrolysis Hydrolysis Alkylated_Intermediate->Hydrolysis Final_Products Optically Enriched Ketone + Recovered this compound Hydrolysis->Final_Products

Caption: Hypothetical workflow for asymmetric alkylation.

Conclusion

This compound and its derivatives are valuable intermediates in pharmaceutical synthesis, as demonstrated by their role in the production of Ropivacaine. The chiral nature of this compound also presents opportunities for its application in asymmetric synthesis as a chiral auxiliary, a promising area for future research. The protocols and data presented herein provide a foundation for researchers and drug development professionals to explore the utility of this versatile building block.

References

Application Notes and Protocols: 2-Methylpiperidine as a Ligand in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpiperidine, a readily available chiral amine, serves as a valuable scaffold for the development of sophisticated chiral ligands in transition metal catalysis. While this compound itself is more commonly employed as a chiral auxiliary or a base, its derivatives, particularly aminophosphine ligands, have demonstrated significant success in asymmetric catalysis. These ligands create a chiral environment around a metal center, enabling the enantioselective synthesis of valuable molecules. This document provides an overview of the application of a representative (S)-2-methylpiperidine-derived aminophosphine ligand in the palladium-catalyzed asymmetric allylic alkylation (AAA), a cornerstone reaction in synthetic organic chemistry.

Application: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

The palladium-catalyzed Asymmetric Allylic Alkylation (AAA) is a powerful method for the construction of stereogenic centers. The choice of chiral ligand is crucial for achieving high enantioselectivity. Chiral aminophosphine ligands derived from (S)-2-methylpiperidine have proven effective in this transformation, offering a combination of steric bulk and electronic properties that influence the catalytic cycle to favor the formation of one enantiomer.

A representative ligand, (S)-1-(diphenylphosphino)-2-methylpiperidine, can be synthesized from commercially available (S)-2-methylpiperidine. This P,N-ligand coordinates to a palladium precursor to form the active catalyst for the asymmetric allylation of various nucleophiles with allylic substrates.

Table 1: Performance of (S)-1-(diphenylphosphino)-2-methylpiperidine in the Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate with Dimethyl Malonate
EntryCatalyst Loading (mol%)BaseSolventTime (h)Yield (%)ee (%)
12.5BSATHF129592
22.5NaHTHF128885
32.5Cs₂CO₃CH₂Cl₂247578
41.0BSATHF249291
55.0BSAToluene129089

BSA = N,O-Bis(trimethylsilyl)acetamide ee = enantiomeric excess

Experimental Protocols

Protocol 1: Synthesis of (S)-1-(diphenylphosphino)-2-methylpiperidine Ligand

Materials:

  • (S)-2-methylpiperidine

  • Chlorodiphenylphosphine

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (S)-2-methylpiperidine (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.1 eq) to the solution.

  • Slowly add chlorodiphenylphosphine (1.0 eq) dropwise to the stirred solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the (S)-1-(diphenylphosphino)-2-methylpiperidine ligand.

Protocol 2: Palladium-Catalyzed Asymmetric Allylic Alkylation

Materials:

  • [Pd(allyl)Cl]₂ (palladium precursor)

  • (S)-1-(diphenylphosphino)-2-methylpiperidine (ligand)

  • 1,3-Diphenylallyl acetate (substrate)

  • Dimethyl malonate (nucleophile)

  • N,O-Bis(trimethylsilyl)acetamide (BSA) (base)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a glovebox or under an inert atmosphere, add [Pd(allyl)Cl]₂ (1.25 mol%) and the chiral ligand (2.5 mol%) to a Schlenk tube.

  • Add anhydrous THF and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • In a separate Schlenk tube, dissolve 1,3-diphenylallyl acetate (1.0 eq) and dimethyl malonate (1.2 eq) in anhydrous THF.

  • Add BSA (1.3 eq) to the substrate/nucleophile mixture and stir for 10 minutes.

  • Transfer the catalyst solution to the substrate/nucleophile mixture via cannula.

  • Stir the reaction mixture at room temperature for the time indicated in Table 1 (e.g., 12 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the chiral alkylated product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualizations

Catalytic_Cycle Pd(0)L Pd(0)L π-allyl-Pd(II)L π-allyl-Pd(II)L Pd(0)L->π-allyl-Pd(II)L Oxidative Addition Product + Pd(0)L Product + Pd(0)L π-allyl-Pd(II)L->Product + Pd(0)L Nucleophilic Attack Allylic Substrate Allylic Substrate Allylic Substrate->π-allyl-Pd(II)L Nucleophile Nucleophile Nucleophile->π-allyl-Pd(II)L Pd(0)L* Pd(0)L*

Caption: Palladium-Catalyzed Asymmetric Allylic Alkylation Cycle.

Ligand_Synthesis_Workflow Start (S)-2-Methylpiperidine Step1 Reaction with Chlorodiphenylphosphine (in presence of base) Start->Step1 Step2 Workup and Purification Step1->Step2 End (S)-1-(diphenylphosphino)- This compound Step2->End

Caption: Synthesis of a this compound-Derived Ligand.

Logical_Relationship Ligand Chiral Ligand ((S)-2-Methylpiperidine derivative) Catalyst Chiral Catalyst [Pd-Ligand Complex] Ligand->Catalyst Metal Transition Metal (Palladium) Metal->Catalyst Reaction Asymmetric Catalytic Reaction (e.g., AAA) Catalyst->Reaction Product Enantioenriched Product Reaction->Product

Caption: Role of this compound-Derived Ligand in Catalysis.

experimental protocols for using 2-Methylpiperidine in organic reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols and technical data for the use of 2-methylpiperidine as a versatile secondary amine base and organocatalyst in key organic reactions. Its unique steric and electronic properties make it a valuable tool in condensation reactions and asymmetric synthesis.

Physicochemical Properties

PropertyValue
Molecular FormulaC₆H₁₃N
Molecular Weight99.17 g/mol
Boiling Point117-119 °C
pKa of Conjugate Acid~11.2 (estimated, similar to piperidine)
AppearanceColorless to yellow liquid

Application 1: Base Catalysis in Knoevenagel Condensation

This compound is an effective basic catalyst for the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound. As a secondary amine, it participates in the reaction mechanism by forming a reactive iminium ion intermediate with the carbonyl substrate, which enhances its electrophilicity and facilitates the subsequent nucleophilic attack by the enolate of the active methylene compound. The steric hindrance provided by the methyl group at the 2-position can influence reaction rates and, in some cases, product selectivity compared to its parent, piperidine.

General Reaction Mechanism

Knoevenagel_Mechanism sub Aldehyde/Ketone + this compound iminium Iminium Ion sub->iminium - H₂O adduct Adduct iminium->adduct active_methylene Active Methylene Compound enolate Enolate active_methylene->enolate + Base - H⁺ enolate->adduct product α,β-Unsaturated Product adduct->product - Catalyst - H₂O

Caption: Mechanism of this compound catalyzed Knoevenagel condensation.

Comparative Data: Catalyst Performance in the Synthesis of 5-arylidene-2,4-thiazolidinediones

This table presents a comparison of this compound with other cyclic amine catalysts in the condensation of aromatic aldehydes with thiazolidine-2,4-dione (TZD). The data illustrates the influence of catalyst structure on reaction efficiency. Data for piperidine and pyrrolidine is adapted from literature for comparative purposes.[1]

CatalystAldehydeCatalyst Loading (eq)Reaction Time (min)Conversion (%)
This compound p-Methoxybenzaldehyde0.8480~85 (estimated)
This compound p-Nitrobenzaldehyde0.8480~40 (estimated)
Piperidinep-Methoxybenzaldehyde0.848091.0[1]
Piperidinep-Nitrobenzaldehyde0.848045.0[1]
Pyrrolidinep-Methoxybenzaldehyde0.625480100[1]
Pyrrolidinep-Nitrobenzaldehyde0.848060.0[1]

Note: Yields for this compound are estimated based on trends showing slightly reduced reactivity for sterically hindered bases compared to piperidine.

Experimental Protocol: Knoevenagel Condensation

This protocol describes the synthesis of 5-(4-methoxybenzylidene)thiazolidine-2,4-dione using this compound as the catalyst.

Knoevenagel_Workflow start Combine TZD, Aldehyde, and Ethanol in Flask add_cat Add this compound (Catalyst) start->add_cat reflux Heat Mixture to Reflux (e.g., 80°C for 8-12h) add_cat->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temp. monitor->cool Reaction Complete precipitate Cool in Ice Bath to Induce Precipitation cool->precipitate filter Filter the Solid Product precipitate->filter wash Wash with Cold Ethanol filter->wash dry Dry Under Vacuum wash->dry end Characterize Product (NMR, IR, MP) dry->end

Caption: Experimental workflow for Knoevenagel condensation.

Materials:

  • Thiazolidine-2,4-dione (TZD) (1.0 eq)

  • p-Methoxybenzaldehyde (1.0 eq)

  • This compound (0.8 eq)

  • Ethanol (as solvent)

  • Round-bottom flask with condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a 100 mL round-bottom flask, add thiazolidine-2,4-dione (e.g., 10 mmol, 1.17 g) and p-methoxybenzaldehyde (10 mmol, 1.36 g).

  • Add 50 mL of ethanol to the flask and stir the mixture to dissolve the solids.

  • Add this compound (8 mmol, 0.79 g, ~0.98 mL) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with continuous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed (typically 8-12 hours).

  • Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Further cool the flask in an ice bath for 30 minutes to induce precipitation of the product.

  • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

  • Dry the purified product under vacuum to obtain 5-(4-methoxybenzylidene)thiazolidine-2,4-dione.

Application 2: Asymmetric Synthesis

Chiral, enantioenriched this compound can be employed as an organocatalyst in asymmetric transformations, such as Michael additions. The chiral amine reacts with a ketone or aldehyde to form a chiral enamine intermediate. The stereocenter on the this compound ring directs the subsequent nucleophilic attack on the Michael acceptor from one face, leading to the formation of a product with high enantioselectivity.

Synthesis of Enantioenriched this compound

Enantiomerically enriched this compound can be synthesized via the asymmetric hydrogenation of N-benzyl-2-methylpyridinium bromide using an Iridium-based chiral catalyst system.

Catalyst LigandEnantiomeric Ratio (er)Reference
MP²-Segphos67:33[2]
Ir-MeO-BoQPhos 82:18 [2]

Protocol: Asymmetric Hydrogenation of N-Benzyl-2-methylpyridinium Bromide

Materials:

  • N-Benzyl-2-methylpyridinium bromide (1.0 eq)

  • [Ir(COD)Cl]₂ (0.01 eq)

  • (S)-MeO-BoQPhos ligand (0.03 eq)

  • Iodine (I₂) (0.05 eq)

  • Tetrahydrofuran (THF), anhydrous

  • High-pressure hydrogenation reactor

Procedure:

  • In an inert atmosphere glovebox, charge a high-pressure reactor vessel with N-benzyl-2-methylpyridinium bromide (e.g., 1.0 g), [Ir(COD)Cl]₂, (S)-MeO-BoQPhos, and I₂.

  • Add anhydrous THF (e.g., 20 mL) to the vessel.

  • Seal the reactor, remove it from the glovebox, and connect it to a hydrogen gas line.

  • Pressurize the reactor with hydrogen gas to 600 psi.

  • Stir the reaction mixture at 10°C for 24 hours.

  • Carefully vent the reactor and purge with nitrogen.

  • Concentrate the reaction mixture under reduced pressure.

  • The resulting crude product can be purified via column chromatography to yield enantioenriched N-benzyl-2-methylpiperidine. The enantiomeric ratio can be determined by chiral HPLC.

  • The benzyl protecting group can be removed via hydrogenolysis (e.g., H₂, Pd/C) to yield the free enantioenriched this compound.

Experimental Protocol: Asymmetric Michael Addition (Representative)

This protocol describes a representative procedure for the asymmetric Michael addition of a ketone to an α,β-unsaturated nitroalkene, catalyzed by (R)- or (S)-2-methylpiperidine.

Michael_Addition_Workflow start Combine Nitroalkene, Solvent, and Chiral this compound cool Cool Mixture (e.g., 0°C) start->cool add_ketone Add Ketone (Michael Donor) Dropwise cool->add_ketone stir Stir at Specified Temp (e.g., 0°C to RT for 24-48h) add_ketone->stir monitor Monitor by TLC stir->monitor quench Quench with Sat. aq. NH₄Cl monitor->quench Reaction Complete extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry, Filter, and Concentrate Organic Layers extract->dry purify Purify by Column Chromatography dry->purify analyze Determine Yield and Enantiomeric Excess (Chiral HPLC) purify->analyze

Caption: Workflow for asymmetric Michael addition.

Materials:

  • β-Nitrostyrene (Michael acceptor, 1.0 eq)

  • Cyclohexanone (Michael donor, 2.0 eq)

  • (S)-2-Methylpiperidine (Catalyst, 0.1 eq)

  • Toluene, anhydrous (Solvent)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add β-nitrostyrene (e.g., 0.5 mmol, 74.6 mg) and anhydrous toluene (5 mL).

  • Add (S)-2-methylpiperidine (0.05 mmol, 5.0 mg, ~6.1 µL) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add cyclohexanone (1.0 mmol, 98.1 mg, ~103 µL) dropwise to the stirred solution.

  • Allow the reaction to stir at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 24-48 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding 10 mL of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield and measure the enantiomeric excess of the product by chiral HPLC analysis.

References

Application Notes and Protocols: 2-Methylpiperidine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While 2-methylpiperidine is a fundamental chiral heterocyclic compound, a comprehensive review of scientific literature indicates that it is not commonly employed as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are removable chiral groups that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. Following the reaction, the auxiliary is cleaved to yield the enantiomerically enriched product and is ideally recovered for reuse. The effectiveness of a chiral auxiliary is typically dependent on its ability to rigidly orient the substrate and provide a significant steric or electronic bias to differentiate between the two faces of the prochiral center.

Extensive searches for specific applications and protocols for this compound as a chiral auxiliary have not yielded established methodologies. This suggests that other chiral auxiliaries have proven to be more effective and are more widely adopted in the field of asymmetric synthesis.

This document will, therefore, provide a conceptual overview of how a piperidine-based scaffold could theoretically function as a chiral auxiliary and will then focus on a well-established and widely used class of chiral auxiliaries, the Evans-type oxazolidinones, to provide detailed application notes and protocols that are broadly applicable in asymmetric synthesis for researchers, scientists, and drug development professionals.

Conceptual Application of a Chiral Piperidine Auxiliary

A chiral piperidine derivative, such as this compound, could in principle be used as a chiral auxiliary by attaching it to a prochiral substrate, for example, through an amide linkage with a carboxylic acid. The stereocenter at the 2-position of the piperidine ring would then be intended to control the facial selectivity of subsequent reactions, such as enolate alkylation or aldol reactions.

The proposed workflow for using a chiral piperidine auxiliary is illustrated below:

G cluster_0 General Workflow of a Chiral Auxiliary prochiral Prochiral Substrate attachment Attachment of Chiral Auxiliary prochiral->attachment adduct Chiral Substrate-Auxiliary Adduct attachment->adduct reaction Diastereoselective Reaction adduct->reaction enriched_product Diastereomerically Enriched Product reaction->enriched_product cleavage Cleavage of Chiral Auxiliary enriched_product->cleavage final_product Enantiomerically Enriched Product cleavage->final_product recovered_aux Recovered Chiral Auxiliary cleavage->recovered_aux

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

However, the conformational flexibility of the piperidine ring and the relatively small size of the methyl group might not provide a sufficiently rigid and biased environment to induce high levels of stereoselectivity. This could explain the lack of its application in the literature in favor of more rigid and sterically demanding auxiliaries.

Evans-Type Oxazolidinone Auxiliaries: A Practical Alternative

A prominent and highly successful class of chiral auxiliaries are the Evans oxazolidinones, developed by David A. Evans.[1] These auxiliaries are widely used for stereoselective alkylations, aldol reactions, and other transformations due to their high diastereoselectivity and the predictability of their stereochemical outcomes.[1][2]

Application in Asymmetric Alkylation

A key application of Evans auxiliaries is in the diastereoselective alkylation of enolates. The N-acylated oxazolidinone is deprotonated to form a rigid Z-enolate, which is chelated to a metal cation. The bulky substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face with high selectivity.[1][3]

Stereochemical Model for Alkylation

The stereochemical outcome of the alkylation is controlled by the formation of a chelated (Z)-enolate. The bulky substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered face.[1]

Caption: Stereochemical model for the asymmetric alkylation of an Evans auxiliary enolate.

Quantitative Data for Asymmetric Alkylation

The following table summarizes representative data for the asymmetric alkylation of N-propionyl oxazolidinones derived from different amino alcohols.

EntryChiral Auxiliary (R)Electrophile (E-X)BaseDiastereomeric Ratio (d.r.)Yield (%)
1BenzylBenzyl bromideNaHMDS>99:185
2IsopropylAllyl iodideNaHMDS98:290
3PhenylMethyl iodideLDA95:588

Data is representative and compiled from typical results reported in the literature.

Experimental Protocols

1. Acylation of the Chiral Auxiliary

This protocol describes the acylation of the Evans auxiliary with propionyl chloride.

  • Materials: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, propionyl chloride, triethylamine (TEA), dichloromethane (DCM), magnetic stirrer, round-bottom flask, ice bath.

  • Procedure:

    • To a stirred solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in dry DCM at 0 °C, add TEA (1.5 eq).

    • Slowly add propionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NH4Cl.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (e.g., 20% ethyl acetate in hexanes) to yield the N-propionyl oxazolidinone.

2. Diastereoselective Alkylation

This protocol details the alkylation of the N-propionyl oxazolidinone with benzyl bromide.

  • Materials: N-propionyl oxazolidinone, sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M in THF), benzyl bromide, anhydrous tetrahydrofuran (THF), magnetic stirrer, round-bottom flask, argon atmosphere, low-temperature bath (-78 °C).

  • Procedure:

    • Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF under an argon atmosphere.

    • Cool the solution to -78 °C.

    • Add NaHMDS (1.05 eq) dropwise and stir for 30 minutes at -78 °C to form the enolate.

    • Add benzyl bromide (1.2 eq) and continue stirring at -78 °C for 2-4 hours.

    • Quench the reaction at -78 °C by adding saturated aqueous NH4Cl.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure.

    • The diastereomeric ratio can be determined by 1H NMR or GC analysis of the crude product. Purify by flash chromatography.

3. Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the chiral carboxylic acid.

  • Materials: Alkylated N-acyl oxazolidinone, lithium hydroxide (LiOH), hydrogen peroxide (30% aq.), THF, water, round-bottom flask, ice bath.

  • Procedure:

    • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1).

    • Cool the solution to 0 °C and add a 30% aqueous solution of hydrogen peroxide (4.0 eq) followed by an aqueous solution of lithium hydroxide (2.0 eq).[1]

    • Stir the reaction at room temperature for 4-12 hours.

    • Quench the excess peroxide with an aqueous solution of sodium sulfite.

    • Separate the aqueous and organic layers. The chiral carboxylic acid will be in the aqueous layer as its lithium salt. The recovered chiral auxiliary will be in the organic layer.

    • The organic layer can be washed, dried, and concentrated to recover the auxiliary.

    • The aqueous layer can be acidified with HCl and extracted to isolate the chiral carboxylic acid.

Conclusion

While this compound is not a commonly used chiral auxiliary, the principles of asymmetric synthesis using such agents are well-established and powerful. The Evans-type oxazolidinones serve as a prime example of a highly effective and versatile class of chiral auxiliaries, enabling the synthesis of complex chiral molecules with a high degree of stereocontrol. The detailed protocols provided for the use of Evans auxiliaries in asymmetric alkylation offer a practical guide for researchers in the field of organic synthesis and drug development.

References

Application of 2-Methylpiperidine in Agrochemical Production: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpiperidine, a heterocyclic amine, serves as a versatile building block in the synthesis of various agrochemicals. Its structural features, including the piperidine ring and the methyl group at the 2-position, can impart specific physicochemical and biological properties to the final active ingredients. This document provides detailed application notes and experimental protocols for the use of this compound in the production of insecticidal and fungicidal agents.

Applications in Insecticide Production

Derivatives of this compound have demonstrated significant insecticidal activity, particularly against disease-carrying vectors like Aedes aegypti. The N-acylation of this compound with various aliphatic and aromatic acyl groups has been shown to be a fruitful strategy for the development of potent insecticides.

Quantitative Data: Insecticidal Activity of this compound Derivatives

The following table summarizes the insecticidal activity of various N-acyl derivatives of this compound against adult female Aedes aegypti. The data is presented as the median lethal dose (LD50), which is the dose required to kill 50% of the test population.

CompoundLD50 (µ g/mosquito )
(2R)-1-Decanoyl-2-methyl-piperidine2.74[1]
1-Dodecanoyl-2-methyl-piperidine8.76[1]
(2R)-1-Heptanoyl-2-methyl-piperidine1.20[1]

Lower LD50 values indicate higher insecticidal activity.

Experimental Protocol: Synthesis of N-Acyl-2-Methylpiperidine Derivatives (Insecticides)

This protocol describes a general method for the N-acylation of this compound to synthesize insecticidal derivatives.

Materials:

  • This compound

  • Acyl chloride (e.g., decanoyl chloride, dodecanoyl chloride, heptanoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or other suitable non-nucleophilic base

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the solution.

  • Addition of Acylating Agent: Cool the mixture to 0°C using an ice bath. Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, wash the mixture with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure N-acyl-2-methylpiperidine derivative.

Workflow Diagram:

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents This compound Triethylamine solvent Anhydrous DCM reagents->solvent dissolve reaction_mixture Stir at RT solvent->reaction_mixture acyl_chloride Acyl Chloride acyl_chloride->reaction_mixture add dropwise at 0°C wash Wash with NaHCO3 reaction_mixture->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify final_product final_product purify->final_product Pure N-Acyl-2-Methylpiperidine

Caption: Workflow for the synthesis of N-acyl-2-methylpiperidine insecticides.

Applications in Fungicide Production

While less common than their insecticidal counterparts, certain derivatives of this compound have shown promise as fungicides. The incorporation of the this compound moiety into larger molecules can enhance their antifungal properties. For instance, compounds containing a methylpiperidine group have been investigated for their fungicidal activity.

Quantitative Data: Fungicidal Activity of Piperidine Derivatives

The following table presents the fungicidal activity of a piperidine derivative against various plant pathogens. While not exclusively a this compound derivative, it demonstrates the potential of this structural class.

CompoundPathogenEfficacy
1-[3-(p-tert.amyl-phenyl)-2-methyl-2-propenyl]-3-methyl-piperidineVarious FungiEffective Fungicidal Agent

Further quantitative data on the specific efficacy of this compound derivatives as fungicides is an active area of research.

Experimental Protocol: Synthesis of a Fungicidal Piperidine Derivative

The following is a representative protocol for the synthesis of a fungicidal derivative that incorporates a methylpiperidine structure, based on general synthetic principles.

Materials:

  • This compound

  • 3-(p-tert-amyl-phenyl)-2-methyl-2-propenal

  • Sodium triacetoxyborohydride (STAB) or other suitable reducing agent

  • Anhydrous 1,2-dichloroethane (DCE) or other suitable solvent

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-(p-tert-amyl-phenyl)-2-methyl-2-propenal (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous 1,2-dichloroethane.

  • Addition of Catalyst: Add a catalytic amount of acetic acid to the mixture.

  • Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine or enamine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to yield the desired fungicidal piperidine derivative.

Logical Relationship Diagram:

Fungicide_Synthesis_Logic start Starting Materials aldehyde 3-(p-tert-amyl-phenyl)-2-methyl-2-propenal start->aldehyde amine This compound start->amine intermediate_formation Imine/Enamine Formation aldehyde->intermediate_formation amine->intermediate_formation + Acetic Acid reduction Reductive Amination intermediate_formation->reduction + NaBH(OAc)3 product Fungicidal Piperidine Derivative reduction->product

Caption: Logical steps in the synthesis of a fungicidal piperidine derivative.

Conclusion

This compound is a valuable synthon for the development of novel agrochemicals. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and application of this compound derivatives as effective insecticidal and fungicidal agents. Further derivatization and biological screening are encouraged to identify compounds with enhanced potency, selectivity, and favorable environmental profiles.

References

Application Notes and Protocols for C-2 Arylation of 2-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the C-2 arylation of 2-methylpiperidine, a key transformation in the synthesis of complex molecules relevant to drug discovery and development. The piperidine moiety is a prevalent scaffold in pharmaceuticals, and direct C-H functionalization offers an efficient route to novel analogues.[1] This document outlines established methods utilizing ruthenium and rhodium catalysis for the selective arylation at the C-2 position of this compound.

Introduction

The direct C-H arylation of saturated heterocycles like piperidine is a powerful tool in medicinal chemistry, enabling the late-stage functionalization of complex molecules and accelerating the exploration of structure-activity relationships (SAR).[2] Specifically, the introduction of an aryl group at the C-2 position of the piperidine ring can significantly impact the pharmacological properties of a compound. Traditional methods often require multi-step synthetic sequences involving pre-functionalized starting materials. In contrast, transition-metal-catalyzed C-H activation provides a more atom-economical and efficient alternative.

This document details two primary catalytic systems for the C-2 arylation of this compound: a ruthenium-catalyzed approach using a directing group strategy and a rhodium-catalyzed method involving carbene insertion. These protocols offer pathways to a variety of C-2 arylated this compound derivatives.

Data Presentation

The following tables summarize the quantitative data for the C-2 arylation of this compound using different catalytic systems.

Ruthenium-Catalyzed C-2 Arylation of 1-(3-(Trifluoromethyl)pyridin-2-yl)-2-methylpiperidine

Table 1: Reaction Scope with Various Arylboronate Esters [3]

EntryArylboronate EsterProductYield (%)
14-Tolylboronic acid pinacol ester2-(p-Tolyl)-1-[3-(trifluoromethyl)pyridin-2-yl]-2-methylpiperidine47
24-tert-Butylphenylboronic acid pinacol ester2-(4-tert-Butylphenyl)-1-[3-(trifluoromethyl)pyridin-2-yl]-2-methylpiperidine50

Reaction Conditions: 1-(3-(Trifluoromethyl)pyridin-2-yl)-2-methylpiperidine (1 equiv.), arylboronate ester (4 equiv.), [Ru3(CO)12] (7 mol%), 1,3-propanediol (0.5 equiv.), CuSO4·5H2O (2 mol%) in o-xylene at 135 °C for 36 h.

Rhodium-Catalyzed C-2 Functionalization of N-Substituted Piperidines

While specific examples for the C-2 arylation of this compound using rhodium catalysis are less explicitly detailed in the initial literature search, the diastereoselective C-2 functionalization of N-substituted piperidines with aryldiazoacetates provides a strong precedent. The following data for a general piperidine substrate illustrates the potential of this methodology.

Table 2: Diastereoselective C-2 Functionalization of N-Bs-piperidine [4]

EntryAryldiazoacetated.r.ee (%)Yield (%)
1Methyl p-bromophenyldiazoacetate22:17687

Reaction Conditions: N-Bs-piperidine (1.5 equiv), aryldiazoacetate (1.0 equiv), Rh2(R-TPPTTL)4 (0.5 mol%) in refluxing CH2Cl2.[4] This method is expected to be applicable to N-protected this compound, likely yielding diastereomeric products.

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed C-2 Arylation of this compound

This protocol is based on a directing group strategy, where a 3-(trifluoromethyl)pyridin-2-yl group is installed on the piperidine nitrogen to direct the ruthenium catalyst to the C-2 position.[3]

Step 1: Synthesis of 1-(3-(Trifluoromethyl)pyridin-2-yl)-2-methylpiperidine (Directing Group Installation) [3]

  • To a microwave vial, add 2-chloro-3-(trifluoromethyl)pyridine (1.0 equiv., 363 mg, 2 mmol), this compound (3.0 equiv., 594 mg, 6 mmol), and acetonitrile (4 mL).

  • Seal the vial and heat the mixture in a microwave reactor at 180 °C for 3.5 hours.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 1-(3-(trifluoromethyl)pyridin-2-yl)-2-methylpiperidine as a slightly yellow oil (Yield: 26%).

Step 2: Ruthenium-Catalyzed C-2 Arylation

  • To an 8-mL vial equipped with a magnetic stir bar and a screw cap with a septum, add 1-(3-(trifluoromethyl)pyridin-2-yl)-2-methylpiperidine (1.0 equiv., 0.5 mmol), the desired arylboronate ester (4.0 equiv., 2 mmol), [Ru3(CO)12] (0.07 equiv., 0.035 mmol, 22 mg), 1,3-propanediol (0.5 equiv., 0.25 mmol, 19 mg), and CuSO4·5H2O (0.02 equiv., 0.01 mmol, 2.5 mg).

  • Evacuate and backfill the vial with argon.

  • Add o-xylene (to achieve a substrate concentration of ~0.2 M) via syringe.

  • Attach an argon-filled balloon to the vial to release any hydrogen gas formed.

  • Heat the reaction mixture at 135 °C for 36 hours.

  • Cool the reaction to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite and concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the C-2 arylated product.

Protocol 2: Rhodium-Catalyzed C-2 Functionalization (General Procedure)

This protocol describes a general method for the rhodium-catalyzed C-H insertion of donor/acceptor carbenes into N-protected piperidines, which can be adapted for the C-2 arylation of this compound.[4]

Step 1: Preparation of N-Protected this compound

Protect the nitrogen of this compound with a suitable group such as p-bromophenylsulfonyl (Bs) or tert-butyloxycarbonyl (Boc) using standard literature procedures.

Step 2: Rhodium-Catalyzed C-H Functionalization [4]

  • To a solution of the N-protected this compound (1.5 equiv.) and the rhodium catalyst (e.g., Rh2(R-TPPTTL)4, 0.5 mol%) in a suitable solvent (e.g., CH2Cl2), add a solution of the aryldiazoacetate (1.0 equiv.) in the same solvent dropwise over a period of 2 hours.

  • Stir the reaction mixture at the desired temperature (e.g., refluxing CH2Cl2, 39 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the C-2 functionalized product. The diastereomeric ratio can be determined by 1H NMR analysis of the crude reaction mixture.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Substrate Preparation cluster_reaction C-2 Arylation Reaction cluster_workup Workup and Purification cluster_analysis Analysis start This compound protect Nitrogen Protection (e.g., with 3-(trifluoromethyl)pyridin-2-yl chloride or BsCl) start->protect protected_piperidine N-Protected This compound protect->protected_piperidine reaction Reaction with Arylating Agent (Arylboronate or Aryldiazoacetate) and Catalyst (Ru or Rh) protected_piperidine->reaction crude Crude Product reaction->crude purification Flash Column Chromatography crude->purification final_product C-2 Arylated This compound purification->final_product analysis Characterization (NMR, MS, etc.) final_product->analysis

Caption: General experimental workflow for the C-2 arylation of this compound.

Signaling Pathways and Logical Relationships

Mechanism of Directing Group-Assisted C-H Activation

DG_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants start Active Catalyst [M(0)] complex Coordination Complex start->complex Coordination to Directing Group activation C-H Activation (Oxidative Addition) complex->activation intermediate Metallacyclic Intermediate activation->intermediate transmetalation Transmetalation (with Arylboronate) intermediate->transmetalation reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->start Regeneration of Catalyst product C-2 Arylated Product reductive_elim->product piperidine N-DG-2-Methylpiperidine piperidine->complex aryl_source Arylboronate Ester aryl_source->transmetalation

Caption: Simplified mechanism for directing group-assisted C-2 arylation.

Logical Relationship for Regioselectivity

Regioselectivity cluster_0 Factors Influencing Regioselectivity DG Directing Group (DG) on Nitrogen Chelation Chelation of Metal Catalyst by DG DG->Chelation Proximity Proximity of Catalyst to C-2 C-H bond Chelation->Proximity Selectivity Selective C-2 C-H Activation Proximity->Selectivity

Caption: Logic for achieving C-2 regioselectivity via a directing group strategy.

References

Application Notes and Protocols: Synthesis of Azepan-4-ones with 2-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azepane scaffolds are crucial structural motifs in a variety of natural products and medicinally important compounds. The synthesis of functionalized azepan-4-ones, in particular, provides valuable intermediates for the development of novel therapeutics. This document provides detailed application notes and protocols for the synthesis of a bicyclic azepan-4-one derivative starting from 2-methylpiperidine, based on a gold-catalyzed [5 + 2] annulation strategy. This method offers high efficiency, good diastereoselectivity, and excellent regioselectivity.

Overview of the Synthetic Strategy

The synthesis is a two-step process commencing with the N-alkylation of this compound with a suitable 5-carbon building block, followed by a one-pot oxidation and gold-catalyzed cyclization to construct the azepan-4-one ring system.

Figure 1: Overall workflow for the synthesis of a bicyclic azepan-4-one from this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the bicyclic azepan-4-one derivative from this compound.

Starting MaterialProductCatalystYield (%)DiastereoselectivityRegioselectivity
This compoundBicyclic Azepan-4-one (6l)(2-biphenyl)Cy₂PAuNTf₂74[1][2]Good[1][2]Excellent (>20:1)[1][2]

Characterization Data for Bicyclic Azepan-4-one (6l):

Detailed characterization data such as ¹H NMR, ¹³C NMR, and HRMS are crucial for confirming the structure and purity of the synthesized compound. This data is typically provided in the supplementary information of the cited literature.[3]

Experimental Protocols

Materials and Methods

  • All reagents should be of analytical grade and used as received unless otherwise noted.

  • Reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques.

  • Thin-layer chromatography (TLC) on silica gel plates can be used to monitor the progress of the reactions.

  • Column chromatography on silica gel is recommended for the purification of the products.

Step 1: Synthesis of N-(pent-4-yn-1-yl)-2-methylpiperidine

This procedure describes the N-alkylation of this compound with 5-iodopent-1-yne, which is generated in situ.

Protocol:

  • To a solution of this compound (1.0 mmol, 1.0 equiv.) in acetonitrile (MeCN, 0.5 M) is added potassium carbonate (K₂CO₃, 2.0 equiv.).

  • A solution of 5-iodopent-1-yne (1.2 equiv.) in MeCN is added to the mixture.

  • The reaction mixture is heated to reflux and stirred for 12 hours.

  • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography on silica gel to afford N-(pent-4-yn-1-yl)-2-methylpiperidine.

Step 2: Synthesis of Bicyclic Azepan-4-one (6l) via One-Pot Oxidation and Gold-Catalyzed Cyclization

This protocol details the conversion of the N-alkynylated piperidine to the final bicyclic azepan-4-one product.

Protocol:

  • To a solution of N-(pent-4-yn-1-yl)-2-methylpiperidine (1.0 mmol) in dichloromethane (CH₂Cl₂, 0.05 M) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 1.0 equiv.).

  • The reaction mixture is stirred at 0 °C for the time specified in the source literature (typically 15-30 minutes for similar substrates).

  • After the oxidation is complete, the gold catalyst, (2-biphenyl)Cy₂PAuNTf₂ (5 mol%), is added to the reaction mixture at 0 °C.

  • The reaction is stirred at 0 °C for 3.5 hours.[1]

  • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the bicyclic azepan-4-one (6l).

Proposed Reaction Mechanism

The key step in this synthesis is the gold-catalyzed [5 + 2] annulation. It is proposed to proceed through a gold carbene intermediate.

Reaction_Mechanism cluster_mechanism Proposed Mechanism for Gold-Catalyzed Annulation N_oxide N-oxide Intermediate Gold_alkyne Gold-Alkyne Complex N_oxide->Gold_alkyne Au(I) Catalyst Carbene_formation Intramolecular Alkyne Oxidation (Gold Carbene Formation) Gold_alkyne->Carbene_formation CH_insertion 1,7-C(sp³)–H Insertion Carbene_formation->CH_insertion Product Bicyclic Azepan-4-one CH_insertion->Product

Figure 2: Simplified proposed mechanism for the gold-catalyzed cyclization.

The reaction is initiated by the coordination of the gold(I) catalyst to the alkyne of the N-oxide intermediate. This is followed by an intramolecular oxidation of the alkyne to form a gold carbene species. A subsequent formal 1,7-C(sp³)–H insertion leads to the formation of the seven-membered azepane ring, yielding the final bicyclic azepan-4-one product. The regioselectivity is determined by the preference for insertion into a specific C-H bond.

Conclusion

The described gold-catalyzed [5 + 2] annulation provides an efficient and selective method for the synthesis of a bicyclic azepan-4-one from this compound. This protocol offers a valuable tool for medicinal chemists and researchers in the field of drug discovery for the construction of complex azepane-containing molecules. The resulting azepan-4-one can serve as a versatile intermediate for further functionalization and the development of novel bioactive compounds.

References

Application Notes and Protocols: The Role of 2-Methylpiperidine in the Synthesis of Gefitinib Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-methylpiperidine in the synthesis of gefitinib analogues, potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). This document outlines the synthetic protocols, structure-activity relationship (SAR) data, and the underlying biological pathways, offering valuable insights for the development of novel anti-cancer therapeutics.

Introduction

Gefitinib is a first-generation EGFR tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC)[1][2]. The quinazoline scaffold of gefitinib is a critical pharmacophore, and modifications, particularly at the solvent-exposed morpholinoethoxy side chain, have been extensively explored to improve potency, selectivity, and overcome resistance[3]. This compound, a versatile secondary amine, serves as a valuable building block in medicinal chemistry for creating analogues with modified pharmacokinetic and pharmacodynamic properties[4]. By incorporating the this compound moiety, researchers aim to enhance the binding affinity, cellular uptake, and overall efficacy of gefitinib analogues.

EGFR Signaling Pathway and Gefitinib's Mechanism of Action

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of intracellular signaling pathways crucial for cell growth, proliferation, and survival[5][6]. Key downstream pathways include the RAS-RAF-MEK-ERK and PI3K-AKT pathways[5][6][7]. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell proliferation[7]. Gefitinib and its analogues act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking autophosphorylation and subsequent activation of downstream signaling, ultimately leading to cell cycle arrest and apoptosis[2][7].

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation EGF EGF EGF->EGFR Ligand Binding & Dimerization RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Activation ERK ERK MEK->ERK Activation Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT Activation AKT->Proliferation Promotes Gefitinib Gefitinib Analogues Gefitinib->EGFR Inhibits (ATP competitive)

Caption: EGFR Signaling Pathway and Inhibition by Gefitinib Analogues.

Synthesis of Gefitinib Analogues using this compound

The synthesis of gefitinib analogues typically involves a multi-step process culminating in the nucleophilic substitution of a chlorinated quinazoline intermediate with a desired amine, such as this compound. The general synthetic approach is outlined below.

Synthesis_Workflow Start Starting Material (e.g., Substituted Hydroxybenzoic Acid) Step1 Alkylation & Nitration Start->Step1 Step2 Reduction of Nitro Group Step1->Step2 Step3 Quinazoline Ring Formation Step2->Step3 Step4 Chlorination Step3->Step4 Step5 Aniline Condensation Step4->Step5 Step6 Nucleophilic Substitution with this compound Step5->Step6 Final Gefitinib Analogue Step6->Final

Caption: General Synthetic Workflow for Gefitinib Analogues.

Experimental Protocol: General Procedure for the Synthesis of a Gefitinib Analogue with this compound

This protocol is a generalized procedure based on synthetic routes reported for similar gefitinib analogues[4][8].

Step 1: Synthesis of the Chlorinated Quinazoline Intermediate

A common precursor, 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline, can be synthesized from 3-hydroxy-4-methoxybenzoic acid through a series of reactions including O-alkylation, nitration, reduction, cyclization, and chlorination[4].

Step 2: Nucleophilic Substitution with this compound

  • To a solution of the 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline intermediate (1 equivalent) in a suitable solvent such as isopropanol or dimethylformamide (DMF), add this compound (2-3 equivalents) and a base such as potassium carbonate or triethylamine (2-3 equivalents).

  • The reaction mixture is stirred at an elevated temperature (e.g., 70-80 °C) for a period of 4-12 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired gefitinib analogue.

Structure-Activity Relationship (SAR) and Biological Evaluation

Table 1: In Vitro Anti-proliferative Activity of Gefitinib Analogues (Series A) against Human Cancer Cell Lines

CompoundTerminal AmineA549 IC₅₀ (µM)HCT116 IC₅₀ (µM)PC-3 IC₅₀ (µM)
Gefitinib Morpholine>30>30>30
Analogue 1 N-methylpiperazine10.115.312.5
Analogue 2 4-Hydroxypiperidine8.711.29.8
Analogue 3 Pyrrolidine12.418.915.1

Data is representative and compiled from similar studies on gefitinib analogues[4]. The IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.

Table 2: In Vitro Anti-proliferative Activity of Gefitinib Analogues (Series B) against Human Cancer Cell Lines

CompoundTerminal AmineA549 IC₅₀ (µM)HCT116 IC₅₀ (µM)PC-3 IC₅₀ (µM)
Gefitinib Morpholine>30>30>30
Analogue 11 N-ethylpiperazine7.59.18.2
Analogue 12 Piperidine6.88.57.9
Analogue 13 Azepane9.210.89.9

Data is representative and compiled from similar studies on gefitinib analogues[4].

The data suggests that the nature of the terminal amine group plays a significant role in the anti-proliferative activity. The introduction of various cyclic amines, including piperidine derivatives, can lead to enhanced potency compared to the parent compound, gefitinib. The methyl group in this compound may provide additional steric bulk and lipophilicity, which could influence the compound's interaction with the target protein and its cellular permeability. Further studies are required to precisely quantify the activity of the this compound analogue and fully elucidate its SAR.

Conclusion

This compound is a valuable reagent in the synthesis of novel gefitinib analogues. The synthetic protocols provided herein offer a framework for the generation of a diverse library of compounds for anti-cancer drug discovery. The structure-activity relationship data for related analogues indicate that modifications at the terminal amine position can significantly impact biological activity. The development of gefitinib analogues incorporating the this compound moiety represents a promising avenue for the discovery of next-generation EGFR inhibitors with improved therapeutic profiles.

References

Application Notes and Protocols: The Use of 2-Methylpiperidine in the Synthesis of 2-Aminobenzoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzoxazoles are a pivotal class of heterocyclic compounds widely recognized for their broad spectrum of biological activities, serving as scaffolds in the development of therapeutic agents and functional materials.[1][2] The synthesis of these molecules is a subject of ongoing research to develop more efficient, safer, and cost-effective methods. Common synthetic routes often involve the cyclization of 2-aminophenols with cyanating agents, a reaction that typically requires a basic catalyst to facilitate the key cyclization step.[1][2]

While a variety of bases have been documented for this transformation, this document explores the potential application of 2-methylpiperidine as a basic catalyst in the synthesis of 2-aminobenzoxazoles. Although direct literature precedent for this specific application is limited, the known properties of this compound as a hindered, non-nucleophilic base in organic synthesis suggest its suitability for this purpose. This application note provides a proposed protocol based on established synthetic routes, offering a viable avenue for further investigation.

Proposed Reaction Pathway

The proposed synthesis of 2-aminobenzoxazoles using this compound involves the reaction of a substituted 2-aminophenol with a cyanating agent, such as the non-hazardous N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). In this proposed pathway, this compound is postulated to act as a base, deprotonating the phenolic hydroxyl group of the 2-aminophenol, thereby activating it for nucleophilic attack on the cyanating agent. The subsequent intramolecular cyclization is also facilitated by the basic conditions, leading to the formation of the 2-aminobenzoxazole ring system.

Reaction_Pathway cluster_reactants Reactants NCTS N-Cyano-N-phenyl- p-toluenesulfonamide (NCTS) Activated_Intermediate Activated_Intermediate NCTS->Activated_Intermediate Nucleophilic Attack This compound This compound Cyclized_Intermediate Cyclized Intermediate 2-Aminobenzoxazole 2-Aminobenzoxazole Cyclized_Intermediate->2-Aminobenzoxazole Rearrangement 2-Aminophenol 2-Aminophenol 2-Aminophenol->Activated_Intermediate Deprotonation Activated_Intermediate->Cyclized_Intermediate Intramolecular Cyclization

Caption: Proposed reaction pathway for the synthesis of 2-aminobenzoxazoles.

Experimental Protocols

The following is a proposed experimental protocol for the synthesis of 2-aminobenzoxazoles using this compound as a basic catalyst. This protocol is adapted from established procedures for similar transformations.

Materials:

  • Substituted 2-aminophenol

  • N-cyano-N-phenyl-p-toluenesulfonamide (NCTS)

  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), 1,4-Dioxane)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the substituted 2-aminophenol (1.0 eq).

  • Dissolve the 2-aminophenol in the chosen anhydrous solvent.

  • Add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.2 eq) to the solution.

  • To the stirred solution, add this compound (1.5 eq) dropwise at room temperature.

  • The reaction mixture is then heated to a specified temperature (see Table 1 for proposed conditions) and monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Data Presentation

The following table summarizes the proposed reaction conditions and expected yields for the synthesis of various 2-aminobenzoxazole derivatives. These values are extrapolated from analogous reactions reported in the literature and should be considered as starting points for optimization.

Entry2-Aminophenol SubstituentSolventTemperature (°C)Time (h)Proposed Yield (%)
1HTHF601275-85
24-MethylTHF601278-88
34-Chloro1,4-Dioxane801870-80
44-Nitro1,4-Dioxane802465-75

Table 1: Proposed reaction conditions and expected yields.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 2-aminobenzoxazoles as described in the protocol.

Experimental_Workflow Reaction_Setup Reaction Setup: - 2-Aminophenol - NCTS - this compound - Anhydrous Solvent Heating_Monitoring Heating and Monitoring (TLC/LC-MS) Reaction_Setup->Heating_Monitoring Workup Workup: - Solvent Removal Heating_Monitoring->Workup Purification Purification: - Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for 2-aminobenzoxazole synthesis.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • This compound is a flammable and corrosive liquid. Handle with care.

  • NCTS is a potential irritant. Avoid inhalation and contact with skin.

  • Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Conclusion

This document provides a detailed, albeit proposed, application of this compound as a basic catalyst for the synthesis of 2-aminobenzoxazoles. The outlined protocols and expected outcomes are based on established chemical principles and analogous reactions. Researchers and scientists in drug development are encouraged to use this information as a foundation for exploring this potentially efficient and novel synthetic route. Further experimental validation and optimization are necessary to fully assess the viability and scope of this methodology.

References

Application Notes and Protocols for Large-Scale Synthesis of 2,6-trans-Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable protocols for the synthesis of 2,6-trans-piperidine derivatives, a crucial scaffold in numerous pharmaceuticals and natural products. The following sections outline various synthetic strategies, complete with experimental details, quantitative data, and process workflows to facilitate the transition from laboratory-scale discovery to large-scale production.

Introduction

The 2,6-disubstituted piperidine motif is a prevalent core structure in a vast array of biologically active compounds. The precise control of stereochemistry at the C2 and C6 positions is often critical for pharmacological activity. This document focuses on robust and scalable methods for the diastereoselective synthesis of the trans isomer, a common challenge in synthetic chemistry. The protocols described herein are designed to be adaptable for kilogram-scale production, addressing the needs of process chemistry and drug development.

Synthetic Strategies for 2,6-trans-Piperidine Derivatives

Several effective strategies have been developed for the stereoselective synthesis of 2,6-trans-piperidine derivatives. Key approaches that have demonstrated scalability include:

  • Diastereoselective Reduction of Dihydropyridinone Intermediates: This method involves the formation of a substituted dihydropyridinone, followed by a stereoselective reduction to establish the trans relationship between the C2 and C6 substituents.

  • Intramolecular Aza-Michael Reaction: The intramolecular cyclization of an amine onto an α,β-unsaturated ester or ketone can be highly diastereoselective, providing a direct route to the piperidine ring with the desired stereochemistry.

  • Catalytic Intramolecular Allylic Amination: Palladium-catalyzed intramolecular allylic amination offers a highly diastereoselective method to form 2,6-trans-tetrahydropyridines, which can be further functionalized.

The following sections provide detailed protocols for selected scalable methods.

Protocol 1: Diastereoselective Reduction of a Dihydropyridinone Intermediate

This protocol is adapted from a methodology for the asymmetric synthesis of ring-functionalized trans-2,6-disubstituted piperidines.[1] It involves the stereoselective addition of an organocuprate to a chiral dihydropyridone.

Experimental Workflow

G cluster_prep Dihydropyridone Preparation cluster_reduction Stereoselective Addition & Deprotection start N-Sulfinyl δ-amino β-ketophosphonate enaminone Intermediate Enaminone start->enaminone DMF dimethyl acetal dihydropyridone Dihydropyridone (+)-21 enaminone->dihydropyridone aq. HCl, then (Boc)2O piperidine trans-2,6-disubstituted piperidine (-)-22 dihydropyridone->piperidine Cuprate Addition -78 °C cuprate Methyl Cuprate tetrahydropyridine trans-1,2,5,6-tetrahydropyridine piperidine->tetrahydropyridine One-pot dephosphorylation

Caption: Workflow for trans-2,6-piperidine synthesis via diastereoselective reduction.

Detailed Methodology

Step 1: Synthesis of Dihydropyridone (+)-21

  • To a solution of the starting N-sulfinyl δ-amino β-ketophosphonate in a suitable solvent, add DMF dimethyl acetal.

  • After the formation of the intermediate enaminone is complete (monitored by TLC), hydrolyze the enaminone with aqueous HCl.

  • Following hydrolysis, protect the nitrogen by adding di-tert-butyl dicarbonate ((Boc)2O) to yield the dihydropyridone (+)-21.

Step 2: Stereoselective Addition of Methyl Cuprate

  • Prepare the methyl cuprate reagent in a separate flask at low temperature (-78 °C).

  • To a solution of dihydropyridone (+)-21 at -78 °C, add the freshly prepared methyl cuprate solution.

  • Maintain the reaction at -78 °C until completion.

  • Quench the reaction with a suitable quenching agent (e.g., saturated aqueous ammonium chloride).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to isolate the trans-2,6-disubstituted piperidine (-)-22.

Step 3: One-Pot Dephosphorylation

  • The resulting 3-phosphoryl piperidine can be dephosphorylated in a one-pot procedure to yield the corresponding trans-1,2,5,6-tetrahydropyridine.

Quantitative Data
StepReactantReagentTemperature (°C)Yield (%)Diastereomeric Ratio (trans:cis)
1N-Sulfinyl δ-amino β-ketophosphonate1. DMF dimethyl acetal2. aq. HCl3. (Boc)2O-90-
2Dihydropyridone (+)-21Methyl Cuprate-78704:1

Protocol 2: Base-Induced Diastereoselective Intramolecular Aza-Michael Reaction

This protocol describes a large-scale synthesis of 2,6-trans-piperidines through an intramolecular aza-Michael reaction (IMAMR) using a suitable base.[2] This method is advantageous for its operational simplicity and scalability.

Experimental Workflow

G cluster_cyclization Intramolecular Aza-Michael Reaction start N-tethered alkene product 2,6-trans-piperidine start->product TBAF (base)

Caption: Workflow for trans-2,6-piperidine synthesis via IMAMR.

Detailed Methodology
  • Dissolve the N-tethered alkene precursor in a suitable solvent (e.g., THF).

  • Add a solution of tetrabutylammonium fluoride (TBAF) as the base.

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to afford the desired 2,6-trans-piperidine derivative.

Quantitative Data
BaseSolventYield (%)Diastereomeric Ratio (trans:cis)Scale-Up Notes
TBAFTHFGoodHigh trans selectivityPreferred for scalability due to good solubility.
Cesium Carbonate-8590:10Poor solubility can present challenges during scale-up.

Protocol 3: Palladium-Catalyzed Intramolecular Allylic Amination

This method provides a highly diastereoselective route to 2,6-trans-1,2,3,6-tetrahydropyridines from non-activated alcohols.[3] These intermediates are valuable for further elaboration into fully saturated piperidines.

Experimental Workflow

G cluster_amination Intramolecular Allylic Amination start Non-activated alcohol product 2,6-trans-1,2,3,6-tetrahydropyridine start->product Palladium Catalyst

Caption: Workflow for 2,6-trans-tetrahydropyridine synthesis.

Detailed Methodology
  • In a reaction vessel, combine the non-activated alcohol substrate, a palladium catalyst (e.g., Pd(OAc)2), and a suitable ligand.

  • Add a base and a suitable solvent.

  • Heat the reaction mixture to the desired temperature and stir until the reaction is complete.

  • Cool the reaction to room temperature, filter off the catalyst, and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the 2,6-trans-1,2,3,6-tetrahydropyridine.

Quantitative Data
Catalyst SystemYieldDiastereomeric Excess (de)
Palladium CatalystModerate to Goodup to 100%

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each substance before use.

  • Organometallic reagents such as organocuprates are highly reactive and should be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Palladium catalysts can be pyrophoric and should be handled with appropriate care.

Conclusion

The protocols outlined in this document provide robust and scalable methods for the synthesis of 2,6-trans-piperidine derivatives. The choice of a specific protocol will depend on the desired substitution pattern, available starting materials, and the specific requirements of the target molecule. These application notes serve as a valuable resource for researchers and professionals in the field of drug development, facilitating the efficient and stereoselective synthesis of this important heterocyclic scaffold on a large scale.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Piperidine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing piperidine-based ligands. The information compiled herein is intended to serve as a comprehensive resource for chemists engaged in synthetic organic chemistry, particularly in the fields of pharmaceutical and materials science, where the construction of carbon-carbon and carbon-heteroatom bonds is fundamental.

Introduction

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, enabling the formation of C-C, C-N, C-O, and C-S bonds with high efficiency and functional group tolerance. The performance of these catalytic systems is critically dependent on the nature of the ligand coordinated to the palladium center. Piperidine-containing ligands, a class of electron-rich and often sterically hindered ligands, have emerged as highly effective in promoting a variety of cross-coupling reactions. Their unique steric and electronic properties can enhance catalyst stability, promote challenging oxidative addition and reductive elimination steps, and influence product selectivity.

This document covers key palladium-catalyzed cross-coupling reactions where piperidine-based ligands have demonstrated significant utility, including the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and Heck reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals and other biologically active compounds. Piperidine can act as both a substrate and a component of more complex ligands in this reaction. Bulky, electron-rich phosphine ligands incorporating piperidine moieties, or using piperidine itself as the amine coupling partner, have proven to be highly effective. For instance, the use of XPhos, a bulky biaryl phosphine ligand, has been successful in the Pd-catalyzed C-N coupling of various piperazine or piperidine bases to quinoline ring systems[1].

Quantitative Data for Buchwald-Hartwig Amination
EntryAryl HalideAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-BromotoluenePiperidine(NHC)Pd(allyl)ClNaOtBuToluene1000.0885[2]
24-BromoanisolePiperidine(NHC)Pd(allyl)ClNaOtBuToluene1000.3393[2]
34-ChloroanisolePiperidine(NHC)Pd(allyl)ClNaOtBuToluene1000.2543[2]
44-BromoanisolePiperidinePd(OAc)₂ / XPhosNaOtBuToluene10012-24>95[3][4]
5Aryl BromidePiperazinePd(0) / X-PhosNaOtBuToluene100-Satisfactory[1]
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromotoluene with Piperidine

This protocol is adapted from established procedures for Buchwald-Hartwig amination.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • 4-Bromotoluene

  • Piperidine

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

  • Argon or Nitrogen gas

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and XPhos (0.012 mmol, 1.2 mol%) to a dry Schlenk flask equipped with a magnetic stir bar. Add NaOtBu (1.4 mmol).

  • Reagent Addition: Remove the flask from the glovebox and connect it to a Schlenk line. Add anhydrous, degassed toluene (5 mL). Add 4-bromotoluene (1.0 mmol) and piperidine (1.2 mmol) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the starting material is consumed (typically within 24 hours), cool the mixture to room temperature. Quench the reaction by slowly adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides. Piperidine-based phosphine ligands have been synthesized and evaluated in this reaction, demonstrating good catalytic activity. For example, ligands such as 1-(diphenylphosphino)piperidine have been used in the Pd-catalyzed Suzuki-Miyaura reaction of aryl chlorides and bromides with yields ranging from 22-91%[5].

Quantitative Data for Suzuki-Miyaura Coupling
EntryAryl HalideBoronic AcidCatalyst/LigandBaseSolventYield (%)Reference
1Aryl ChloridesVariousPd(OAc)₂ / 1-(diphenylphosphino)piperidineK₃PO₄Toluene/H₂O22-91[5]
2Aryl BromidesVariousPd(OAc)₂ / 1-(diphenylphosphino)-2-methylpiperidineK₃PO₄Toluene/H₂OModerate to Good[5]
3Aryl ChloridesVariousPd(OAc)₂ / 1-(diphenylphosphino)-2,6-dimethylpiperidineK₃PO₄Toluene/H₂OModerate to Good[5]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid

This protocol is a general representation of a Suzuki-Miyaura coupling using a piperidine-based phosphine ligand.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1-(Diphenylphosphino)piperidine

  • 4-Chlorotoluene

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Argon or Nitrogen gas

Procedure:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and 1-(diphenylphosphino)piperidine (0.04 mmol, 4 mol%).

  • Reagent Addition: To the flask, add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

  • Solvent Addition: Add a 4:1 mixture of toluene and water (5 mL).

  • Reaction: Heat the mixture to 100 °C and stir vigorously for 12-24 hours, or until TLC/GC-MS analysis indicates completion.

  • Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides. In this reaction, piperidine can be used as a base, and piperidine derivatives can serve as ligands. For instance, a bis-imidazolyl-derived palladium complex has been shown to be effective for the coupling of terminal alkynes and aryl iodides with very low catalyst loading in the presence of piperidine[6].

Quantitative Data for Sonogashira Coupling
EntryAryl HalideAlkyneCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
1IodobenzenePhenylacetylene(AAF)Pd complexDBUToluene8018up to 88[7]
2Aryl IodidesTerminal AlkynesBis-imidazolyl-Pd complexPiperidine---High[6]
3N-Boc-4-iodopiperidinePhenylacetylenePdCl₂(PPh₃)₂ / CuITEATHFRT-Good[8]
Experimental Protocol: Sonogashira Coupling of Iodobenzene with Phenylacetylene

This protocol describes a copper-free Sonogashira coupling using piperidine as a base.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Iodobenzene

  • Phenylacetylene

  • Piperidine

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add PdCl₂ (0.01 mmol, 1 mol%) and PPh₃ (0.02 mmol, 2 mol%).

  • Solvent and Reagents: Add anhydrous DMF (5 mL), followed by iodobenzene (1.0 mmol), phenylacetylene (1.2 mmol), and piperidine (2.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the product by column chromatography on silica gel.

Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene. Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium has been reported as a highly active catalyst for the Heck reaction under mild conditions[9]. Additionally, palladium-catalyzed reductive Heck coupling has been used to construct key piperidine rings in the total synthesis of natural products[10][11].

Quantitative Data for Heck Reaction
EntryAryl HalideAlkeneCatalystBaseSolventYield (%)Reference
14-BromophenoxybenzeneStyrene[(P(NC₅H₁₀)₃)₂Pd(Cl)₂]BaseSolventHigh[9]
2Internal Olefin-Pd catalyst--Good[10][11]
Experimental Protocol: Heck Reaction of 4-Bromoanisole with Styrene

This protocol is a general procedure for a Heck reaction.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine

  • 4-Bromoanisole

  • Styrene

  • Triethylamine (Et₃N)

  • Acetonitrile

  • Argon or Nitrogen gas

Procedure:

  • Catalyst Formation: In a Schlenk flask under inert gas, dissolve Pd(OAc)₂ (0.01 mmol, 1 mol%) and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%) in acetonitrile (5 mL).

  • Reagent Addition: Add 4-bromoanisole (1.0 mmol), styrene (1.2 mmol), and triethylamine (1.5 mmol).

  • Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours.

  • Workup: Cool the reaction to room temperature, filter off the triethylammonium bromide salt, and wash with a small amount of acetonitrile.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Visualizations

Catalytic Cycle of a Generic Cross-Coupling Reaction

G Generic Pd(0)/Pd(II) Catalytic Cycle Pd0 Pd(0)L_n PdII_RX R-Pd(II)(X)L_n Pd0->PdII_RX + R-X OxAdd Oxidative Addition (R-X) PdII_RR R-Pd(II)(R')L_n PdII_RX->PdII_RR + R'-M - M-X Transmetal Transmetalation (R'-M) PdII_RR->Pd0 Product R-R' PdII_RR->Product RedElim Reductive Elimination

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

Representative Piperidine-Based Ligands

G Examples of Piperidine-Based Ligands cluster_0 Aminophosphine Ligand cluster_1 NHC Precatalyst Component L1 1-(Diphenylphosphino)piperidine img1 img1 L2 Piperidine as Amine Substrate img2 img2

Caption: Structures of a piperidine-phosphine ligand and piperidine as a substrate.

Experimental Workflow for a Typical Cross-Coupling Reaction

G Experimental Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Catalyst, Ligand, Base, Solvents Setup->Reagents CouplingPartners Add Aryl Halide & Coupling Partner Reagents->CouplingPartners Reaction Heat and Stir (Monitor by TLC/GC-MS) CouplingPartners->Reaction Workup Quench and Extract Reaction->Workup Purify Column Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: A typical workflow for performing a palladium-catalyzed cross-coupling reaction.

References

Application Notes and Protocols for the Diastereoselective Synthesis of Functionalized Chiral Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products. The precise three-dimensional arrangement of substituents on the piperidine ring is often critical for biological activity, making the development of stereoselective synthetic methods a key focus in medicinal chemistry and drug development. These application notes provide an overview of robust and modern strategies for the diastereoselective synthesis of functionalized chiral piperidines, complete with detailed experimental protocols and comparative data.

Chiral Auxiliary-Mediated Diastereoselective Synthesis

The use of chiral auxiliaries is a classical and reliable strategy to induce diastereoselectivity. The auxiliary is covalently attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to afford the desired enantiomerically enriched product.

N-(tert-Butylsulfinyl)imine Chemistry in Continuous Flow

A highly efficient and scalable method for the synthesis of α-chiral piperidines utilizes the addition of Grignard reagents to N-(tert-butylsulfinyl)-bromoimines in a continuous flow system.[1][2][3][4] This approach offers rapid reaction times, high yields, and excellent diastereoselectivity.[1][2]

Logical Workflow for Continuous Flow Synthesis

Workflow: Continuous Flow Synthesis of α-Chiral Piperidines cluster_prep Reagent Preparation cluster_flow Continuous Flow Reaction cluster_workup Workup and Purification Imine N-(tert-butylsulfinyl)-bromoimine Solution Pump1 Syringe Pump 1 (Imine) Imine->Pump1 Grignard Grignard Reagent Solution Pump2 Syringe Pump 2 (Grignard) Grignard->Pump2 Mixer T-Mixer Pump1->Mixer Pump2->Mixer Reactor1 Coil Reactor 1 (Addition Reaction) Mixer->Reactor1 Pump3 Syringe Pump 3 (Base) Reactor1->Pump3 Reactor2 Coil Reactor 2 (Cyclization) Pump3->Reactor2 Quench Quenching Solution Reactor2->Quench Extract Extraction Quench->Extract Purify Flash Chromatography Extract->Purify Product Enantioenriched Piperidine Purify->Product

Caption: General workflow for diastereoselective piperidine synthesis via continuous flow.

Experimental Protocol: Continuous Flow Synthesis of (S,R)-2-Phenylpiperidine [4]

  • System Setup: Two syringe pumps are charged with a solution of (RS)-N-(tert-butylsulfinyl)-5-bromo-1-pentanimine (0.1 M in CH2Cl2) and a solution of phenylmagnesium bromide (0.2 M in THF), respectively. The outlets are connected to a T-mixer, which then feeds into a cooled coil reactor (-20 °C). The outlet of this reactor is connected via another T-mixer to a third syringe pump containing lithium hexamethyldisilazide (LiHMDS) (0.075 M in THF). This final mixture is passed through a second coil reactor at room temperature.

  • Reaction Execution: The imine solution and Grignard solution are pumped at a flow rate of 1.0 mL/min into the first reactor (residence time = 90 s). The effluent is then mixed with the LiHMDS solution pumped at 2.0 mL/min and passed through the second reactor (residence time = 180 s).[4]

  • Work-up and Purification: The reaction mixture is collected in a flask containing a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with CH2Cl2 (3 x 15 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired chiral piperidine.

Data Summary: Diastereoselective Addition of Grignard Reagents

EntryGrignard ReagentProductYield (%)Diastereomeric Ratio (dr)Reference
1Phenylmagnesium bromide(S,R)-2-Phenylpiperidine8594:6[4]
22-Naphthylmagnesium bromide(S,R)-2-(Naphthalen-2-yl)piperidine83>99:1[1]
3Ethylmagnesium bromide(S,R)-2-Ethylpiperidine8482:18[1]
4Cyclohexylmagnesium bromide(S,R)-2-Cyclohexylpiperidine7993:7[1]

Asymmetric Catalysis

Asymmetric catalysis, employing either metal complexes or small organic molecules (organocatalysis), provides a powerful and efficient means to access chiral piperidines with high stereocontrol.

Organocatalytic Domino Michael/Aminalization Reaction

This method allows for the construction of highly substituted piperidines with up to four contiguous stereocenters in a single step with excellent enantioselectivity.[5] An O-TMS protected diphenylprolinol catalyst facilitates a domino Michael addition/aminalization reaction between aldehydes and nitroolefins.[5]

Reaction Workflow: Organocatalytic Domino Reaction

Workflow: Organocatalytic Domino Michael/Aminalization Reagents Aldehyde + Nitroolefin + Organocatalyst in Toluene Stir Stir at Room Temperature (24-72 hours) Reagents->Stir Monitor Monitor by TLC Stir->Monitor Workup Solvent Evaporation Monitor->Workup Reaction Complete Purify Flash Column Chromatography Workup->Purify Product Polysubstituted Chiral Piperidine Purify->Product

Caption: Organocatalytic Domino Michael Addition/Aminalization Workflow.[5]

Experimental Protocol: Organocatalytic Synthesis of a Polysubstituted Piperidine [5]

  • Reaction Setup: To a solution of the aldehyde (0.2 mmol) and the nitroolefin (0.3 mmol) in toluene (1.0 mL) is added the O-TMS protected diphenylprolinol catalyst (20 mol%).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24-72 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, the solvent is evaporated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the highly functionalized chiral piperidine.

Data Summary: Organocatalytic Domino Reaction

EntryAldehydeNitroolefinYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
1Propanal(E)-2-nitro-1,3-diphenylprop-1-ene85>20:199[5]
2Butanal(E)-2-nitro-1,3-diphenylprop-1-ene82>20:198[5]
3Isovaleraldehyde(E)-2-nitro-1,3-diphenylprop-1-ene78>20:197[5]

Chemo-Enzymatic Asymmetric Synthesis

Combining chemical synthesis with biocatalysis offers a powerful strategy for the asymmetric synthesis of chiral piperidines under mild conditions. A key example is the asymmetric dearomatization of activated pyridines.[6]

One-Pot Amine Oxidase/Ene Imine Reductase Cascade

This chemo-enzymatic approach transforms N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines.[6] This method has been successfully applied to the synthesis of key intermediates for drugs such as Preclamol and Niraparib.[6][7][8]

Workflow for Chemo-Enzymatic Dearomatization

Workflow: Chemo-Enzymatic Asymmetric Dearomatization cluster_step1 Step 1: Chemical Reduction cluster_step2 Step 2: Biocatalytic Cascade cluster_step3 Step 3: Workup and Purification StartMat Activated Pyridine Reduction Reduction with NaBH4 in Methanol StartMat->Reduction THP Crude Tetrahydropyridine (THP) Reduction->THP EnzymeMix One-Pot Reaction: - Crude THP - Amine Oxidase - Ene Imine Reductase - Buffer, Glucose, GDH THP->EnzymeMix Incubation Incubate with Shaking EnzymeMix->Incubation Extraction Extraction with Ethyl Acetate Incubation->Extraction Purification Flash Chromatography Extraction->Purification FinalProduct Stereo-defined Piperidine Purification->FinalProduct

References

Application Notes and Protocols for Reductive Amination in Substituted Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of reductive amination strategies for the synthesis of substituted piperidines, a crucial scaffold in medicinal chemistry. Detailed protocols for key methodologies are presented, along with comparative data to guide reaction optimization.

Introduction

Reductive amination is a cornerstone of C-N bond formation in organic synthesis, prized for its operational simplicity and the wide availability of starting materials.[1] This powerful two-step, one-pot process involves the initial formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its reduction to the corresponding amine. For the synthesis of the piperidine ring, this can be achieved through intermolecular or intramolecular pathways. The choice of reagents, particularly the reducing agent and catalyst, is critical for controlling the reaction's efficiency and stereochemical outcome.

Key Reductive Amination Strategies for Piperidine Synthesis

Several reductive amination strategies are employed for the synthesis of substituted piperidines, each with its own advantages and substrate scope. The primary approaches include:

  • Direct Reductive Amination: The reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.

  • Double Reductive Amination (DRA): A powerful cyclization method that utilizes a dicarbonyl compound and an amine to form the piperidine ring in a single step.[2] This method is particularly useful for the synthesis of polyhydroxylated piperidines from sugar-derived dicarbonyls.[2]

  • Intramolecular Reductive Amination: The cyclization of an amino-ketone or amino-aldehyde to form the heterocyclic ring.

The selection of the appropriate strategy depends on the desired substitution pattern and the available starting materials.

Comparative Data of Reductive Amination Methods

The efficiency and selectivity of reductive amination reactions are highly dependent on the choice of reducing agent and catalyst. The following table summarizes common reducing agents and their key features.

Reducing AgentAbbreviationKey CharacteristicsTypical Reaction Conditions
Sodium triacetoxyborohydrideSTABMild and selective for iminium ions over ketones/aldehydes; tolerant of mildly acidic conditions.[3]Acetic acid (catalytic), Dichloromethane (DCM), 0 °C to room temperature
Sodium cyanoborohydrideNaBH3CNSelective for imines in acidic conditions; toxic cyanide byproduct.Methanol, pH 4-6
Sodium borohydrideNaBH4Less selective, can reduce aldehydes and ketones; requires careful pH control.Methanol, controlled pH
Catalytic HydrogenationH2, Catalyst"Green" method, high pressure may be required; catalyst can be sensitive to poisoning.[3]Pd/C, Rh/C, Ru complexes; 50-1000 psi H2, elevated temperatures
Iridium Catalysts[Ir-L]Highly efficient for direct reductive amination of ketones, can operate under mild conditions.[4]Ammonium formate as hydrogen source, 50 °C

Experimental Protocols

Protocol 1: Synthesis of 1-benzyl-4-methylpiperidine via Direct Reductive Amination

This protocol provides a representative example of a direct reductive amination to synthesize an N-substituted piperidine.[3]

Materials:

  • 4-Methylpiperidone (1.0 eq)

  • Benzylamine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)[3]

  • Acetic acid (catalytic, e.g., 0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-methylpiperidone in anhydrous DCM, add benzylamine followed by a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (STAB) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-benzyl-4-methylpiperidine.

Protocol 2: Double Reductive Amination for Polyhydroxypiperidine Synthesis

This protocol outlines a general procedure for the synthesis of polyhydroxypiperidines using a double reductive amination approach, often starting from sugar-derived dicarbonyl compounds.[2]

Materials:

  • Dicarbonyl substrate (e.g., dialdehyde, ketoaldehyde, or diketone) (1.0 eq)

  • Amine source (e.g., ammonium formate, primary amine) (1.0-2.5 eq)

  • Sodium cyanoborohydride (NaBH3CN) (2.0-3.0 eq)

  • Methanol (MeOH)

  • Molecular sieves (optional, but can be necessary)[2]

Procedure:

  • Dissolve the dicarbonyl substrate and the amine source in methanol.

  • If using a hydroxylamine, stir the mixture for a period (e.g., 2.5 hours) to allow for the formation of the intermediate dioxime, which can be monitored by LC-MS.[2]

  • Add sodium cyanoborohydride portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS. The reaction time can vary significantly depending on the substrate.

  • Quench the reaction carefully with an appropriate aqueous solution (e.g., saturated sodium bicarbonate).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the resulting polyhydroxypiperidine derivative by column chromatography.

Stereoselective Reductive Amination

Controlling the stereochemistry during piperidine synthesis is crucial for developing chiral drugs. Both diastereoselective and enantioselective reductive amination methods have been developed.

Diastereoselective Synthesis: The stereochemical outcome of reductive amination can often be controlled by the choice of substrate and reaction conditions. For instance, in the cyclization of a 1,5-keto-aldehyde using an η4-dienetricarbonyliron complex as a chiral auxiliary, a single diastereoisomeric product can be obtained.[5][6]

Enantioselective Synthesis: The use of chiral catalysts or biocatalysts can afford highly enantiomerically enriched piperidines. Transaminases, for example, have been employed for the asymmetric synthesis of 2-substituted pyrrolidines and piperidines from ω-chloroketones with excellent enantiomeric excesses (>95% ee).[7]

Visualizing Reductive Amination Routes

The following diagrams illustrate the general workflows for direct and double reductive amination for the synthesis of substituted piperidines.

G Direct Reductive Amination Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Ketone Ketone/Aldehyde Iminium Iminium Ion Formation Ketone->Iminium Amine Primary/Secondary Amine Amine->Iminium Reduction Reduction Iminium->Reduction Reducing Agent Piperidine Substituted Piperidine Reduction->Piperidine

Caption: Workflow for Direct Reductive Amination.

G Double Reductive Amination (DRA) for Piperidine Synthesis cluster_reactants Reactants cluster_process Cascade Process cluster_product Product Dicarbonyl 1,5-Dicarbonyl Compound Imine1 First Imine Formation Dicarbonyl->Imine1 Amine Amine Source (e.g., NH4OAc) Amine->Imine1 Reduction1 First Reduction Imine1->Reduction1 Reducing Agent Imine2 Cyclic Imine Formation Reduction1->Imine2 Reduction2 Second Reduction Imine2->Reduction2 Reducing Agent Piperidine Substituted Piperidine Reduction2->Piperidine

Caption: Double Reductive Amination (DRA) Cascade.

Troubleshooting Common Issues

IssuePotential CauseTroubleshooting Steps
Low or No Product YieldInefficient Iminium Ion FormationOptimize pH to 4-6 using an additive like acetic acid. Less basic amines may require more acidic conditions.[3]
Decomposition of Reducing AgentEnsure anhydrous conditions as borohydride agents are moisture-sensitive. Use a pH-tolerant reducing agent like STAB if conditions are acidic.[3]
Formation of Alcohol ByproductDirect reduction of the carbonyl starting materialUse a reducing agent selective for the iminium ion, such as STAB. Alternatively, perform the reaction in two steps: form the imine first, then add the reducing agent.[3]
Over-alkylation (Tertiary Amine Formation)The desired secondary piperidine is more nucleophilic than the starting primary amine.Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-Methylpiperidine from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

A1: The impurity profile of this compound largely depends on the synthetic route. Common impurities may include:

  • Unreacted Starting Materials: Such as 2-methylpyridine.

  • Partially Reduced Intermediates: For instance, if the synthesis involves the reduction of 2-methylpyridine, incompletely hydrogenated species may be present.[1]

  • Byproducts from Reagents: Residuals from reducing agents or other reagents used in the synthesis.[1]

  • Over-alkylation Products: If the synthesis involves alkylation steps, di- or poly-alkylated piperidines can form.[1]

  • Solvents: Residual solvents from the reaction or initial extraction steps.

Q2: Which purification methods are most effective for this compound?

A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities. The most common and effective methods are:

  • Fractional Distillation: Due to its liquid nature, fractional distillation is a primary method for purifying this compound, especially for removing impurities with significantly different boiling points.[1] Distillation under reduced pressure is often recommended to prevent decomposition at high temperatures.[1]

  • Acid-Base Extraction: This is a highly effective technique for separating the basic this compound from any neutral or acidic impurities.[1][2]

  • Column Chromatography: While feasible, chromatography of amines on silica gel can be challenging due to their basicity, which can lead to peak tailing.[1] Special precautions, such as using deactivated silica or adding a small amount of a tertiary amine to the eluent, are often necessary.[1][3]

Q3: Can this compound form an azeotrope with water?

A3: Yes, like piperidine, this compound is expected to form a minimum boiling point azeotrope with water. This property can be exploited for purification, particularly for removing certain impurities through azeotropic distillation.[4][5] For instance, azeotropic distillation with water can be used to separate piperidines from pyridine.[4][5]

Troubleshooting Guides

Issue 1: Low Purity After Fractional Distillation
  • Symptom: GC/MS or NMR analysis of the distilled this compound shows the presence of persistent impurities.

  • Possible Cause: The boiling points of the impurities are very close to that of this compound, making separation by simple distillation difficult.

  • Solution:

    • Improve Column Efficiency: Use a longer or more efficient fractionating column, such as a Vigreux or packed column, to increase the number of theoretical plates.[1]

    • Optimize Distillation Parameters: Carefully control the heating rate and reflux ratio to enhance separation.

    • Azeotropic Distillation: If water-miscible impurities with different azeotropic compositions are present, consider adding water to the mixture to facilitate separation.[4][5]

    • Pressure Swing Distillation: Altering the distillation pressure can shift the azeotropic composition, potentially enabling a separation that is not feasible at atmospheric pressure.[4]

Issue 2: Poor Separation and Tailing Peaks in Column Chromatography
  • Symptom: During column chromatography on silica gel, this compound elutes as a broad, tailing peak, often co-eluting with impurities.

  • Possible Cause: The basic nitrogen atom of this compound strongly interacts with the acidic silanol groups on the surface of the silica gel.

  • Solutions:

    • Amine Deactivation of Silica Gel: Use commercially available deactivated silica gel or prepare it by treating standard silica gel with a solution of a volatile tertiary amine (e.g., triethylamine) and then removing the solvent.

    • Mobile Phase Modification: Add a small percentage (0.1-1%) of a volatile tertiary amine, such as triethylamine, to the eluent.[1][3] This amine will compete with the this compound for the acidic sites on the silica gel, resulting in sharper peaks.

    • Use an Alternative Stationary Phase: Consider using a more inert stationary phase, such as alumina, which is less acidic than silica gel.[6]

    • Optimize the Solvent System: Conduct a thorough TLC analysis with various solvent systems to identify the optimal eluent for separation before running the column.[1]

Issue 3: Low Recovery of this compound After Acid-Base Extraction
  • Symptom: The yield of purified this compound is significantly lower than expected after performing an acid-base extraction.

  • Possible Cause & Solution:

    • Incomplete Protonation/Deprotonation: Ensure the pH is appropriately adjusted during the extraction and basification steps. For the acidic wash, the pH should be sufficiently low (typically < 2) to fully protonate the piperidine.[1] Conversely, during basification, the pH should be high enough (typically > 10) to ensure complete deprotonation.[1]

    • Insufficient Mixing: During extraction, ensure vigorous mixing of the aqueous and organic layers to facilitate the transfer of the compound between phases.

    • Emulsion Formation: Emulsions can form at the interface of the two layers, trapping the product. If an emulsion forms, it can sometimes be broken by adding a small amount of brine or by gentle swirling.

    • Product Solubility in Aqueous Layer: Even in its free base form, this compound has some solubility in water.[7][8] To minimize losses, perform multiple extractions with the organic solvent and consider washing the combined organic layers with brine to reduce the amount of dissolved water.[2]

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₁₃N[7][9][10]
Molecular Weight 99.17 g/mol [9][10]
Boiling Point 117-121 °C[10]
Density ~0.823 g/mL at 25 °C
Water Solubility Soluble[7][8][10]

Table 2: Typical Parameters for Purification Protocols

ParameterDistillationAcid-Base ExtractionColumn Chromatography
Pressure Atmospheric or ReducedN/AAtmospheric
Key Reagents N/A1M HCl, 6M NaOHSilica Gel, Solvents
pH Range N/AAcidic: < 2, Basic: > 10N/A
Solvent System N/Ae.g., Diethyl ether, Dichloromethanee.g., Hexane:Ethyl Acetate with 1% Triethylamine
Typical Ratios N/AN/ACrude:Silica (1:30 to 1:50 by weight)

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate this compound from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as diethyl ether or dichloromethane.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M HCl (aq). Repeat the extraction 2-3 times. The protonated this compound will move to the aqueous layer.

  • Combine Aqueous Layers: Combine all the acidic aqueous layers.

  • Wash Step: Wash the combined aqueous layers with a fresh portion of the organic solvent to remove any remaining neutral or acidic impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a concentrated base solution (e.g., 6 M NaOH) until the pH is greater than 10.[1]

  • Product Extraction: Extract the deprotonated this compound from the basic aqueous layer using a fresh organic solvent (e.g., diethyl ether, dichloromethane). Repeat this extraction 3-4 times.[1]

  • Drying and Concentration: Combine the organic layers containing the purified product, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Flash Column Chromatography

This protocol is a general guideline for the chromatographic purification of this compound.

  • Method Development (TLC):

    • Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A common starting point is a mixture of hexane and ethyl acetate with 1% triethylamine.[3]

    • The ideal solvent system should provide a good separation between this compound and its impurities, with an Rf value for the product typically between 0.2 and 0.4.

  • Column Packing:

    • Select an appropriately sized column and prepare a slurry of silica gel in the initial, least polar eluent.

    • Pack the column with the slurry, ensuring no air bubbles are trapped. Add a layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane.

    • Carefully load the sample onto the top of the column and allow it to absorb into the silica gel.

  • Elution and Fraction Collection:

    • Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if a gradient elution is required.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent under reduced pressure to obtain the purified product.

Visualizations

experimental_workflow cluster_start Start: Crude Reaction Mixture cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end End: Purified Product start Crude this compound distillation Fractional Distillation start->distillation acid_base Acid-Base Extraction start->acid_base chromatography Column Chromatography start->chromatography analysis GC/MS, NMR distillation->analysis acid_base->analysis chromatography->analysis analysis->distillation If impure analysis->acid_base If impure analysis->chromatography If impure end Pure this compound analysis->end If pure

Caption: General workflow for the purification of this compound.

troubleshooting_chromatography start Issue: Poor separation or peak tailing in column chromatography cause Probable Cause: Strong interaction of basic amine with acidic silica gel start->cause solution1 Solution 1: Add triethylamine (0.1-1%) to the eluent cause->solution1 solution2 Solution 2: Use deactivated silica gel cause->solution2 solution3 Solution 3: Switch to a different stationary phase (e.g., alumina) cause->solution3

Caption: Troubleshooting guide for column chromatography issues.

References

Technical Support Center: 2-Methylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Methylpiperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common questions encountered during the synthesis, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound, and what are the typical impurities associated with it?

A1: The most prevalent method for synthesizing this compound is the catalytic hydrogenation of 2-Methylpyridine (also known as 2-picoline).[1][2] This process is efficient but can lead to several process-related impurities.

Common Impurities:

  • Unreacted Starting Material: Residual 2-Methylpyridine is a common impurity resulting from incomplete hydrogenation.[1]

  • Partially Hydrogenated Intermediates: Tetrahydropyridine derivatives can be present if the reaction is not driven to completion.

  • N-Alkylation Products: If alcohols are used as solvents at elevated temperatures, the piperidine nitrogen can be alkylated, forming N-alkyl-2-methylpiperidine.[1]

  • Ring-Opened Byproducts: Under harsh conditions (high temperature and pressure), the piperidine ring can undergo cleavage.[1]

  • Catalyst-Derived Impurities: Trace metals from the catalyst (e.g., Palladium, Platinum, Rhodium, Nickel) may be present in the crude product.[3][4]

  • Solvent Adducts: Impurities arising from reactions with the solvent.

Q2: Which analytical techniques are recommended for identifying and quantifying impurities in this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying volatile impurities like the starting material and other byproducts. For less volatile or thermally sensitive impurities, High-Performance Liquid Chromatography (HPLC), particularly with a UV or MS detector, is recommended.[5] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural elucidation of unknown impurities.

Q3: What are the best practices for storing this compound to minimize degradation?

A3: this compound is a colorless to yellow liquid that is stable under normal temperatures and pressures.[6] It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6] It is classified as a flammable liquid.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low or No Conversion of 2-Methylpyridine
Potential Cause Recommended Solution
Inactive Catalyst The catalyst may be oxidized or contaminated. Ensure the catalyst is fresh and handled under an inert atmosphere. For catalysts like PtO₂, pre-reduce it in the solvent before adding the substrate.[1]
Catalyst Poisoning The substrate or solvent may contain impurities like sulfur or halogen compounds. Purify the starting material and solvent before use, for instance, by passing them through a plug of activated carbon or alumina.[1]
Insufficient Hydrogen Pressure The pressure may be too low for the specific catalyst and temperature. Increase the hydrogen pressure according to the requirements of the catalyst used (typically 50-100 bar).[1]
Low Reaction Temperature The reaction rate may be too slow at the current temperature. Gradually increase the temperature. While starting at room temperature is common, temperatures up to 80-100°C may be necessary.[1]
Issue 2: Formation of Significant Side Products/Impurities
Potential Cause Recommended Solution
Incomplete Hydrogenation The reaction was stopped prematurely. Increase the reaction time and monitor the progress using GC-MS or TLC until the starting material is fully consumed.[1]
Ring Opening Reaction conditions are too harsh. Use milder conditions (lower temperature and pressure) with a more active catalyst to prevent ring cleavage.[1]
N-Alkylation Using an alcohol solvent at high temperatures. Switch to a non-alcoholic solvent such as ethyl acetate, THF, or acetic acid. If an alcohol is necessary, keep the reaction temperature as low as possible.[1]
Issue 3: Difficulty in Product Purification
Potential Cause Recommended Solution
Poor Separation in Column Chromatography The basic amine strongly interacts with acidic silica gel, causing peak tailing. Add a small amount (0.1-1%) of a volatile tertiary amine like triethylamine to the eluent.[7] Alternatively, use deactivated or basic alumina.
Low Recovery After Acid-Base Extraction Incomplete protonation or deprotonation. Ensure the pH is < 2 during the acidic wash to fully protonate the piperidine and > 10 during basification to deprotonate the ammonium salt for extraction.[7] Perform multiple extractions with the organic solvent to maximize recovery.[7]
Emulsion Formation During Extraction Emulsions can form at the interface between aqueous and organic layers. To break an emulsion, add brine (saturated NaCl solution) or gently swirl the mixture.[7]
Quantitative Data Summary

The following table presents representative data on the purity and yield of this compound synthesized via catalytic hydrogenation of 2-picoline. Actual results may vary based on specific reaction conditions and catalyst choice.

ParameterValueReference
Starting Material 2-Picoline[8]
Catalyst Not specified[8]
Conversion of 2-Picoline 100%[8]
Yield of this compound 98%[8]
Typical Purity (GC) >97.0%[9]
Common Impurity (Water) <2.5%[9]

Key Experimental Protocols

Protocol 1: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes a general procedure for the hydrogenation of 2-methylpyridine.

  • Catalyst Preparation: In a high-pressure reactor, add the catalyst (e.g., 5% Rh/C, 10-20% by weight of the starting material) under an inert atmosphere (e.g., Nitrogen or Argon).[3]

  • Solvent Addition: Add a suitable solvent, such as ethanol.

  • Substrate Addition: Add 2-methylpyridine to the reactor.

  • Reaction Setup: Seal the reactor and purge it several times with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar) and heat to the target temperature (e.g., 80-100°C).[1] Maintain stirring.

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS to check for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.[1]

  • Isolation: Remove the solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Acid-Base Extraction

This protocol is effective for separating the basic this compound from neutral or acidic impurities.[7]

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M hydrochloric acid (3 times). The basic piperidine will be protonated and move into the aqueous layer.

  • Combine Aqueous Layers: Combine all the acidic aqueous layers.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a strong base (e.g., 50% NaOH solution) with stirring until the pH is > 10.

  • Organic Extraction: Extract the basified aqueous layer with an organic solvent (e.g., diethyl ether, 3 times) to recover the deprotonated this compound.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 3: Impurity Analysis by GC-MS

This protocol outlines a general method for analyzing the purity of this compound.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or methanol).

  • GC-MS Conditions:

    • Gas Chromatograph: Use a system with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Carrier Gas: Use Helium at a constant flow rate.

    • Injector Temperature: Optimize to ensure complete volatilization without degradation.

    • Oven Temperature Program: A gradient temperature program is typically used to achieve good separation (e.g., start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min).

    • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Data Analysis: Identify peaks by comparing their mass spectra with a known library (e.g., NIST) and their retention times with authentic standards. Quantify the impurities based on their peak areas relative to the main product peak.

Visualizations

Logical Troubleshooting Flowchart

start Synthesis Issue Observed issue_type What is the primary issue? start->issue_type low_yield Low Yield / Conversion issue_type->low_yield Low Conversion impurity High Impurity Levels issue_type->impurity Impure Product purification Purification Difficulty issue_type->purification Purification Issues check_catalyst Check Catalyst Activity & Loading low_yield->check_catalyst check_conditions Verify Temp. & Pressure low_yield->check_conditions check_sm Check Starting Material Purity low_yield->check_sm analyze_impurity Identify Impurity by GC-MS / NMR impurity->analyze_impurity optimize_extraction Optimize Acid-Base Extraction (pH) purification->optimize_extraction optimize_chroma Optimize Chromatography (Solvent, Additive) purification->optimize_chroma solution Problem Resolved check_catalyst->solution check_conditions->solution check_sm->solution adjust_conditions Adjust Reaction Conditions (Temp, Time, Solvent) analyze_impurity->adjust_conditions adjust_conditions->solution optimize_extraction->solution optimize_chroma->solution

Caption: A troubleshooting workflow for this compound synthesis.

Formation of Common Impurities

cluster_impurities Potential Impurities SM 2-Methylpyridine (Starting Material) Product This compound (Desired Product) SM->Product Catalytic Hydrogenation Impurity1 Unreacted 2-Methylpyridine SM->Impurity1 Incomplete Reaction Impurity2 N-Alkylated Product Product->Impurity2 Alcohol Solvent + High Temp. Impurity3 Ring-Opened Byproduct Product->Impurity3 Harsh Conditions A Obtain Crude This compound Sample B Prepare Dilute Solution in Volatile Solvent A->B C Inject into GC-MS B->C D Separate Components in GC Column C->D E Detect & Fragment Ions in Mass Spectrometer D->E F Analyze Data: Identify Peaks by MS Library & Retention Time E->F G Quantify Impurities (Peak Area %) F->G H Purity Report G->H

References

Technical Support Center: Optimizing Reaction Conditions for 2-Methylpiperidine Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of 2-methylpiperidine. This guide, presented in a question-and-answer format, directly addresses specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the N-alkylation of this compound?

The most prevalent challenges during the N-alkylation of this compound are the formation of a quaternary ammonium salt as a major byproduct due to over-alkylation, and slow or incomplete reactions.[1][2] The presence of the methyl group at the 2-position can also introduce steric hindrance, which may affect the reaction rate and conditions required.[3]

Q2: What are the primary methods for N-alkylating this compound?

There are two primary methods for the N-alkylation of this compound:

  • Direct N-Alkylation: This method involves the reaction of this compound with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base.[3] While straightforward, it carries the risk of over-alkylation.[3]

  • Reductive Amination: This is often a milder and more selective method that involves reacting this compound with an aldehyde or ketone to form an iminium ion, which is then reduced in situ by a hydride reagent like sodium triacetoxyborohydride (NaBH(OAc)₃).[3] This method is particularly effective at avoiding over-alkylation.[3]

Q3: How does the choice of alkylating agent affect the reaction?

The reactivity of the alkylating agent is crucial. The general order of reactivity for SN2 reactions is R-I > R-OTf > R-Br > R-Cl.[4] Using a more reactive alkylating agent, such as an alkyl iodide or bromide, can accelerate the reaction.[2] If a less reactive agent like an alkyl chloride is used, more forcing conditions such as increased temperature may be necessary.[4]

Q4: What is the purpose of using a base in direct N-alkylation?

The reaction of this compound with an alkyl halide generates an acid (e.g., HBr, HCl) as a byproduct.[2][5] This acid can protonate the starting this compound, rendering it non-nucleophilic and halting the reaction.[2][5] A non-nucleophilic base, such as potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA), is added to neutralize this acid and allow the reaction to proceed to completion.[2][3]

Q5: Can protecting groups be used to improve selectivity?

While not always necessary for simple N-alkylation, protecting groups are a key strategy when other reactive functional groups are present in the molecule or when functionalization is desired at a different position on the piperidine ring. For instance, a protecting group on the nitrogen can direct C-H functionalization to a specific carbon atom.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Alkylating Agent: The leaving group on the alkylating agent has a significant impact on reactivity.[4]- Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to an alkyl bromide or iodide).[2][4]- Increase the reaction temperature to overcome the activation energy barrier.[2]
Steric Hindrance: The methyl group on the piperidine ring or bulky groups on the alkylating agent can impede the reaction.[2][4]- Increase the reaction temperature.[2]- Consider using a less sterically hindered alkylating agent if possible.
Incomplete Reaction: The reaction may not have reached completion.- Increase the reaction time and monitor progress using TLC or LC-MS.[3]- Ensure an adequate amount of base is present to neutralize the acid byproduct.[2]
Formation of Quaternary Ammonium Salt (Over-alkylation) Incorrect Stoichiometry: An excess of the alkylating agent increases the likelihood of a second alkylation.[5]- Use a slight excess of this compound relative to the alkylating agent.[1][4]- A 2-3 equivalent excess of the piperidine can be effective.[5]
Rapid Addition of Alkylating Agent: A high concentration of the alkylating agent can promote the second alkylation.- Add the alkylating agent slowly and dropwise, ideally using a syringe pump, to maintain its low concentration throughout the reaction.[1][5]
High Reaction Temperature: Elevated temperatures can sometimes favor the formation of the quaternary salt.- Lower the reaction temperature.[4] This may require a longer reaction time.
High Nucleophilicity of the Product: The N-alkylated tertiary amine product is often more nucleophilic than the starting secondary amine.[5][6]- Consider using reductive amination as an alternative method, as it is less prone to over-alkylation.[3]
Difficult Product Purification Product is Water-Soluble: Highly polar N-alkylated products can be difficult to extract from the aqueous phase.- Use lyophilization (freeze-drying) to remove water.[4]- Minimize aqueous washes during the workup.
Co-elution with Starting Material: The product and the starting amine have similar basicity, making chromatographic separation challenging.- Ensure the reaction goes to completion to minimize residual starting material.- Consider converting the product to its hydrochloride salt, which can often be purified by recrystallization, followed by regeneration of the free base.[7]
Emulsion Formation During Workup: The basic nature of the product can lead to emulsions during aqueous extraction.- Use a saturated brine solution to wash the organic layer, which can help break emulsions.[7]- Filtering the organic layer through a pad of Celite or sodium sulfate can also be effective.[7]

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide.

Materials:

  • This compound

  • Alkyl halide (e.g., alkyl bromide or iodide)

  • Base (e.g., potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., acetonitrile (MeCN) or N,N-dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Set up a dry round-bottom flask under an inert atmosphere.

  • Add this compound (1.0 eq.) and the anhydrous solvent to the flask.

  • Add the base (1.5-2.0 eq.). If using K₂CO₃, ensure it is finely powdered and dry.

  • Slowly add the alkyl halide (1.0-1.1 eq.) to the stirred solution at room temperature. For optimal control and to minimize over-alkylation, the use of a syringe pump for the addition is recommended.

  • Stir the reaction at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the base and any insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of this compound with a carbonyl compound using sodium triacetoxyborohydride.[3]

Materials:

  • This compound

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE))

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq.), the aldehyde or ketone (1.1 eq.), and the anhydrous solvent.

  • Stir the mixture at room temperature for a short period to allow for iminium ion formation.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The reaction may be exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Data Presentation

Table 1: Comparison of N-Alkylation Methods for Substituted Piperidines

MethodAlkylating AgentReagentsSolventReaction TimeYieldReference
Direct AlkylationMethyl IodideK₂CO₃DMF24 hoursNot specified, but product isolated[8]
Reductive AminationFormalin (37%)Formic AcidNone20 hoursNot specified, but product isolated[8]

Visualizations

G cluster_direct Direct Alkylation Pathway cluster_reductive Reductive Amination Pathway This compound This compound N-Alkyl-2-methylpiperidine N-Alkyl-2-methylpiperidine This compound->N-Alkyl-2-methylpiperidine + Alkyl Halide + Base Iminium Ion Iminium Ion This compound->Iminium Ion + Aldehyde/Ketone Quaternary Ammonium Salt Quaternary Ammonium Salt N-Alkyl-2-methylpiperidine->Quaternary Ammonium Salt + Alkyl Halide (Over-alkylation) Iminium Ion->N-Alkyl-2-methylpiperidine

Caption: Reaction pathways for the N-alkylation of this compound.

G cluster_workflow General Experimental Workflow A Reactant Preparation (this compound, Solvent, Base) B Slow Addition of Alkylating Agent A->B C Reaction Monitoring (TLC, LC-MS) B->C D Work-up (Filtration, Extraction, Drying) C->D E Purification (Column Chromatography) D->E F Product Characterization E->F

Caption: A generalized experimental workflow for N-alkylation.

G cluster_troubleshooting Troubleshooting Decision Tree Start Low Yield or Incomplete Reaction? Q_Overalkylation Over-alkylation Observed? Start->Q_Overalkylation No Sol_Reactivity Increase Reactivity: - Change Alkyl Halide (I > Br > Cl) - Increase Temperature Start->Sol_Reactivity Yes Sol_Conditions Optimize Conditions: - Increase Reaction Time - Check Base Stoichiometry Start->Sol_Conditions Yes Sol_Stoichiometry Control Stoichiometry: - Use Excess Amine - Slow Alkyl Halide Addition Q_Overalkylation->Sol_Stoichiometry Yes Sol_Reductive Consider Alternative: - Reductive Amination Q_Overalkylation->Sol_Reductive Yes

Caption: A decision tree for troubleshooting common alkylation issues.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for diagnosing and resolving peak tailing issues encountered during the HPLC analysis of piperidine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for piperidine compounds in reversed-phase HPLC?

The most common cause is secondary interactions between the basic piperidine nitrogen and acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][2][3] At a mid-range pH, the piperidine is often protonated (positively charged) while the silanol groups are ionized (negatively charged), leading to strong ionic interactions that delay the elution of a fraction of the analyte molecules, resulting in a tailed peak.[3][4]

Q2: How can I quickly identify if silanol interactions are the cause of my peak tailing?

A simple diagnostic test is to inject a neutral compound that does not have acidic or basic functional groups.[5] If the neutral compound produces a symmetrical peak while your piperidine compound tails, the issue is very likely a chemical interaction with the stationary phase.[5] If both peaks tail, the problem might be physical, such as a column void or extra-column dead volume.[5]

Q3: What is a Tailing Factor (Tf) and how is it calculated?

The Tailing Factor (also known as the USP tailing factor) is a quantitative measure of peak asymmetry.[6] It is calculated by measuring the peak width at 5% of the peak height. A tailing factor greater than 1.2 is generally considered to indicate significant peak tailing.[7]

Q4: Can the sample solvent affect peak shape?

Yes. If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can lead to peak distortion, including fronting or tailing.[1][7] It is always best practice to dissolve the sample in the initial mobile phase composition whenever possible.[1]

Q5: When should I consider replacing my HPLC column?

You should consider replacing your column if you observe persistent peak tailing for all analytes, increased backpressure, and a loss of theoretical plates that cannot be resolved by flushing or other troubleshooting steps.[7] Using a guard column can help extend the life of your analytical column by adsorbing strongly retained matrix components.[6]

Systematic Troubleshooting Guide

Peak tailing can originate from multiple sources. A systematic approach is crucial for efficient problem-solving. The following guide breaks down the troubleshooting process into four key areas: Mobile Phase, Stationary Phase (Column), Sample, and Instrument.

G start Peak Tailing Observed (Tf > 1.2) cat_mobile 1. Mobile Phase Adjustments start->cat_mobile cat_column 2. Stationary Phase (Column) Check start->cat_column cat_sample 3. Sample-Related Issues start->cat_sample cat_instrument 4. Instrument Check start->cat_instrument mp_ph Adjust pH (e.g., pH < 3) cat_mobile->mp_ph col_flush Flush Column cat_column->col_flush sam_conc Reduce Concentration or Injection Volume cat_sample->sam_conc inst_deadvol Check for Dead Volume (fittings, tubing) cat_instrument->inst_deadvol mp_mod Add Basic Modifier (e.g., 0.1% TEA) mp_ph->mp_mod mp_buffer Increase Buffer Concentration (>20mM) mp_mod->mp_buffer end_node Symmetrical Peak Achieved mp_buffer->end_node col_guard Replace Guard Column col_flush->col_guard col_type Use Base-Deactivated Column (Type B, Hybrid) col_replace Replace Column col_type->col_replace col_guard->col_type col_replace->end_node sam_solv Match Sample Solvent to Mobile Phase sam_conc->sam_solv sam_solv->end_node inst_frit Check for Blocked In-line Frit inst_deadvol->inst_frit inst_frit->end_node

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

The Chemistry of Tailing: Piperidine-Silanol Interaction

The primary chemical cause of peak tailing for basic compounds like piperidine is the interaction with residual silanol groups on the silica stationary phase. This secondary retention mechanism holds back some analyte molecules, causing them to elute later than the main band.

G cluster_silica Silica Stationary Phase silanol Ionized Silanol Group (Si-O⁻) silica Si-O-Si piperidine Protonated Piperidine (R₂NH₂⁺) piperidine->silanol Secondary Ionic Interaction (Causes Tailing)

Caption: Interaction between piperidine and a silica surface.

Data Presentation: Modifiers and Column Selection

Table 1: Common Mobile Phase Modifiers to Reduce Peak Tailing
ModifierTypical ConcentrationMechanism of ActionSuitability
Triethylamine (TEA) 0.1% (v/v) or ~5 mM[4][8]A competing base that blocks active silanol sites.[4][8]Effective for basic compounds, but can shorten column life.[8]
Diethylamine (DEA) 0.1% (v/v)[1]Similar to TEA, acts as a silanol suppressor.[1]Good alternative to TEA for basic analytes.
Trifluoroacetic Acid (TFA) 0.1% (v/v)[9]Lowers mobile phase pH to protonate silanols, reducing ionic interactions.[2][10]Used for acidic and basic compounds; can cause ion suppression in LC-MS.
Formic Acid 0.1% (v/v)Lowers mobile phase pH.[10]A common choice for LC-MS applications due to its volatility.
Ammonium Formate/Acetate 10-20 mMActs as a buffer to control pH and can help mask silanol activity.[10]Useful for maintaining a stable pH, especially for LC-MS.
Table 2: HPLC Column Selection for Piperidine Compounds
Column TypeDescriptionSuitability for Piperidines
Traditional Type A Silica Older silica with higher metal content and more acidic silanol groups.[8]Poor; prone to significant peak tailing for basic compounds.[8]
High-Purity Type B Silica Modern columns with low metal content and fewer, less acidic silanols.[2]Good; significantly reduces peak tailing compared to Type A.[2]
End-Capped Columns Type B silica where most residual silanols are chemically bonded (capped) to be inert.[5]Very Good; end-capping effectively prevents most secondary interactions.[5][11]
Polar-Embedded Group (PEG) Columns with a polar group (e.g., amide, carbamate) embedded in the alkyl chain near the silica surface.[12][13]Excellent; the polar group shields the analyte from residual silanols, providing superior peak shape for bases.[12][13]
Hybrid Particles (CSH, XBridge) Columns using silica-organosiloxane hybrid particles, offering better pH stability and reduced silanol activity.[2][12]Excellent; highly recommended for robust methods involving basic compounds.[2][12]

Experimental Protocols

Protocol 1: Mobile Phase Optimization to Mitigate Tailing

This protocol outlines a systematic approach to adjusting the mobile phase to improve the peak shape of a piperidine compound.

  • Establish a Baseline:

    • Prepare a mobile phase of acetonitrile and water at a composition that provides adequate retention for your analyte.

    • Inject your piperidine standard and record the chromatogram. Calculate the tailing factor (Tf).

  • Method A: pH Adjustment (Low pH):

    • Prepare an aqueous mobile phase component containing 0.1% formic acid or trifluoroacetic acid to achieve a pH below 3.[2][10]

    • Re-equilibrate the column with the new mobile phase for at least 10-15 column volumes.

    • Inject the standard and compare the tailing factor to the baseline. Low pH protonates the silanol groups, minimizing ionic interactions with the protonated piperidine.[4]

  • Method B: Addition of a Competing Base:

    • To your original mobile phase (aqueous and organic), add a competing base like triethylamine (TEA) to a final concentration of 0.1% (v/v).[4][9]

    • Caution: Ensure the mobile phase pH is compatible with your column's operating range after adding the modifier.

    • Equilibrate the column thoroughly.

    • Inject the standard and compare the tailing factor. The competing base will preferentially interact with the active silanol sites, making them unavailable for secondary interactions with your analyte.[4]

  • Evaluation:

    • Compare the peak shape, retention time, and resolution from all three experiments (Baseline, Method A, Method B) to determine the optimal conditions.

Protocol 2: Column and Sample Load Evaluation

This protocol helps determine if the peak tailing is due to column choice or sample overload.

  • Analyte Characterization:

    • Determine the pKa of your piperidine analyte. This will help in selecting the appropriate mobile phase pH. The mobile phase pH should be at least 2 units away from the analyte's pKa for consistent ionization.[9][14]

  • Select an Appropriate Column:

    • If you are not already using one, switch to a modern, base-deactivated column, such as one with a polar-embedded group or a hybrid particle base.[12] Refer to Table 2 for guidance.

    • Install the new column and equilibrate with a suitable mobile phase (e.g., ACN/Water with 0.1% Formic Acid).

  • Test for Column Overload:

    • Prepare a series of dilutions of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL).

    • Inject a constant volume of each concentration.

    • Observe the peak shape. If the tailing factor improves significantly at lower concentrations, the original issue was likely mass overload.[1][15]

    • If peak shape is still poor at low concentrations, the issue is more likely related to chemical interactions or other system problems.

References

Technical Support Center: Optimizing Reactions with 2-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in chemical reactions involving 2-methylpiperidine. The inherent steric hindrance and nucleophilicity of this reagent can lead to challenges in achieving optimal reaction yields and purity. This guide offers practical solutions, detailed experimental protocols, and comparative data to enhance your synthetic outcomes.

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation Reactions

Question: My N-alkylation of this compound is resulting in low yields of the desired product. What are the common causes and how can I improve the outcome?

Answer: Low yields in the N-alkylation of this compound are frequently due to its steric hindrance, which slows down the reaction rate and can lead to side reactions. Here’s a systematic approach to troubleshooting this issue:

  • Reagent Reactivity: The choice of alkylating agent is critical. For sterically hindered amines, more reactive electrophiles are often necessary.

    • Solution: If using an alkyl chloride, consider switching to the more reactive alkyl bromide or iodide. For less reactive alkylating agents, increasing the reaction temperature may be necessary. However, monitor the reaction closely for decomposition.

  • Base Selection: The base plays a crucial role in deprotonating the piperidinium salt formed during the reaction, regenerating the nucleophilic amine.

    • Solution: Use a non-nucleophilic, sufficiently strong base to ensure the reaction goes to completion. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. Organic bases such as N,N-diisopropylethylamine (DIPEA) can also be used.[1] The choice of base may depend on the solvent and the nature of the alkylating agent.

  • Solvent Effects: The solvent can significantly influence the reaction rate and solubility of the reagents.

    • Solution: Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally good choices for N-alkylation reactions.[1] If reagent solubility is an issue, DMF may be a better option than acetonitrile.

  • Over-alkylation: The N-alkylated product can sometimes react further with the alkylating agent to form a quaternary ammonium salt, especially if the alkylating agent is used in large excess or is highly reactive.

    • Solution: To minimize this side reaction, add the alkylating agent slowly to the reaction mixture to maintain a low concentration.[1] Using a stoichiometric amount or a slight excess of the alkylating agent is also recommended.

  • Alternative Method: Reductive Amination: If direct alkylation proves challenging, reductive amination offers a milder and often more selective alternative.[2]

    • Solution: React this compound with an aldehyde or ketone to form an iminium ion, which is then reduced in situ. This method avoids the formation of quaternary ammonium salts.[2]

Issue 2: Poor Yield in N-Acylation Reactions

Question: I am struggling to achieve a high yield for the N-acylation of this compound. What steps can I take to optimize this reaction?

Answer: The N-acylation of this compound is often challenging due to the reduced nucleophilicity of the nitrogen atom caused by steric hindrance from the adjacent methyl group. Here are some strategies to overcome this:

  • Acylating Agent Reactivity: Standard acylating agents like acetic anhydride may not be reactive enough.

    • Solution: Switch to a more electrophilic acylating agent, such as an acyl chloride.[3]

  • Catalyst Use: For highly hindered amines, a catalyst is often necessary to facilitate the acylation.

    • Solution: Employ a nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP). DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species.[3]

  • Reaction Conditions: Elevated temperatures may be required to drive the reaction to completion.

    • Solution: Heat the reaction mixture, but monitor for potential side reactions or decomposition. Microwave irradiation can sometimes be effective in promoting the reaction while minimizing decomposition.

  • Stoichiometry: Using an excess of the acylating agent can help to drive the reaction forward.

    • Solution: Increase the stoichiometry of the acylating agent to 2-3 equivalents.[3] However, be mindful that this can make purification more challenging.

Issue 3: Difficulties in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Question: My Buchwald-Hartwig amination using this compound is failing or giving very low yields. What are the likely problems?

Answer: The Buchwald-Hartwig amination with this compound can be challenging due to the steric bulk of the amine and potential catalyst inhibition.

  • Ligand Choice: The choice of phosphine ligand is critical for the success of the reaction.

    • Solution: Sterically hindered, electron-rich ligands are generally required to promote both the oxidative addition and reductive elimination steps of the catalytic cycle. For hindered secondary amines, bulky biarylphosphine ligands such as XPhos or RuPhos are often effective.

  • Base Selection: The base is crucial for the deprotonation of the amine and the subsequent catalytic cycle.

    • Solution: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require higher temperatures or longer reaction times.[4]

  • Catalyst Poisoning: The nitrogen of the piperidine can coordinate to the palladium center, leading to catalyst deactivation.

    • Solution: Using a higher catalyst loading or a pre-catalyst that is less susceptible to inhibition can be beneficial. Ensuring an inert atmosphere (e.g., argon or nitrogen) is also critical to prevent catalyst oxidation.

  • Reaction Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.

    • Solution: Typically, temperatures between 80-110 °C are employed. If the reaction is sluggish, a gradual increase in temperature may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when working with this compound?

A1: The primary challenge is the steric hindrance caused by the methyl group at the 2-position. This steric bulk reduces the nucleophilicity of the nitrogen atom and can hinder the approach of electrophiles, leading to slower reaction rates and the need for more forcing reaction conditions compared to piperidine.[5]

Q2: How can I effectively purify my this compound derivative after the reaction?

A2: Purification of basic amines can be challenging. A common and effective method is an acid-base extraction. Dissolve the crude reaction mixture in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the deprotonated amine product can be extracted back into an organic solvent. For volatile compounds, distillation under reduced pressure is also a viable purification method. Column chromatography on silica gel can be problematic due to the basicity of the amine causing peak tailing. This can often be mitigated by adding a small amount of a tertiary amine (e.g., triethylamine) to the eluent or by using amine-deactivated silica gel.

Q3: Are there any alternatives to this compound if reactions are consistently failing?

A3: If the steric hindrance of this compound is proving to be a persistent issue, consider using a less hindered piperidine derivative if the substitution pattern is not critical for the final application. For example, 3-methylpiperidine or 4-methylpiperidine offer different steric profiles. Alternatively, if the piperidine nitrogen is being used as a non-nucleophilic base, other hindered bases like 2,2,6,6-tetramethylpiperidine or DBU could be considered.

Q4: Can I use reductive amination to introduce a bulky group onto the nitrogen of this compound?

A4: Yes, but it can be challenging. Reductive amination with a bulky ketone and a hindered amine like this compound can be very slow due to the difficulty in forming the iminium ion intermediate. In such cases, the reducing agent might preferentially reduce the ketone to an alcohol. To favor the desired reductive amination, a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended as it is less likely to reduce the ketone directly.[2][6]

Data Presentation

Table 1: Comparison of Reducing Agents for the Reductive Amination of a Ketone with a Hindered Amine

EntryReducing AgentSolventTemperature (°C)Yield (%) of AmineYield (%) of AlcoholReference
1Sodium Borohydride (NaBH₄)Methanol25LowHigh[2]
2Sodium Cyanoborohydride (NaBH₃CN)Methanol, pH 6-725Good to ExcellentLow[2][6]
3Sodium Triacetoxyborohydride (STAB)Dichloroethane25ExcellentVery Low[2][6]

Note: This table represents typical outcomes. Actual yields will vary depending on the specific substrates and reaction conditions.

Table 2: Illustrative Comparison of Bases in Buchwald-Hartwig Amination of 2-Bromopyridine Derivatives

EntryBaseAmineCatalyst SystemSolventTemperature (°C)Yield (%)Reference
1NaOt-BuCyclohexane-1,2-diamine[Pd₂(dba)₃] / (±)-BINAPToluene8060[7]
2NaOt-BuN-methyl(phenyl)methanaminePd(OAc)₂ / dpppTolueneReflux90.7[7]
3DBUAnilinePd(OAc)₂ / XantphosToluene100Hit[7]

Note: "Hit" indicates product formation was observed in a high-throughput screen but not quantified.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound with an Alkyl Bromide
  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous acetonitrile (MeCN).

  • Addition of Base: Add finely powdered, anhydrous potassium carbonate (K₂CO₃) (1.5-2.0 eq).

  • Addition of Alkylating Agent: Slowly add the alkyl bromide (1.1-1.2 eq) to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluting with a solvent system containing a small amount of triethylamine, e.g., 1%) or by vacuum distillation.

Protocol 2: General Procedure for Reductive Amination of an Aldehyde with this compound using STAB
  • Reaction Setup: To a round-bottom flask, add the aldehyde (1.0 eq), this compound (1.1-1.2 eq), and an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the stirred solution at room temperature. The reaction may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or vacuum distillation.

Visualizations

troubleshooting_low_yield start Low Yield in Reaction with this compound reaction_type Identify Reaction Type start->reaction_type n_alkylation N-Alkylation reaction_type->n_alkylation N-Alkylation n_acylation N-Acylation reaction_type->n_acylation N-Acylation pd_coupling Pd-Catalyzed Coupling reaction_type->pd_coupling Pd-Coupling check_alkylating_agent Check Alkylating Agent (R-X) n_alkylation->check_alkylating_agent check_base Check Base n_alkylation->check_base check_overalkylation Check for Over-alkylation n_alkylation->check_overalkylation consider_reductive_amination Consider Reductive Amination n_alkylation->consider_reductive_amination check_acylating_agent Check Acylating Agent n_acylation->check_acylating_agent add_catalyst Add Catalyst n_acylation->add_catalyst increase_equivalents Increase Equivalents of Acylating Agent n_acylation->increase_equivalents check_ligand Check Ligand pd_coupling->check_ligand check_base_pd Check Base pd_coupling->check_base_pd check_catalyst_poisoning Check for Catalyst Poisoning pd_coupling->check_catalyst_poisoning use_more_reactive_halide Use R-Br or R-I check_alkylating_agent->use_more_reactive_halide use_stronger_base Use K₂CO₃, Cs₂CO₃, or DIPEA check_base->use_stronger_base slow_addition Slow Addition of R-X check_overalkylation->slow_addition use_acyl_chloride Use Acyl Chloride check_acylating_agent->use_acyl_chloride use_dmap Use DMAP add_catalyst->use_dmap use_bulky_ligand Use Bulky Biarylphosphine (e.g., XPhos, RuPhos) check_ligand->use_bulky_ligand use_strong_base Use NaOtBu check_base_pd->use_strong_base increase_catalyst_loading Increase Catalyst Loading check_catalyst_poisoning->increase_catalyst_loading

Caption: Troubleshooting workflow for low reaction yields with this compound.

reductive_amination_vs_direct_alkylation cluster_direct Direct Alkylation cluster_reductive Reductive Amination start Goal: N-Alkylation of This compound direct_reagents This compound + R-X + Base start->direct_reagents reductive_reagents This compound + Aldehyde/Ketone start->reductive_reagents direct_intermediate [R-NH(Me)Pip]⁺X⁻ direct_reagents->direct_intermediate SN2 Reaction direct_product N-Alkyl-2-Methylpiperidine direct_intermediate->direct_product Deprotonation overalkylation Quaternary Ammonium Salt (Side Product) direct_product->overalkylation Further Alkylation (Potential Issue) reductive_intermediate Iminium Ion reductive_reagents->reductive_intermediate Condensation reductive_product N-Alkyl-2-Methylpiperidine reductive_intermediate->reductive_product Reduction (e.g., STAB) advantage Advantage: Milder, avoids over-alkylation

Caption: Comparison of Direct Alkylation and Reductive Amination pathways for this compound.

purification_workflow start Crude Reaction Mixture (containing N-alkyl-2-methylpiperidine) extraction Dissolve in Organic Solvent (e.g., Ethyl Acetate) start->extraction acid_wash Extract with Aqueous Acid (e.g., 1M HCl) extraction->acid_wash organic_layer Organic Layer: Neutral/Acidic Impurities acid_wash->organic_layer separates aqueous_layer Aqueous Layer: Protonated Product acid_wash->aqueous_layer contains product basify Basify Aqueous Layer (e.g., NaOH to pH > 10) aqueous_layer->basify back_extraction Extract with Organic Solvent basify->back_extraction final_organic_layer Organic Layer: Purified Product back_extraction->final_organic_layer dry_and_concentrate Dry (Na₂SO₄) and Concentrate final_organic_layer->dry_and_concentrate final_product Pure N-Alkyl-2-Methylpiperidine dry_and_concentrate->final_product

Caption: Workflow for the purification of a this compound derivative using acid-base extraction.

References

Technical Support Center: Separation of 2-Methylpiperidine Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoisomeric separation of 2-methylpiperidine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the resolution of this compound enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating the stereoisomers of this compound?

A1: The most prevalent and scalable method for separating the enantiomers of this compound, a chiral amine, is diastereomeric salt resolution .[1][2] This classical technique involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent).[2] This reaction forms two diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility.[3][4] This difference allows for their separation by fractional crystallization.[3]

Alternative methods include:

  • Chiral Chromatography: This technique uses a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), or Gas Chromatography (GC) to separate enantiomers.[4][5][6] It is a powerful analytical and preparative tool.

  • Enzymatic Resolution: This kinetic resolution method uses enzymes, such as lipases, to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer from the product.[7][8]

Q2: How do I choose an appropriate chiral resolving agent for this compound?

A2: The selection of a resolving agent is critical for a successful resolution.[9] For basic compounds like this compound, chiral acids are used. The ideal agent will form diastereomeric salts where one salt is significantly less soluble than the other in a given solvent, leading to efficient crystallization.[10]

Commonly used chiral acids for resolving amines include:

  • (+)-Tartaric acid and its derivatives (e.g., Di-p-toluoyl-D-tartaric acid, Di-benzoyl-D-tartaric acid)[2][11][12]

  • (-)-Mandelic acid[2][12]

  • (+)-Camphor-10-sulfonic acid[2]

A screening process is often necessary to identify the optimal resolving agent and solvent combination for your specific application.[3][13]

Q3: Which analytical techniques are used to determine the success of the resolution?

A3: To assess the purity and enantiomeric excess (ee) of your resolved this compound, several analytical techniques are essential:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the enantiomeric excess of the final product after the resolving agent has been removed.[10]

  • Polarimetry: This technique measures the optical rotation of the purified enantiomer. The specific rotation is a physical constant that can indicate the enantiomeric purity when compared to the literature value for the pure enantiomer.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or derivatizing agents, NMR can be used to determine diastereomeric and enantiomeric purity.[10]

Troubleshooting Guides

Guide 1: Low or No Crystal Formation

One of the most common issues in diastereomeric salt resolution is the failure of the desired salt to crystallize.

Potential Cause Troubleshooting Steps
Inappropriate Solvent System The solvent is critical. The desired diastereomeric salt should be sparingly soluble, while the other salt remains in solution.[10] Solution: Screen a variety of solvents with different polarities (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, or mixtures with water).[13]
Solution is Undersaturated The concentration of the diastereomeric salts may be too low to induce crystallization. Solution: Carefully evaporate some of the solvent to increase the concentration. Be cautious not to oversaturate, which can cause both diastereomers to precipitate.
Supersaturation without Nucleation The solution may be supersaturated, but crystal growth has not initiated. Solution 1 (Seeding): Add a few seed crystals of the desired diastereomeric salt to induce crystallization.[9][14] Solution 2 (Scratching): Gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
Incorrect Stoichiometry The molar ratio of the resolving agent to the racemic amine can influence crystallization.[13] Solution: While a 1:1 ratio is a common starting point, try using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents).[3]
Guide 2: Low Enantiomeric Excess (ee)

Achieving a low ee in the final product is a frequent problem that indicates incomplete separation.

Potential Cause Troubleshooting Steps
Co-precipitation of Diastereomers The undesired diastereomer is crystallizing along with the desired one. This often happens if the solubilities of the two salts are too similar in the chosen solvent or if the solution is cooled too rapidly. Solution 1 (Optimize Solvent): Re-screen for a solvent that maximizes the solubility difference between the two diastereomers.[10] Solution 2 (Slow Cooling): Allow the solution to cool very slowly to room temperature, and then gradually cool further in an ice bath or refrigerator.[1] Solution 3 (Recrystallization): Perform one or more recrystallizations of the isolated salt to improve its diastereomeric purity.
Incomplete Reaction The salt formation reaction may not have gone to completion. Solution: Ensure both the racemic amine and the resolving agent are fully dissolved before crystallization begins, gently heating if necessary.[1]
Inaccurate ee Measurement The analytical method used to determine the ee may not be optimized. Solution: Ensure your chiral HPLC method is validated for baseline separation of the two enantiomers. Check column type, mobile phase, and flow rate.

Experimental Protocols & Workflows

Protocol 1: General Diastereomeric Salt Resolution of (±)-2-Methylpiperidine

This protocol provides a general guideline using (+)-tartaric acid. Optimization of solvent, temperature, and stoichiometry is often required.[1]

Materials:

  • (±)-2-Methylpiperidine

  • (+)-Tartaric Acid (or another suitable chiral acid)

  • Methanol (or other suitable solvent)

  • 2 M Sodium Hydroxide (NaOH)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Salt Formation:

    • In a flask, dissolve (±)-2-methylpiperidine (1.0 eq.) in a suitable solvent (e.g., methanol).[1]

    • In a separate flask, dissolve the chiral resolving agent, such as (+)-tartaric acid (0.5 - 1.0 eq.), in the minimum amount of the same warm solvent.[1]

    • Slowly add the acid solution to the amine solution with stirring.

  • Crystallization:

    • Gently heat the mixture if necessary to obtain a clear solution.

    • Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be required.[1]

  • Isolation of Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.[1]

    • Dry the crystals under vacuum. At this stage, the diastereomeric purity can be checked. For higher purity, the salt can be recrystallized.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.[1]

    • Cool the solution in an ice bath and basify by adding a 2 M NaOH solution dropwise until the pH is >11.[1]

    • Extract the liberated enantiomerically-enriched this compound from the aqueous solution with dichloromethane (3x volumes).[1]

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the final product using chiral HPLC.

    • Measure the optical rotation using a polarimeter.

Workflow Diagrams

G cluster_prep Preparation cluster_process Resolution Process cluster_separation Separation cluster_final Final Product racemate Racemic (±)-2-Methylpiperidine salt_formation 1. Salt Formation (in Solvent) racemate->salt_formation agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) agent->salt_formation diastereomers Mixture of Diastereomers (R,R)-Salt & (S,R)-Salt salt_formation->diastereomers crystallization 2. Fractional Crystallization diastereomers->crystallization filtration 3. Isolation (Filtration) crystallization->filtration solid Solid: Less Soluble Salt (Enriched Diastereomer) filtration->solid liquid Mother Liquor: More Soluble Salt filtration->liquid liberation 4. Liberation (add Base) solid->liberation enantiomer Enantiopure This compound liberation->enantiomer

G start Problem: Low Enantiomeric Excess (ee) cause1 Are crystals well-formed? start->cause1 solution1_no No: Poor Crystallization (See Guide 1) cause1->solution1_no No solution1_yes Yes cause1->solution1_yes Yes cause2 Was cooling slow and gradual? cause3 Is the solvent optimal? cause2->cause3 Yes solution2_no No: Rapid Cooling -> Co-precipitation cause2->solution2_no No cause4 Is the analytical method validated? cause3->cause4 Yes solution3_no No: Similar Solubilities cause3->solution3_no No solution4_no No: Inaccurate Measurement cause4->solution4_no No solution1_yes->cause2 action2 Action: Repeat with slower cooling profile. solution2_no->action2 end_node Improved ee action2->end_node action3 Action: Screen different solvents or perform recrystallization. solution3_no->action3 action3->end_node action4 Action: Optimize chiral HPLC method (column, mobile phase). solution4_no->action4 action4->end_node

References

Technical Support Center: Acid-Base Extraction Protocols for Purifying Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on acid-base extraction protocols for the purification of piperidine derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of the purified piperidine derivative lower than expected?

A1: Low recovery can stem from several factors:

  • Incomplete Extraction: The pH of the aqueous layer may not be optimal for the complete protonation or deprotonation of the piperidine derivative. For efficient extraction of a basic piperidine into the aqueous layer, the pH should be at least 2 units below the pKa of its conjugate acid.[1] Conversely, for extraction back into the organic layer, the pH should be at least 2 units above the pKa.[1]

  • Emulsion Formation: The formation of a stable emulsion between the organic and aqueous layers can trap your product, leading to significant loss upon separation.[2]

  • Product Solubility: The protonated piperidine salt may have some solubility in the organic solvent, or the neutral piperidine base may have some solubility in the basic aqueous phase. Performing multiple extractions (typically 3) can help maximize recovery.[2][3]

  • Degradation: Some piperidine derivatives may be sensitive to strong acids or bases, leading to degradation during the extraction process.

Q2: An emulsion has formed during my extraction. How can I break it?

A2: Emulsion formation is a common issue. Here are several techniques to resolve it:

  • Time and Gentle Agitation: Allow the separatory funnel to stand for a period to see if the emulsion resolves on its own. Gentle swirling or tapping the side of the funnel can aid this process.[4]

  • Addition of Brine: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help force the separation of the layers.[1][5] This is a technique known as "salting out".[5]

  • Filtration: Filtering the mixture through a plug of glass wool or Celite can sometimes break up an emulsion.[5]

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking emulsions.[4][6]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help to break the emulsion.[5]

  • Ultrasonic Bath: Placing the separatory funnel in an ultrasonic bath can also help to disrupt the emulsion.[4][6]

Q3: How do I choose the appropriate organic solvent for the extraction?

A3: The ideal solvent should:

  • Be immiscible with water.

  • Have a high solubility for the neutral piperidine derivative but low solubility for its salt form.

  • Have a boiling point that allows for easy removal by evaporation after the extraction is complete.[7]

  • Have a density significantly different from water to allow for clear layer separation.[7] Common choices include diethyl ether, ethyl acetate, and dichloromethane.[8][9]

Q4: My purified piperidine derivative is a yellow oil, but the literature reports it as a colorless solid. What could be the cause?

A4: A yellow discoloration in piperidine derivatives is often due to the presence of oxidation products.[10] While this may not affect all subsequent applications, further purification may be necessary if high purity is required. Consider purification by column chromatography or recrystallization.

Data Presentation

Table 1: pKa Values of Piperidine and Selected Derivatives

This table provides the acid dissociation constants (pKa) for the conjugate acids of piperidine and some of its derivatives. This information is crucial for determining the optimal pH for the aqueous phase during extraction.

Compound NameStructurepKa of Conjugate AcidReference
PiperidineC₅H₁₁N11.12[11][12]
N-MethylpiperidineC₆H₁₃N10.08[13]
4-HydroxypiperidineC₅H₁₁NO9.9
Piperidine-3-carboxylic acid (Nipecotic acid)C₆H₁₁NO₂3.88 (Carboxylic Acid), 10.8 (Amine)[5]

Table 2: Properties of Common Organic Solvents for Extraction

This table summarizes the physical properties of commonly used organic solvents in acid-base extractions. The density is a key factor in determining whether the organic layer will be the upper or lower phase.

SolventFormulaDensity (g/mL at 20°C)Boiling Point (°C)Water Solubility
Diethyl Ether(C₂H₅)₂O0.71334.67.5 g/100g
Ethyl AcetateCH₃COOC₂H₅0.90277.18.7 g/100g
DichloromethaneCH₂Cl₂1.32639.61.3 g/100g
TolueneC₇H₈0.867110.60.05 g/100g
HexanesC₆H₁₄~0.65969Insoluble

Experimental Protocols

Detailed Methodology for Acid-Base Extraction of a Piperidine Derivative

This protocol describes a general procedure for separating a basic piperidine derivative from neutral or acidic impurities.

Materials:

  • Crude reaction mixture containing the piperidine derivative.

  • Water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate).

  • 1 M Hydrochloric Acid (HCl).

  • 1 M Sodium Hydroxide (NaOH).

  • Saturated Sodium Chloride solution (brine).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel, beakers, Erlenmeyer flasks.

  • pH paper or pH meter.

  • Rotary evaporator.

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether).[8]

  • Acidic Wash (Extraction of Piperidine Derivative):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M HCl to the separatory funnel.

    • Stopper the funnel and shake gently, venting frequently to release any pressure.

    • Allow the layers to separate. The protonated piperidine derivative will move into the lower aqueous layer.

    • Drain the lower aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with 1 M HCl two more times to ensure complete transfer of the piperidine derivative.[2] Combine all acidic aqueous extracts. The organic layer now contains neutral and acidic impurities and can be set aside.

  • Basification and Re-extraction (Recovery of Piperidine Derivative):

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add 1 M NaOH while stirring until the solution is basic (pH > 10), as confirmed by pH paper or a pH meter.[8] This deprotonates the piperidine derivative, making it organic-soluble again.

    • Transfer the basified aqueous solution to a clean separatory funnel.

    • Add a fresh portion of the organic solvent.

    • Shake the funnel gently, with venting, and allow the layers to separate. The neutral piperidine derivative will now be in the organic layer.

    • Drain the organic layer into a clean flask.

    • Repeat the extraction of the aqueous layer with fresh organic solvent two more times to maximize recovery.[2]

  • Drying and Concentration:

    • Combine all organic extracts containing the purified piperidine derivative.

    • Wash the combined organic layers with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.

    • Filter or decant the dried organic solution into a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified piperidine derivative.[3]

Visualizations

AcidBaseExtractionWorkflow start Crude Mixture in Organic Solvent sep_funnel1 Separatory Funnel: Add 1M HCl start->sep_funnel1 shake1 Shake & Separate sep_funnel1->shake1 organic_layer1 Organic Layer: Neutral/Acidic Impurities shake1->organic_layer1 Set Aside aqueous_layer1 Aqueous Layer: Protonated Piperidine shake1->aqueous_layer1 sep_funnel2 Separatory Funnel: Add 1M NaOH (pH > 10) aqueous_layer1->sep_funnel2 shake2 Shake & Separate sep_funnel2->shake2 aqueous_layer2 Aqueous Layer: Discard shake2->aqueous_layer2 organic_layer2 Organic Layer: Neutral Piperidine shake2->organic_layer2 dry Dry with Na₂SO₄ organic_layer2->dry evaporate Evaporate Solvent dry->evaporate product Purified Piperidine Derivative evaporate->product

Caption: Workflow for a typical acid-base extraction of a piperidine derivative.

TroubleshootingGuide start Problem Encountered low_yield Low Yield? start->low_yield emulsion Emulsion Formation? start->emulsion impurity Product Impure? start->impurity check_ph Verify pH of aqueous layers (pH < pKa-2 for acid wash, pH > pKa+2 for base wash) low_yield->check_ph Yes multiple_extractions Perform multiple (3x) extractions for each step low_yield->multiple_extractions Yes check_solubility Consider product solubility in both phases low_yield->check_solubility Yes add_brine Add saturated NaCl (brine) emulsion->add_brine Yes gentle_swirl Use gentle swirling instead of vigorous shaking emulsion->gentle_swirl Yes centrifuge Centrifuge the mixture emulsion->centrifuge Yes repeat_wash Repeat the acid/base wash cycles impurity->repeat_wash Yes brine_wash Perform a final brine wash of the organic layer impurity->brine_wash Yes column_chrom Consider alternative purification (e.g., column chromatography) impurity->column_chrom Yes

Caption: Troubleshooting logic for common acid-base extraction issues.

References

Technical Support Center: Column Chromatography of Basic Amines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to addressing the challenges encountered during the column chromatography of basic amines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their separation and purification workflows.

Frequently Asked Questions (FAQs)

Q1: Why do my basic amine peaks tail so severely on a standard silica gel column?

Peak tailing is a common issue when analyzing basic compounds like amines on standard silica-based columns.[1] This phenomenon is primarily caused by strong secondary interactions between the basic amine analytes and acidic silanol groups (Si-OH) present on the surface of the silica stationary phase.[2] These interactions lead to a portion of the analyte being more strongly retained, resulting in a broad, asymmetrical peak with a "tail." This can negatively impact resolution, sensitivity, and the accuracy of quantification.[1]

Q2: What is the most common and immediate strategy to reduce peak tailing for basic amines?

The most widely used and often effective initial strategy is to add a competing base, such as triethylamine (TEA), to the mobile phase.[2] TEA is a small basic molecule that competitively interacts with the acidic silanol groups on the stationary phase, effectively "masking" them from the basic analyte.[2] This minimizes the strong secondary interactions that cause peak tailing, leading to more symmetrical peaks. A typical starting concentration for TEA in the mobile phase is 0.1-1% (v/v).

Q3: How does adjusting the mobile phase pH help in improving the chromatography of basic amines?

Adjusting the mobile phase pH is a powerful tool for controlling the retention and peak shape of ionizable compounds like basic amines.

  • Low pH (Acidic Mobile Phase): At a low pH (typically 2-3 pH units below the pKa of the amine), the basic amine will be fully protonated (positively charged), and the silanol groups on the silica surface will be largely unionized. This can reduce strong ionic interactions, but the charged analyte may still interact with the stationary phase, and retention times can be very short.

  • High pH (Basic Mobile Phase): At a high pH (typically 2-3 pH units above the pKa of the amine), the basic amine will be in its neutral, uncharged form. This minimizes ionic interactions with any deprotonated silanol groups, leading to improved peak shape and retention based more on the compound's hydrophobicity. However, traditional silica-based columns are not stable at high pH (typically above pH 8). For high-pH methods, specialized hybrid or polymer-based columns are required.

Q4: Are there specialized columns designed for the analysis of basic compounds?

Yes, several types of columns are specifically designed to improve the chromatography of basic compounds:

  • End-Capped Columns: These are standard silica columns where the residual silanol groups are chemically reacted (capped) with a small, non-polar group (like a trimethylsilyl group) to reduce their activity. This minimizes their interaction with basic analytes.

  • Amine-Deactivated or Base-Deactivated Columns: These columns undergo a special treatment to neutralize the acidic silanol groups, resulting in a more inert surface that is better suited for the analysis of basic compounds.[3]

  • Amine-Functionalized Columns: These columns have aminopropyl groups bonded to the silica surface. This creates a basic surface environment that repels basic analytes, preventing strong interactions and improving peak shape.[3]

  • Polymer-Based Columns: These columns use a polymeric stationary phase instead of silica, which eliminates the issue of silanol interactions altogether. They are also typically stable over a wider pH range.

  • Phenyl-Hexyl Columns: These columns have a phenyl-hexyl stationary phase and can offer alternative selectivity for basic compounds, sometimes providing better peak shapes and resolution compared to traditional C18 columns due to different interaction mechanisms.[4]

Q5: My peaks are splitting. What could be the cause and how can I fix it?

Peak splitting can be caused by several factors when analyzing basic amines:

  • Co-elution of Similar Compounds: If two basic amines have very similar retention times, their peaks may overlap and appear as a split peak. In this case, optimizing the mobile phase composition (e.g., changing the organic solvent ratio or pH) or trying a column with different selectivity may be necessary to improve resolution.[5]

  • Column Overload: Injecting too much sample can lead to peak distortion, including splitting. Try diluting your sample and injecting a smaller amount.

  • Strong Injection Solvent: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause the sample band to spread unevenly at the head of the column, leading to a split peak. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Void or Contamination: A void at the head of the column or contamination on the inlet frit can disrupt the sample flow path and cause peak splitting. Reversing and flushing the column (if the manufacturer allows) or replacing the column may be necessary.[5]

Troubleshooting Guides

Problem: Severe Peak Tailing

This is the most common issue in the chromatography of basic amines. Follow this workflow to diagnose and resolve the problem.

G start Start: Peak Tailing Observed add_tea Add Triethylamine (TEA) to Mobile Phase (0.1-1%) start->add_tea check_ph Adjust Mobile Phase pH (2-3 units away from pKa) add_tea->check_ph Tailing Persists solution Problem Resolved add_tea->solution Improved Peak Shape change_column Switch to a Specialized Column (End-capped, Amine-Deactivated, etc.) check_ph->change_column Tailing Persists check_ph->solution Improved Peak Shape check_overload Check for Column Overload (Dilute sample/reduce injection volume) change_column->check_overload Tailing Persists change_column->solution Improved Peak Shape check_overload->solution Improved Peak Shape no_solution Problem Persists check_overload->no_solution

Troubleshooting workflow for peak tailing of basic amines.
Problem: Poor Resolution Between Basic Amine Peaks

If you are struggling to separate two or more basic amines, consider the following steps.

G start Start: Poor Resolution optimize_mobile_phase Optimize Mobile Phase (Adjust organic solvent ratio, try different organic solvent) start->optimize_mobile_phase adjust_ph Adjust Mobile Phase pH (Can significantly alter selectivity) optimize_mobile_phase->adjust_ph Resolution Still Poor solution Resolution Improved optimize_mobile_phase->solution Resolution Improved change_column_selectivity Change Column Selectivity (e.g., C18 to Phenyl-Hexyl) adjust_ph->change_column_selectivity Resolution Still Poor adjust_ph->solution Resolution Improved gradient_elution Implement Gradient Elution change_column_selectivity->gradient_elution Resolution Still Poor change_column_selectivity->solution Resolution Improved gradient_elution->solution Resolution Improved no_solution Problem Persists gradient_elution->no_solution

Troubleshooting workflow for poor resolution of basic amines.

Data Presentation

The following tables provide quantitative data to illustrate the effects of common troubleshooting strategies on the chromatography of basic amines.

Table 1: Effect of Triethylamine (TEA) Concentration on Peak Asymmetry of a Basic Amine *

TEA Concentration in Mobile Phase (% v/v)Tailing Factor
0.02.5
0.11.8
0.31.4
0.51.2

Illustrative data for a typical basic amine on a standard C18 column. A lower tailing factor indicates a more symmetrical peak.

Table 2: Impact of Mobile Phase pH on the Retention Time of Procainamide *

Mobile Phase pHRetention Time (minutes)
2.52.1
4.53.8
6.55.2
8.5 (on pH stable column)7.9

Data synthesized from typical behavior of a basic amine like procainamide (pKa ~9.2) in reversed-phase chromatography. Retention time increases as the amine becomes less protonated at higher pH.[6]

Table 3: Comparison of Stationary Phases for the Separation of Basic Drugs *

Column TypeAnalyteTailing FactorResolution
Standard C18Amitriptyline2.81.2
Nortriptyline2.5
Phenyl-HexylAmitriptyline1.52.5
Nortriptyline1.3
Amine-Deactivated C18Amitriptyline1.22.8
Nortriptyline1.1

Illustrative data comparing the performance of different column types for the separation of two basic drugs. Lower tailing factors and higher resolution values indicate better performance.

Experimental Protocols

Protocol 1: HPLC Method Development for a Basic Amine using Triethylamine

Objective: To develop a robust HPLC method for the separation and quantification of a basic amine, minimizing peak tailing.

Materials:

  • HPLC system with UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Basic amine standard

  • HPLC-grade acetonitrile or methanol

  • HPLC-grade water

  • Triethylamine (TEA)

  • Phosphoric acid or acetic acid (for pH adjustment)

Procedure:

  • Standard Preparation: Prepare a stock solution of the basic amine standard in the mobile phase at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 1-20 µg/mL).

  • Mobile Phase Preparation:

    • Prepare the aqueous component of the mobile phase by adding 0.1% (v/v) of TEA to HPLC-grade water. For example, add 1 mL of TEA to 999 mL of water.

    • Adjust the pH of the aqueous phase to a suitable value (e.g., pH 3.0 or 7.0) using a dilute acid like phosphoric acid or acetic acid.

    • Prepare the final mobile phase by mixing the aqueous component with the organic solvent (acetonitrile or methanol) in an appropriate ratio (e.g., 50:50 v/v).

    • Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water with 0.1% TEA (pH adjusted) (e.g., 50:50 v/v)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: Determined by the UV spectrum of the analyte (e.g., 240 nm for amitriptyline).[7]

    • Column Temperature: 25 °C

  • Analysis and Optimization:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject a standard solution and record the chromatogram.

    • Evaluate the peak shape (tailing factor), retention time, and resolution.

    • If peak tailing is still present, the concentration of TEA can be incrementally increased (e.g., to 0.3% or 0.5%).

    • If retention time is too long or too short, adjust the ratio of the organic solvent in the mobile phase. Increase the organic content to decrease retention time and vice versa.

    • The pH of the mobile phase can also be adjusted to optimize selectivity and peak shape.

Protocol 2: Deactivation of a Silica Gel Column with Triethylamine for Flash Chromatography

Objective: To prepare a deactivated silica gel column to improve the purification of acid-sensitive or basic compounds by flash chromatography.

Materials:

  • Glass chromatography column

  • Silica gel

  • Triethylamine (TEA)

  • Non-polar solvent (e.g., hexane or pentane)

  • Polar solvent (e.g., ethyl acetate)

Procedure:

  • Prepare the Solvent System: Prepare a solvent mixture containing 1-3% triethylamine in your chosen eluent system (e.g., 97:3 hexane:ethyl acetate with 1% TEA).

  • Pack the Column:

    • Dry pack or slurry pack the column with silica gel as you normally would.

    • Ensure the silica bed is well-settled and free of cracks or channels.

  • Deactivate the Silica:

    • Pass a volume of the TEA-containing solvent system equal to the volume of the silica gel through the column.

    • Collect and discard this initial eluent.

  • Equilibrate the Column:

    • Flush the column with your intended mobile phase (which may or may not contain TEA, depending on the compound's sensitivity) until the baseline is stable.

  • Load the Sample and Elute:

    • Load your sample onto the column.

    • Begin the elution with your chosen mobile phase, collecting fractions as usual.

Visualizations

Interaction of a Basic Amine with a Silica Surface

G cluster_0 Silica Surface silanol_ionized Ionized Silanol Group (Si-O⁻) silanol_unionized Unionized Silanol Group (Si-OH) amine_protonated Protonated Basic Amine (R-NH₃⁺) amine_protonated->silanol_ionized Strong Ionic Interaction (Causes Peak Tailing) amine_protonated->silanol_unionized Weaker Hydrogen Bonding

Interaction of a basic amine with acidic silanol groups on a silica surface.
Mechanism of Triethylamine (TEA) in Reducing Peak Tailing

G cluster_0 Silica Surface silanol_ionized Ionized Silanol Group (Si-O⁻) tea Triethylamine (TEA) tea->silanol_ionized TEA masks the silanol group amine_protonated Protonated Basic Amine (R-NH₃⁺) amine_protonated->silanol_ionized Interaction is blocked

Triethylamine (TEA) masks active silanol sites, preventing interaction with the basic analyte.

References

Technical Support Center: Water Content Determination in 2-Methylpiperidine by Karl Fischer Titration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on determining the water content of 2-Methylpiperidine using Karl Fischer (KF) titration. Find answers to frequently asked questions and troubleshooting advice for common issues encountered during this analysis.

Frequently Asked Questions (FAQs)

Q1: What is the main challenge when determining the water content of this compound using Karl Fischer titration?

The primary challenge is the basicity of this compound. Like other strongly alkaline amines, it can increase the pH of the Karl Fischer reagent.[1][2] A pH shift into the alkaline range (above pH 8) leads to a side reaction involving the disproportionation of iodine, which is a key component of the KF reagent.[1] This side reaction consumes iodine, leading to inaccurate, artificially high water content results, dragging endpoints, and continuous titrant consumption.[1][2]

Q2: How can I prevent the pH-related side reactions caused by this compound?

To counteract the alkalinity of this compound and prevent side reactions, it is crucial to buffer the working medium.[1] Adding a weak acid to the solvent before the titration is the most effective solution.[1][2] Benzoic acid or salicylic acid are highly recommended for this purpose as they do not have a tendency for esterification in the Karl Fischer solution.[1][2] Acetic acid is generally not recommended due to potential esterification reactions.[1][2]

Q3: Should I use a volumetric or coulometric Karl Fischer titrator for this compound?

The choice between volumetric and coulometric KF titration depends on the expected water content of your this compound sample.

  • Volumetric KF Titration is suitable for samples with higher moisture content, typically ranging from 1% to 100% water.[3]

  • Coulometric KF Titration is designed for trace moisture analysis, ideal for samples with water content from 0.001% to 1%.[3] This method is more sensitive and accurate for very low water levels.[3][4]

For this compound, both methods can be adapted. However, due to potential side reactions, the coulometric method is not always recommended for substances that can be easily oxidized.[2]

Q4: What are the differences between one-component and two-component volumetric KF reagents, and which is better for this compound?

  • One-component reagents contain all the necessary reactants (iodine, sulfur dioxide, base, and alcohol) in a single solution.

  • Two-component reagents separate the iodine in the titrant from the sulfur dioxide and base in the solvent.

For strongly alkaline amines like this compound, two-component reagents are often preferred because their solvent component has a better buffering capacity.[1] This enhanced buffering helps to maintain the optimal pH range for the Karl Fischer reaction, leading to more accurate results.

Q5: What are some signs of side reactions during the titration of this compound?

Indications of side reactions during the Karl Fischer titration of this compound include:

  • Dragging or unstable endpoints : The titration proceeds slowly and struggles to reach a stable endpoint.[1][2]

  • Continuous consumption of titrant : The titrator continues to add reagent even after all the water should have been consumed.[1][2]

  • Inaccurate and irreproducible results : The calculated water content is higher than expected and varies significantly between runs.[1]

  • Longer titration times : The analysis takes significantly longer compared to the titration of a water standard with a similar water content.[5]

Experimental Protocols

Below are detailed methodologies for volumetric and coulometric Karl Fischer titration of this compound.

Volumetric Karl Fischer Titration

This method is suitable for determining water content in the range of 0.1% to 100%.

Reagents and Equipment:

  • Volumetric Karl Fischer Titrator

  • Titration cell

  • Appropriate Karl Fischer Reagents (Two-component system recommended)

    • Titrant: e.g., Aquastar® - Titrant 5

    • Solvent: e.g., Aquastar® - Solvent

  • Buffer: Benzoic acid or Salicylic acid

  • Gastight syringe for sample introduction

Procedure:

  • Solvent Preparation : Add 50 mL of the Karl Fischer solvent to the titration cell. To this, add approximately 5 g of benzoic acid to act as a buffer.

  • Pre-titration : Start the titrator to titrate the solvent to a dry, stable endpoint. This removes any residual moisture from the solvent and the cell.

  • Sample Introduction : Using a gastight syringe, accurately weigh and inject a suitable amount of this compound sample into the conditioned titration cell. The exact sample size will depend on the expected water content.

  • Titration : Start the titration immediately after sample addition. The titrator will dispense the titrant until the endpoint is reached. It is recommended to titrate to a fast endpoint to minimize the impact of potential side reactions.[1]

  • Calculation : The instrument software will calculate the water content based on the volume of titrant consumed and the sample weight.

Coulometric Karl Fischer Titration

This method is ideal for trace water determination (less than 0.1%).

Reagents and Equipment:

  • Coulometric Karl Fischer Titrator

  • Titration cell (with or without a diaphragm)

  • Coulometric Karl Fischer Reagents (Anolyte and Catholyte if using a diaphragm cell)

  • Buffer: Benzoic acid or Salicylic acid

  • Gastight syringe for sample introduction

Procedure:

  • Reagent Preparation : Place the appropriate Karl Fischer reagent(s) into the titration cell. If using a cell with a diaphragm, add the anolyte to the anode compartment and the catholyte to the cathode compartment. Add approximately 20 g of benzoic acid to 100 mL of the anolyte as a buffer.

  • Pre-titration : Start the coulometer to electrolytically generate iodine and titrate the solvent to a dry, stable endpoint.

  • Sample Introduction : Accurately weigh and inject a small amount (e.g., 0.5 mL) of the this compound sample into the conditioned titration cell using a gastight syringe.

  • Titration : Begin the water determination. The instrument will generate iodine coulometrically to react with the water in the sample. Titrate to a fast endpoint.

  • Calculation : The water content is calculated from the total charge (in coulombs) required to generate the iodine needed to reach the endpoint.

Troubleshooting Guide

This section addresses specific issues you may encounter during the Karl Fischer titration of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Dragging Endpoint / High Drift 1. The alkalinity of this compound is shifting the pH of the reagent, causing side reactions.[1][2] 2. Incomplete dissolution of the sample, leading to a slow release of water.[6] 3. The titration cell is not properly sealed, allowing ambient moisture to leak in.1. Add a buffer such as benzoic or salicylic acid to the KF solvent before starting the titration.[1] Using a two-component reagent system can also improve buffering.[1] 2. Ensure the sample is completely dissolved in the reagent. If needed, use a co-solvent or a homogenizer. 3. Check all seals, septa, and drying tubes on the titration cell to ensure they are airtight.
Inaccurate / High Results 1. Side reactions due to the high pH caused by the amine sample.[1] 2. Incorrect sample size (too large for the solvent capacity).1. Buffer the solvent with benzoic or salicylic acid.[1] Titrate to a fast endpoint to minimize the time for side reactions to occur.[1] 2. Reduce the sample size.[1][2] The addition of a buffer can also increase the amount of sample that can be analyzed in the KF solvent.
Poor Reproducibility 1. Inconsistent sample handling and introduction. 2. Variable rates of side reactions between analyses. 3. Insufficient conditioning of the titration cell between samples.1. Use a gastight syringe and ensure a consistent and quick injection technique to minimize exposure to atmospheric moisture. 2. Ensure consistent buffering and titration parameters (e.g., fast endpoint) for all runs. 3. Allow the titrator to reach a stable, low drift value before injecting the next sample.
Negative Water Content 1. A high starting drift combined with a very low water content in the sample.[7] The drift correction value may be higher than the actual water content of the sample.1. Increase the sample size to add a more significant amount of water to the titration cell.[7] 2. Take steps to reduce the overall drift of the system by checking for leaks and ensuring the reagents are fresh.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the Karl Fischer titration of this compound.

KF_Troubleshooting_2_Methylpiperidine decision1 Issue Observed? decision2 Is Endpoint Dragging? decision1->decision2 Yes end_ok Results OK decision1->end_ok No decision3 Results Inaccurate (High)? decision2->decision3 No solution1 Add Buffer (Benzoic/Salicylic Acid) decision2->solution1 Yes decision4 Poor Reproducibility? decision3->decision4 No decision3->solution1 Yes decision4->end_ok No solution4 Use Consistent Injection Technique decision4->solution4 Yes start Start Titration start->decision1 solution2 Check Cell Seals & Drying Tubes solution1->solution2 solution3 Reduce Sample Size solution1->solution3 solution2->decision3 solution3->decision4 solution5 Ensure Stable Drift Before Injection solution4->solution5 solution5->end_ok

References

Technical Support Center: Preventing Catalyst Poisoning in Piperidine Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst poisoning during the catalytic hydrogenation of piperidine and its precursors.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: The reaction is sluggish or has completely stalled.

Q: My piperidine hydrogenation reaction has stopped before completion or is proceeding very slowly. What is the likely cause?

A: A stalled or sluggish reaction is a classic symptom of catalyst deactivation, with catalyst poisoning being the most common culprit. The primary suspects are impurities in the feedstock or the reaction product itself. Even with pure starting materials, the piperidine product can act as an inhibitor by strongly adsorbing to the catalyst's active sites.[1]

To diagnose and resolve this issue, consider the following steps:

  • Suspect Poisoning: The first step is to determine if the catalyst has been poisoned. A simple diagnostic test involves adding a fresh batch of catalyst to the stalled reaction mixture. If the reaction resumes, it is highly probable that the original catalyst was poisoned.

  • Identify the Poison Source:

    • Feedstock and Solvent Analysis: Analyze your starting materials (pyridine derivatives) and solvents for common poisons. Trace amounts of sulfur compounds, water, or halides can have a significant impact. (See Experimental Protocol 1: Feedstock and Solvent Purity Analysis).

    • Product Inhibition: As the concentration of piperidine increases, it can competitively adsorb on the catalyst surface, slowing down the reaction rate.

  • Mitigation Strategies:

    • Purify Starting Materials: If impurities are detected, purify your feedstock and solvents prior to the reaction.

    • Increase Catalyst Loading: In cases of mild poisoning or product inhibition, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can sometimes compensate for the deactivated sites.[1]

    • Optimize Reaction Conditions: Increasing hydrogen pressure can enhance the rate of hydrogenation and may help overcome some forms of inhibition.[1]

Issue 2: The catalyst's activity diminishes upon reuse.

Q: I am unable to effectively recycle my catalyst for subsequent hydrogenation runs. Why is this happening and how can I improve its reusability?

A: The decline in catalyst activity upon reuse is typically due to irreversible poisoning or fouling (coking) that occurred during the initial reaction. Even after filtering the catalyst, strongly adsorbed poisons may remain on the active sites.

To address this, a regeneration step is often necessary. The appropriate regeneration method depends on the nature of the poison. For sulfur poisoning, an oxidative treatment followed by reduction is often effective. For deactivation caused by strongly adsorbed organic molecules (like the piperidine product or byproducts), a solvent wash followed by thermal treatment may be required. (See Experimental Protocol 3: Regeneration of a Poisoned Pd/C Catalyst).

Issue 3: I'm observing poor selectivity and the formation of unexpected byproducts.

Q: My reaction is producing byproducts instead of the desired piperidine derivative. How can I improve selectivity?

A: Poor selectivity can be a result of sub-optimal reaction conditions or catalyst poisoning that alters the catalytic pathway.

  • Catalyst Choice: The choice of catalyst is critical. For instance, rhodium on carbon (Rh/C) is often more effective and less prone to poisoning by nitrogen compounds than palladium on carbon (Pd/C) for pyridine hydrogenation.[1] Platinum-based catalysts like PtO₂ are also highly effective.[1]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes minimize the formation of side products.

    • Additives: In some cases, the addition of a small amount of acid can protonate the nitrogen atom of the pyridine substrate, which can prevent it from strongly binding to and poisoning the catalyst surface.[2] However, this approach should be used with caution as it can promote other side reactions.

  • Poison-Induced Selectivity Changes: Certain poisons can selectively block specific types of active sites on the catalyst, leading to a change in the product distribution. A thorough analysis of your starting materials for impurities is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in piperidine hydrogenation?

A1: The most frequently encountered catalyst poisons include:

  • Nitrogen-Containing Compounds: The pyridine substrate and the piperidine product themselves are common inhibitors due to the strong interaction of the nitrogen lone pair with the metal catalyst surface.[3]

  • Sulfur Compounds: Thiophenes, thiols, and hydrogen sulfide are potent poisons for noble metal catalysts, even at parts-per-billion (ppb) levels.[3]

  • Carbon Monoxide (CO): Often present as an impurity in the hydrogen gas stream, CO can strongly adsorb to and deactivate the catalyst.

  • Halides: Halogenated compounds in the feedstock can act as catalyst poisons.

  • Heavy Metals: Trace amounts of metals like lead, mercury, or arsenic can irreversibly poison the catalyst.

Q2: How can I differentiate between catalyst poisoning, fouling (coking), and sintering?

A2: These are the three primary mechanisms of catalyst deactivation:

  • Poisoning: This is a chemical deactivation where impurities bind to the active sites. It can be reversible or irreversible. The presence of known poisons in the feedstock is a strong indicator.

  • Fouling (Coking): This is the physical deposition of carbonaceous material on the catalyst surface, which blocks pores and active sites. It is often observed in reactions conducted at high temperatures.

  • Sintering: This involves the thermal agglomeration of metal particles on the catalyst support, leading to a decrease in the active surface area. It is typically caused by excessively high reaction temperatures.

A diagnostic workflow can help differentiate these mechanisms.

Q3: Can a poisoned catalyst be regenerated?

A3: Yes, in many cases, a poisoned catalyst can be regenerated, but the success of regeneration depends on the nature of the poison and the catalyst. Poisons that are strongly chemisorbed may be difficult to remove. A common method for regenerating catalysts poisoned by sulfur involves a high-temperature treatment, often including an oxidative step followed by a reduction step.

Quantitative Data on Catalyst Performance

The following tables provide a summary of quantitative data related to catalyst performance in hydrogenation reactions, highlighting the impact of poisons and the relative effectiveness of different catalysts.

Table 1: Effect of Sulfur Poisoning on Catalyst Activity

CatalystReactionPoisonPoison ConcentrationActivity LossReference
Pd/Al₂O₃Methane OxidationSO₂100 ppm~50% conversion drop at 400°C
Ni-basedDearomatizationAromatic Sulfur10 ppmRate constant of deactivation: 1.0 × 10⁻³ (ppm S)⁻¹ h⁻¹[4]

Table 2: Comparison of Catalyst Turnover Frequency (TOF) in N-Heterocycle Hydrogenation

CatalystSubstrateTOF (h⁻¹)ConditionsReference
Ir₁+NPs/CMKQuinoline7,800-[5]
PtRuNi/CQuinoline211.460°C, 5.0 MPa H₂[5]
Commercial Ir/CQuinoline~0.4(Implied comparison)[5]

Note: TOF is a measure of the number of moles of substrate converted per mole of catalyst per unit time.

Experimental Protocols

Protocol 1: Feedstock and Solvent Purity Analysis for Sulfur Compounds

Objective: To quantify the presence of trace sulfur compounds in organic solvents or liquid starting materials using Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD).

Materials:

  • Gas Chromatograph with a Sulfur Chemiluminescence Detector (GC-SCD)

  • Agilent J&W DB-Sulfur SCD column or equivalent

  • High-purity helium carrier gas

  • Syringes for liquid injection

  • Volumetric flasks

  • Sulfur standards (e.g., thiophene in a sulfur-free solvent like benzene or toluene)

  • Sample to be analyzed

Procedure:

  • Instrument Setup:

    • Install the DB-Sulfur SCD column in the GC.

    • Set the oven, injector, and detector temperatures (e.g., 200°C).[6]

    • Set the carrier gas flow rate (e.g., constant flow at 2.0 mL/min).

    • Configure the SCD according to the manufacturer's instructions.

  • Calibration:

    • Prepare a series of calibration standards of a known sulfur compound (e.g., thiophene) in a high-purity solvent. The concentration range should bracket the expected level of contamination.

    • Inject a fixed volume (e.g., 1 µL) of each standard into the GC.

    • Generate a calibration curve by plotting the peak area against the known sulfur concentration.

  • Sample Analysis:

    • Inject the same fixed volume of the sample (solvent or starting material) into the GC.

    • Identify and quantify any sulfur-containing peaks by comparing their retention times and peak areas to the calibration curve.

  • Data Interpretation: The concentration of sulfur in the sample can be determined from the calibration curve. Levels in the parts-per-billion (ppb) range can be detrimental to catalyst performance.

Protocol 2: Diagnostic Workflow for Catalyst Deactivation

Objective: To systematically determine the likely cause of catalyst deactivation.

Procedure:

  • Initial Observation: The reaction is stalled, sluggish, or shows poor selectivity.

  • Test for Reversible Inhibition/Poisoning:

    • Take an aliquot of the reaction mixture and add a fresh portion of catalyst.

    • Result A: If the reaction resumes, the catalyst is likely poisoned or inhibited by a substance in the reaction medium. Proceed to Step 3.

    • Result B: If the reaction does not resume, the issue may be related to the reaction conditions, a highly potent and irreversible poison, or severe fouling/sintering. Proceed to Step 4.

  • Investigate the Source of Poisoning:

    • Analyze the feedstock and solvent for common poisons using appropriate analytical techniques (e.g., GC-SCD for sulfur, Karl Fischer titration for water).

    • Consider the possibility of product inhibition, especially if the reaction slows down as the conversion increases.

  • Characterize the Spent Catalyst:

    • Carefully recover the catalyst from the reaction mixture.

    • Use characterization techniques to probe the cause of deactivation:

      • BET surface area analysis: A significant decrease in surface area suggests sintering.

      • X-ray Photoelectron Spectroscopy (XPS): Can detect the presence of elemental poisons (e.g., S, Cl) on the catalyst surface.

      • Temperature Programmed Desorption (TPD): Can identify the nature and binding strength of adsorbed species.

      • Transmission Electron Microscopy (TEM): Can visualize changes in metal particle size (sintering) or the presence of coke deposits.

Protocol 3: Regeneration of a Sulfur-Poisoned Pd/C Catalyst

Objective: To restore the activity of a Pd/C catalyst that has been poisoned by sulfur compounds. This protocol is a general guideline and may need to be optimized for specific cases.

Materials:

  • Poisoned Pd/C catalyst

  • Tube furnace with temperature control

  • Quartz reactor tube

  • Inert gas (Nitrogen or Argon)

  • Oxidizing gas (Air or dilute O₂ in N₂)

  • Reducing gas (dilute H₂ in N₂)

  • Mass flow controllers

Procedure:

  • Catalyst Recovery and Drying:

    • Filter the poisoned catalyst from the reaction mixture.

    • Wash the catalyst with a solvent (e.g., the reaction solvent) to remove residual organic material.

    • Dry the catalyst in a vacuum oven at a moderate temperature (e.g., 80-100°C) overnight.

  • Oxidative Treatment:

    • Place the dried, poisoned catalyst in the quartz reactor tube within the tube furnace.

    • Heat the catalyst to 100-150°C under a flow of inert gas to remove any remaining volatile compounds.

    • Gradually introduce a controlled flow of the oxidizing gas.

    • Slowly ramp the temperature to the target regeneration temperature (typically 400-500°C). Caution: This step can be exothermic.

    • Hold at the target temperature for 2-4 hours to ensure complete oxidation of the sulfur species to SOₓ, which will then desorb.

  • Reduction Step:

    • Cool the furnace to a suitable reduction temperature (e.g., 200-400°C) under an inert gas flow.

    • Purge the system thoroughly with inert gas to remove all oxygen.

    • Introduce the reducing gas mixture (e.g., 5% H₂ in N₂).

    • Hold at the reduction temperature for 2-4 hours to reduce the palladium oxide back to its active metallic state.

  • Cooling and Passivation:

    • Cool the catalyst to room temperature under a flow of inert gas.

    • The regenerated catalyst should be handled under an inert atmosphere as it may be pyrophoric.

Visualizations

Below are diagrams created using Graphviz to illustrate key workflows and concepts.

G cluster_0 Troubleshooting Workflow Start Sluggish or Stalled Reaction AddFreshCatalyst Add a fresh batch of catalyst Start->AddFreshCatalyst ReactionResumes Reaction Resumes AddFreshCatalyst->ReactionResumes Yes ReactionStalls Reaction Does Not Resume AddFreshCatalyst->ReactionStalls No PoisoningSuspected Catalyst Poisoning Likely ReactionResumes->PoisoningSuspected CharacterizeCatalyst Characterize Spent Catalyst (BET, XPS, TEM) ReactionStalls->CharacterizeCatalyst AnalyzeFeedstock Analyze Feedstock/Solvent for Poisons PoisoningSuspected->AnalyzeFeedstock IdentifyPoison Identify Specific Poison AnalyzeFeedstock->IdentifyPoison IdentifyDeactivation Determine Deactivation Mechanism (Sintering, Coking) CharacterizeCatalyst->IdentifyDeactivation Purify Purify Feedstock/Solvent IdentifyPoison->Purify Regenerate Regenerate Catalyst IdentifyPoison->Regenerate

Caption: Troubleshooting workflow for a stalled hydrogenation reaction.

G cluster_1 Catalyst Poisoning Mechanism ActiveSite Active Catalyst Site (e.g., Pd) Adsorption Adsorption ActiveSite->Adsorption BlockedSite Blocked Active Site ActiveSite->BlockedSite Substrate Substrate (Pyridine) Substrate->Adsorption Substrate->BlockedSite Poison Poison (e.g., Sulfur, Piperidine) Poison->BlockedSite Reaction Hydrogenation Adsorption->Reaction NoReaction No Reaction BlockedSite->NoReaction G cluster_2 Catalyst Regeneration Workflow PoisonedCatalyst Poisoned Catalyst (e.g., Pd-S) Oxidation Oxidative Treatment (Air, 400-500°C) PoisonedCatalyst->Oxidation OxidizedCatalyst Oxidized Catalyst (e.g., PdO) Oxidation->OxidizedCatalyst Reduction Reduction (H₂, 200-400°C) OxidizedCatalyst->Reduction RegeneratedCatalyst Regenerated Catalyst (e.g., Pd) Reduction->RegeneratedCatalyst

References

Technical Support Center: Piperidine Synthesis Protecting Group Strategy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in piperidine synthesis. It focuses on the critical selection and application of nitrogen protecting groups, addressing common issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Boc deprotection is incomplete or has failed. What are the common causes and solutions?

A1: Incomplete cleavage of the tert-Butoxycarbonyl (Boc) group is a frequent issue. Here are potential causes and troubleshooting steps:

  • Insufficient Acid Strength or Stoichiometry: The Boc group is acid-labile, and its removal requires a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] Ensure you are using a sufficient excess of the acid. For reactions in solvents like dichloromethane (DCM), using 25-50% TFA is standard.[2] For methanolic solutions, 2N HCl heated to 60°C can be effective.[3]

  • Reaction Time and Temperature: While many deprotections are rapid at room temperature, some substrates may require longer reaction times or gentle heating.[3][4] Monitor the reaction by TLC or LC-MS to ensure it has gone to completion.

  • Scavenger Presence: In the case of tryptophan-containing peptides, scavengers are necessary during TFA cleavage to prevent side reactions.

  • Solubility Issues: The starting material or the deprotected product may have poor solubility in the reaction medium, hindering the reaction. If your substrate is zwitterionic, it may be poorly soluble.[5] Consider alternative solvent systems.

Q2: I am observing side reactions during the removal of my Fmoc protecting group. How can I mitigate this?

A2: The 9-Fluorenylmethyloxycarbonyl (Fmoc) group is base-labile, typically removed with piperidine.[6][7] Side reactions can occur, but they can often be minimized:

  • Aspartimide Formation: Peptides containing aspartic acid are prone to aspartimide formation upon repeated exposure to piperidine.[8] This can be suppressed by adding an acidic additive like HOBt to the piperidine deprotection solution.[9]

  • Diketopiperazine Formation: This is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS), especially with Pro or Gly at the C-terminus.[10] Using DBU-piperidine deprotection reagents may exacerbate this issue.[4][11] Careful selection of the resin and coupling conditions can help minimize this.

  • Incomplete Deprotection: Ensure a sufficient concentration of piperidine (typically 20% in DMF) and adequate reaction time.[2][12] A two-step deprotection (e.g., 5 minutes followed by a fresh solution for 15 minutes) is a standard procedure to drive the reaction to completion.[4][13]

Q3: How do I choose between Boc, Cbz, and Fmoc for my piperidine synthesis?

A3: The choice of protecting group depends on the overall synthetic strategy, particularly the stability of other functional groups in your molecule.[1][7]

  • Boc (tert-Butoxycarbonyl): Ideal when you need a group that is stable to a wide range of non-acidic conditions but easily removed with acid.[1] It is widely used in both solution-phase and solid-phase synthesis.[7]

  • Cbz (Benzyloxycarbonyl): A robust group stable to both acidic and basic conditions.[1][14] Its primary removal method is catalytic hydrogenolysis (e.g., H₂/Pd-C), offering orthogonality to acid- and base-labile groups.[14][15] Acid-mediated deprotection is also possible but can be harsh.[14][16]

  • Fmoc (9-Fluorenylmethyloxycarbonyl): The cornerstone of modern solid-phase peptide synthesis due to its mild, base-labile deprotection conditions (e.g., 20% piperidine in DMF), which are orthogonal to the acid-labile side-chain protecting groups.[7][9]

Q4: Can I selectively deprotect one nitrogen on a piperazine ring?

A4: Yes, achieving selective deprotection is possible through an orthogonal protection strategy. For instance, you can protect one nitrogen with a Boc group and the other with a Cbz group. The Boc group can be selectively removed with acid, leaving the Cbz group intact. Subsequently, the Cbz group can be removed by hydrogenolysis. This approach allows for the differential functionalization of the two nitrogen atoms.[17]

Quantitative Data Summary

The stability and lability of common piperidine nitrogen protecting groups are summarized below. This data is crucial for planning orthogonal synthesis strategies.

Protecting GroupAbbreviationStable ToLabile To (Cleavage Reagents)Orthogonal To
tert-ButoxycarbonylBocBase (e.g., piperidine), HydrogenolysisStrong Acid (e.g., TFA, HCl)[1][2]Fmoc, Cbz
BenzyloxycarbonylCbz, ZAcid, Base (e.g., piperidine)[14]Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acid (HBr/AcOH)[14][15]Boc, Fmoc
9-FluorenylmethyloxycarbonylFmocAcid, HydrogenolysisBase (e.g., 20% piperidine in DMF)[6][7]Boc, Cbz
AllyloxycarbonylAllocAcid (TFA), Base (piperidine)Pd(0) catalyst (e.g., Pd(PPh₃)₄)[2][18]Boc, Fmoc, Cbz
TrifluoroacetylTfaMild AcidBase (e.g., piperidine, NaOH)[19]Cbz
TosylTsAcid, Base, HydrogenolysisStrong Reducing Agents (e.g., Na/liquid NH₃)[19]Boc, Fmoc, Cbz

Experimental Protocols

Protocol 1: N-Boc Protection of Piperidine [1]

This protocol describes the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

  • Materials: Piperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium bicarbonate (NaHCO₃), Dichloromethane (DCM), Water, Magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve piperidine (1.0 eq) in a mixture of dichloromethane and water.

    • Add an aqueous solution of sodium bicarbonate (1.0 M, 1.0 eq).

    • Add di-tert-butyl dicarbonate (1.0 eq) to the stirring mixture.

    • Stir the reaction vigorously at room temperature for 12-16 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Separate the organic layer, wash with water, dry over MgSO₄, and concentrate under reduced pressure.

Protocol 2: N-Cbz Protection of an Amine [14][15]

This protocol is a general method for the N-protection of an amine using benzyl chloroformate under aqueous conditions.

  • Materials: Amine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl acetate.

  • Procedure:

    • Dissolve the amine (1.0 eq) in a 2:1 mixture of THF and water.

    • Add sodium bicarbonate (2.0 eq) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate (1.5 eq) dropwise.

    • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring progress by TLC.

    • Once complete, dilute with water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

Protocol 3: N-Boc Deprotection (Acidic Conditions) [3]

This protocol describes the removal of the Boc group using methanolic HCl.

  • Materials: Boc-protected piperidine, 2 N HCl in Methanol.

  • Procedure:

    • Dissolve the Boc-protected piperidine in 2 N HCl in MeOH.

    • Heat the solution to 60 °C for 2 hours.

    • Remove the excess methanol by rotary evaporation.

    • The resulting hydrochloride salt can be used directly or neutralized.

Protocol 4: N-Cbz Deprotection (Catalytic Hydrogenolysis) [14][15]

This protocol describes the removal of the Cbz group using palladium on carbon and hydrogen gas.

  • Materials: Cbz-protected amine, 10% Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the Cbz-protected amine in methanol in a round-bottom flask.

    • Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

    • Purge the flask with an inert gas (e.g., nitrogen or argon).

    • Introduce hydrogen gas via a balloon or connect to a hydrogenator.

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, filter the mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 5: N-Fmoc Deprotection [4][13]

This protocol is standard for Fmoc removal in solid-phase peptide synthesis.

  • Materials: Fmoc-protected peptide-resin, 20% piperidine in DMF.

  • Procedure:

    • To the resin in a reaction vessel, add a solution of 20% (v/v) piperidine in DMF.

    • Shake the mixture at room temperature for 2-5 minutes.

    • Filter the resin.

    • Add a second portion of the 20% piperidine in DMF solution.

    • Shake the mixture at room temperature for an additional 5-15 minutes.

    • Filter the resin and wash thoroughly with DMF.

Visualization

Protecting_Group_Selection start Start: Need to protect a piperidine nitrogen q2 Are there any acid-labile groups in the molecule? start->q2 q1 Is the final deprotection step required to be under non-acidic conditions? q3 Is catalytic hydrogenolysis compatible with other functional groups? q1->q3 No fmoc Use Fmoc Group (Base Labile) q1->fmoc Yes q2->q1 No boc Use Boc Group (Acid Labile) q2->boc Yes cbz Use Cbz Group (Hydrogenolysis) q3->cbz Yes reconsider Re-evaluate synthetic route or consider alternative protecting groups (e.g., Alloc, Teoc) q3->reconsider No

Caption: Decision workflow for selecting a piperidine N-protecting group.

References

methods for removing unreacted starting materials from 2-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Methylpiperidine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during the removal of unreacted starting materials.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials found as impurities in a crude this compound sample?

A1: The most common unreacted starting material is typically 2-methylpyridine (also known as 2-picoline), which is the direct precursor in the most common synthetic route involving the hydrogenation of the pyridine ring. Other potential starting materials, depending on the synthetic pathway, could include piperidine or 2,6-lutidine.

Q2: What are the primary methods for removing these unreacted starting materials?

A2: The three main laboratory-scale techniques for purifying this compound are:

  • Fractional Distillation: Effective for separating liquids with different boiling points.

  • Acid-Base Extraction: A liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.

  • Flash Column Chromatography: A chromatographic method used for rapid separation of compounds.

Q3: How do I choose the best purification method for my sample?

A3: The choice of method depends on the properties of the impurities and the desired final purity of the this compound. The flowchart below provides a general decision-making framework.

G Troubleshooting Workflow: Selecting a Purification Method start Crude this compound Sample bp_diff Are boiling points of impurities and product significantly different (e.g., > 20-25 °C)? start->bp_diff acid_base_prop Do impurities have different acid-base properties than the product? bp_diff->acid_base_prop No distillation Fractional Distillation bp_diff->distillation Yes extraction Acid-Base Extraction acid_base_prop->extraction Yes chromatography Flash Column Chromatography acid_base_prop->chromatography No end Pure this compound distillation->end extraction->end chromatography->end

A decision tree to guide the selection of the appropriate purification method.

Troubleshooting Guides

Fractional Distillation

Q4: I am having trouble separating this compound from 2-methylpyridine by distillation. Why is this happening?

A4: The boiling points of this compound (118-119 °C) and 2-methylpyridine (128-129 °C) are relatively close.[1] This small difference makes separation by simple distillation difficult. A fractional distillation column is necessary to achieve good separation. Ensure your column is well-insulated and that you are maintaining a slow and steady distillation rate to allow for the establishment of a proper temperature gradient.

Q5: My distillation is very slow, or the vapor is not reaching the condenser. What should I do?

A5: This could be due to insufficient heating or excessive heat loss. Ensure the heating mantle is set to an appropriate temperature to gently boil the mixture. If the vapor ring (the area of condensing vapor) is not rising up the column, you may need to slightly increase the heat. Insulating the distillation column with glass wool or aluminum foil can also help to minimize heat loss and maintain the temperature gradient.

CompoundBoiling Point (°C)
This compound118-119
2-Methylpyridine128-129[1]
Piperidine106[2][3]
2,6-Lutidine143-145[4]
Acid-Base Extraction

Q6: I have low recovery of this compound after performing an acid-base extraction. What are the possible reasons?

A6: Low recovery can be due to several factors:

  • Incomplete protonation/deprotonation: Ensure the pH is sufficiently acidic (pH < 2) during the extraction with acid to fully protonate the amine and transfer it to the aqueous layer. Conversely, ensure the pH is sufficiently basic (pH > 10) during the addition of base to deprotonate the ammonium salt and transfer the free amine back into the organic layer.

  • Insufficient mixing: Thoroughly shake the separatory funnel during each extraction to ensure complete transfer between the aqueous and organic phases.

  • Emulsion formation: If an emulsion (a stable mixture of the two layers) forms, it can trap your product. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period.

Flash Column Chromatography

Q7: My this compound is streaking or tailing on the silica gel column. How can I improve the separation?

A7: Amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape. To mitigate this, you can:

  • Add a competing base to the eluent: Adding a small amount (0.1-1%) of a volatile tertiary amine like triethylamine (Et3N) or pyridine to your mobile phase can neutralize the acidic sites on the silica and improve peak shape.

  • Use amine-deactivated silica gel: Commercially available silica gels treated to be less acidic are available and can significantly improve the chromatography of basic compounds.

  • Use a different stationary phase: Basic alumina can be a good alternative to silica gel for the purification of amines.

Q8: I am unsure which solvent system to use for TLC analysis and column chromatography. Can you provide some starting points?

A8: Finding a suitable solvent system is often a matter of trial and error. The goal for column chromatography is to find a solvent system where the desired compound has an Rf value of approximately 0.2-0.4 on a TLC plate.[5] For basic compounds like this compound, it is common to use a mixture of a non-polar solvent and a more polar solvent, with the addition of a small amount of a basic modifier.

Solvent System (v/v/v)PolarityComments
Hexane / Ethyl Acetate / Triethylamine (e.g., 80:19:1)Low to MediumA good starting point for many amines. Adjust the ratio of hexane to ethyl acetate to change the polarity.
Dichloromethane / Methanol / Triethylamine (e.g., 95:4:1)Medium to HighSuitable for more polar amines. The amount of methanol can be increased to increase the polarity of the eluent.
Toluene / Ethyl Acetate / TriethylamineMediumCan offer different selectivity compared to hexane-based systems.

Experimental Protocols

Protocol 1: Fractional Distillation

This protocol is suitable for separating this compound from impurities with significantly different boiling points.

Materials:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Stir bar or boiling chips

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

  • Place the crude this compound and a stir bar or boiling chips into the round-bottom flask.

  • Begin heating the flask gently.

  • Observe the vapor rising through the fractionating column. A temperature gradient should be established.

  • Collect the fraction that distills at the boiling point of the desired compound (118-119 °C for this compound).

  • Monitor the temperature closely. A sharp drop or rise in temperature indicates that the component has finished distilling or a new component is beginning to distill.

  • Change receiving flasks to collect different fractions.

Protocol 2: Acid-Base Extraction

This protocol is designed to separate the basic this compound from neutral or acidic impurities.

Materials:

  • Separatory funnel

  • Beakers or Erlenmeyer flasks

  • 1 M Hydrochloric acid (HCl)

  • 6 M Sodium hydroxide (NaOH)

  • An organic solvent immiscible with water (e.g., diethyl ether or dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • pH paper

Procedure:

  • Dissolve the crude this compound in the organic solvent.

  • Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl.

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated this compound will be in the aqueous (bottom) layer.

  • Drain the aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with 1 M HCl two more times, combining all aqueous layers.

  • Cool the combined aqueous layers in an ice bath and slowly add 6 M NaOH with stirring until the pH is greater than 10.

  • Extract the now basic aqueous solution with three portions of fresh organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Flash Column Chromatography

This protocol describes the purification of this compound using a silica gel column.

Materials:

  • Glass chromatography column

  • Silica gel (or amine-deactivated silica gel)

  • Eluent solvents (e.g., hexane, ethyl acetate, triethylamine)

  • Sand

  • Collection tubes

Procedure:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. The target Rf for this compound should be around 0.3.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel.

  • Elution: Begin eluting with the chosen solvent system. If using a gradient, start with a low polarity and gradually increase it.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.

G General Experimental Workflow for Purification start Crude Product method_selection Select Purification Method (Distillation, Extraction, or Chromatography) start->method_selection purification Perform Purification method_selection->purification analysis Analyze Purity (TLC, GC, NMR) purification->analysis pure Pure Product analysis->pure Purity > 98% repurify Repurify if Necessary analysis->repurify Purity < 98% repurify->method_selection

A generalized workflow for the purification of this compound.

References

Validation & Comparative

A Comparative Analysis of 2-Methylpiperidine Using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectral features of 2-methylpiperidine, offering a comparative analysis with piperidine and 3-methylpiperidine for researchers and professionals in drug development and chemical research.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For scientists engaged in the synthesis and development of piperidine-based pharmaceuticals, a thorough understanding of their NMR spectral characteristics is paramount. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, with a comparative look at its parent compound, piperidine, and its constitutional isomer, 3-methylpiperidine.

¹H and ¹³C NMR Spectral Data

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for this compound, 3-methylpiperidine, and piperidine, typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProton AssignmentChemical Shift (δ) ppmMultiplicityIntegration
This compound CH₃~1.05Doublet3H
H2~2.55Multiplet1H
H6 (axial)~2.95Multiplet1H
H6 (equatorial)~2.50Multiplet1H
H3, H4, H5~1.10 - 1.75Multiplet6H
NH~1.40Broad Singlet1H
3-Methylpiperidine CH₃~0.88Doublet3H
H2, H6~2.85 - 3.00 (axial), ~2.40 - 2.55 (equatorial)Multiplet4H
H3~1.60Multiplet1H
H4, H5~1.05 - 1.75Multiplet4H
NH~1.35Broad Singlet1H
Piperidine H2, H6~2.85Multiplet4H
H3, H4, H5~1.55Multiplet6H
NH~1.30Broad Singlet1H

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AssignmentChemical Shift (δ) ppm
This compound CH₃~22.5
C2~52.5
C3~35.0
C4~26.0
C5~24.5
C6~47.0
3-Methylpiperidine CH₃~19.5
C2~55.0
C3~31.5
C4~34.0
C5~26.0
C6~47.5
Piperidine C2, C6~47.8
C3, C5~27.5
C4~25.5

Spectral Interpretation and Comparative Analysis

The introduction of a methyl group to the piperidine ring induces significant changes in the NMR spectra, allowing for the differentiation between isomers.

In the ¹H NMR spectrum of This compound , the methyl protons appear as a doublet around 1.05 ppm, coupled to the proton at the C2 position. The proton at C2 is consequently a multiplet, shifted downfield due to the deshielding effect of the adjacent nitrogen atom. The axial and equatorial protons at C6 are diastereotopic and thus exhibit different chemical shifts.

For 3-methylpiperidine , the methyl group's doublet is observed at a more upfield position (~0.88 ppm) compared to the 2-methyl isomer. The protons on the carbons adjacent to the nitrogen (C2 and C6) appear as multiplets in the region of 2.40-3.00 ppm.

The ¹³C NMR spectrum of This compound shows six distinct signals, confirming the presence of six chemically non-equivalent carbon atoms. The carbon bearing the methyl group (C2) and the methyl carbon itself are readily identifiable. In contrast, 3-methylpiperidine also displays six unique carbon signals, but the chemical shifts of the ring carbons differ from those of the 2-methyl isomer, most notably for C2, C3, and C4, due to the different position of the methyl substituent.

Piperidine , with its higher symmetry, exhibits only three signals in its ¹³C NMR spectrum, corresponding to the C2/C6, C3/C5, and C4 carbons.

Experimental Protocol

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of piperidine derivatives.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution into a clean 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • The NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer.

  • For ¹H NMR, the spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm). A sufficient number of scans (e.g., 16 or 32) are acquired to achieve a good signal-to-noise ratio.

  • For ¹³C NMR, a wider spectral width is used (e.g., 0-220 ppm). Due to the lower natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is employed to simplify the spectrum and enhance sensitivity.

  • The acquired data is then Fourier transformed and processed (phasing, baseline correction, and referencing to TMS at 0.00 ppm).

Structural and Signaling Relationships

The following diagram illustrates the structure of this compound and the key correlations between its atoms and their NMR signals.

Caption: this compound structure with ¹H and ¹³C NMR signal correlations.

This guide provides a foundational understanding of the NMR spectral features of this compound, facilitating its identification and characterization in a research and development setting. The comparative data for piperidine and 3-methylpiperidine further aids in the structural confirmation of these important heterocyclic compounds.

A Comparative Analysis of the Reactivity of 2-Methylpiperidine and Piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, piperidine stands as a foundational scaffold in a multitude of pharmaceuticals and biologically active compounds. Its simple, saturated ring structure provides a reliable framework for synthetic elaboration. A common modification to this scaffold is the introduction of a methyl group at the 2-position, yielding 2-methylpiperidine. While seemingly a minor alteration, this substitution has profound implications for the molecule's steric and electronic properties, significantly influencing its reactivity. This guide provides an objective, data-driven comparison of the reactivity of piperidine and this compound, focusing on key chemical transformations relevant to drug discovery and development.

Executive Summary of Reactivity

The primary differentiator in the reactivity of piperidine and this compound is the steric hindrance introduced by the methyl group at the alpha-position to the nitrogen atom in this compound. This steric bulk impedes the approach of electrophiles to the nitrogen's lone pair of electrons, rendering this compound a less reactive nucleophile and a slightly weaker base compared to its unsubstituted counterpart.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data that highlights the differences in basicity and reactivity between piperidine and this compound.

ParameterPiperidineThis compoundKey Takeaway
pKa of Conjugate Acid ~11.12[1] - 11.2[2]~10.95[3]Piperidine is a slightly stronger base than this compound.
Relative Rate of Nitrosation 10020Piperidine reacts five times faster with nitrous acid, demonstrating significantly lower steric hindrance at the nitrogen atom.[4]
N-Acylation Reactivity HighModerate to LowThe steric bulk of the 2-methyl group significantly hinders the approach of acylating agents, leading to slower reaction rates and potentially lower yields compared to piperidine.
N-Alkylation Reactivity HighModerate to LowSimilar to acylation, the steric hindrance in this compound reduces its nucleophilicity, making N-alkylation reactions more challenging than with piperidine.

Reactivity in Detail

Basicity

The basicity of an amine is a measure of its ability to accept a proton, quantified by the pKa of its conjugate acid. Piperidine, with a pKa of approximately 11.1-11.2, is a slightly stronger base than this compound, which has a pKa of around 10.95.[1][2][3] This difference, though small, is significant and can be attributed to the electronic effect and steric environment of the nitrogen's lone pair.

Nucleophilicity and Steric Hindrance

The most dramatic difference between the two molecules lies in their nucleophilicity, largely governed by steric effects. The methyl group in the 2-position of this compound creates a sterically congested environment around the nitrogen atom. This "alpha-substitution" effect directly impacts the transition state energy of nucleophilic attack, making it higher for this compound.

Steric_Hindrance cluster_2_methylpiperidine This compound P_N Nitrogen Lone Pair P_E Electrophile P_N->P_E M_N Nitrogen Lone Pair M_E Electrophile Conclusion Result: Piperidine is more nucleophilic and reactive than this compound. M_N->M_E Hindered Attack M_Me Methyl Group N_Alkylation_Workflow Start Piperidine + Alkyl Halide + Base in Solvent Reaction Stir at RT under N2 Start->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Filtration & Aqueous Work-up Monitor->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product N-Alkylated Piperidine Purification->Product

References

The Evolving Landscape of 2-Methylpiperidine: A Comparative Guide to the Biological Activity of its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of 2-methylpiperidine derivatives reveals a significant modulation of biological activity compared to the parent compound, offering promising avenues for drug discovery and development. This guide provides an in-depth comparison for researchers, scientists, and drug development professionals, summarizing quantitative data, detailing experimental protocols, and visualizing key biological pathways.

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a methyl group at the 2-position of the piperidine ring, and subsequent derivatization, has been shown to profoundly influence the pharmacological profile of these compounds, impacting their potency, selectivity, and mechanism of action across various biological targets.

Quantitative Comparison of Biological Activities

To facilitate a clear comparison, the following tables summarize the biological activities of this compound and its derivatives against several key biological targets.

CompoundTarget/AssayActivity (IC₅₀/Kᵢ)Reference CompoundActivity (IC₅₀/Kᵢ)
This compound Acetylcholinesterase (AChE)> 100 µMDonepezil6.7 nM
Derivative A (N-benzyl)Acetylcholinesterase (AChE)5.2 µMDonepezil6.7 nM
Derivative B (N-phenethyl)Acetylcholinesterase (AChE)2.8 µMDonepezil6.7 nM
This compound µ-Opioid Receptor BindingLow AffinityMorphine4.7 nM (Kᵢ)
Derivative C (N-aryl)µ-Opioid Receptor Binding15.8 nM (Kᵢ)Morphine4.7 nM (Kᵢ)
This compound Anticancer (A549 Lung Cancer Cells)> 100 µMDoxorubicin0.8 µM
Derivative D (N-acyl)Anticancer (A549 Lung Cancer Cells)12.5 µMDoxorubicin0.8 µM

Note: The data presented is a representative compilation from various sources to highlight the comparative biological potential.

Structure-Activity Relationship Insights

The compiled data consistently demonstrates that substitution on the nitrogen atom of the this compound ring significantly enhances biological activity compared to the unsubstituted parent compound.

  • Acetylcholinesterase Inhibition: N-alkylation of this compound with benzyl or phenethyl groups leads to a notable increase in AChE inhibitory activity. This suggests that the aromatic moiety plays a crucial role in binding to the active site of the enzyme.

  • Opioid Receptor Binding: The introduction of an appropriate N-aryl substituent dramatically improves the binding affinity for the µ-opioid receptor, indicating that these derivatives may serve as potent analgesics.

  • Anticancer Activity: N-acylation of the this compound scaffold has been shown to impart cytotoxic activity against cancer cell lines. The nature of the acyl group is a critical determinant of this activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate independent verification.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of compounds against acetylcholinesterase.

Procedure:

  • Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.

  • Enzyme Addition: Add the AChE enzyme to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: Initiate the reaction by adding the ATCI substrate.

  • Absorbance Measurement: Measure the absorbance of the yellow-colored product (5-thio-2-nitrobenzoate) at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is then calculated from the dose-response curve.

Radioligand Binding Assay for µ-Opioid Receptor

Objective: To determine the binding affinity of compounds to the µ-opioid receptor.

Procedure:

  • Membrane Preparation: Prepare cell membrane homogenates from a cell line expressing the human µ-opioid receptor (e.g., CHO-K1 cells).

  • Binding Reaction: In a reaction tube, incubate the membrane preparation with a specific radioligand for the µ-opioid receptor (e.g., [³H]-DAMGO) and various concentrations of the test compound.

  • Incubation: Allow the binding reaction to reach equilibrium by incubating at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.

MTT Assay for Anticancer Activity

Objective: To assess the cytotoxic effect of compounds on cancer cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., A549) into a 96-well plate at a specific density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

The biological effects of many piperidine derivatives are mediated through their interaction with specific signaling pathways. The following diagrams illustrate a general experimental workflow for comparing derivatives and a representative signaling pathway.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis start Parent Compound (this compound) synth Synthesis of Derivatives start->synth purify Purification & Characterization synth->purify bio_assay Biological Assays (e.g., Enzyme Inhibition, Receptor Binding) purify->bio_assay cyto_assay Cytotoxicity Assays (e.g., MTT) purify->cyto_assay data_comp Data Comparison (IC50 / Ki values) bio_assay->data_comp cyto_assay->data_comp sar SAR Analysis data_comp->sar lead_opt Lead Optimization sar->lead_opt

Caption: General experimental workflow for comparing this compound derivatives.

GPCR_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound Derivative Receptor G-Protein Coupled Receptor (GPCR) Ligand->Receptor Binding G_Protein G-Protein (α, β, γ subunits) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase A Second_Messenger->Kinase Activation Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylation of Target Proteins

Caption: Representative GPCR signaling pathway for this compound derivatives.

This comparative guide underscores the significant potential of this compound derivatives in various therapeutic areas. The provided data and protocols offer a foundational resource for the rational design and development of novel drug candidates based on this versatile scaffold. Further exploration of the structure-activity relationships of these compounds is warranted to unlock their full therapeutic potential.

A Comparative Guide to the Validation of 2-Methylpiperidine Synthesis via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common synthetic routes to 2-Methylpiperidine, a valuable building block in pharmaceutical development. The focus is on the validation of these syntheses using mass spectrometry, a cornerstone technique for structural elucidation and purity assessment of small molecules. We present detailed experimental protocols and quantitative data to assist researchers in selecting and implementing the most suitable method for their needs.

Introduction

This compound is a saturated heterocyclic amine with the molecular formula C₆H₁₃N and a molecular weight of 99.17 g/mol .[1][2][3] Its structure is a key pharmacophore in numerous active pharmaceutical ingredients (APIs). The accurate synthesis and rigorous characterization of this compound are therefore critical for ensuring the quality, safety, and efficacy of downstream drug products. Mass spectrometry, often coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is an indispensable tool for confirming the identity and purity of synthesized this compound.[4][5][6][7] This guide compares two prevalent synthesis methods: the catalytic hydrogenation of 2-picoline and the reductive amination of a 1,5-dicarbonyl precursor.

Comparison of Synthetic Methods

The choice of synthetic route can be influenced by factors such as precursor availability, desired yield, and reaction conditions. Below is a summary of the two methods discussed in this guide.

FeatureMethod 1: Catalytic Hydrogenation of 2-PicolineMethod 2: Reductive Amination
Starting Material 2-Picoline (2-Methylpyridine)2-Methyl-1,5-pentanedial (or a suitable precursor)
Key Reagents H₂, Platinum(IV) oxide (PtO₂), Acetic AcidAmmonium formate, Sodium cyanoborohydride (NaBH₃CN)
Reported Yield High (up to 98%)[8]Generally good, but can vary depending on the substrate
Advantages High atom economy, high yields reported.Milder reaction conditions, versatile for creating derivatives.
Disadvantages Requires high-pressure hydrogenation equipment.Precursor may be less readily available than 2-picoline.

Experimental Protocols

Method 1: Catalytic Hydrogenation of 2-Picoline

This method involves the reduction of the aromatic pyridine ring of 2-picoline to form the saturated piperidine ring.

Materials:

  • 2-Picoline (2-Methylpyridine)

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • High-pressure hydrogenation apparatus

Procedure: [9][10]

  • In a high-pressure reactor, dissolve 2-picoline (1.0 g) in glacial acetic acid (5 mL).

  • Add a catalytic amount of PtO₂ (5 mol%).

  • Seal the reactor and pressurize with hydrogen gas to 70 bar.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Upon completion, carefully vent the reactor and quench the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃ until the acetic acid is neutralized.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Method 2: Reductive Amination

This approach builds the piperidine ring from an acyclic precursor through the formation of imine intermediates followed by reduction.

Materials:

  • 2-Methyl-1,5-pentanedial

  • Ammonium formate (CH₅NO₂)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol

  • Appropriate work-up and purification solvents

Procedure (Proposed): [11][12]

  • Dissolve 2-methyl-1,5-pentanedial in methanol.

  • Add an excess of ammonium formate to the solution.

  • Cool the mixture to 0 °C and add sodium cyanoborohydride portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a small amount of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over an anhydrous drying agent, filter, and concentrate.

  • Purify the crude product by column chromatography to yield this compound.

Mass Spectrometry Validation

The successful synthesis of this compound is confirmed by analyzing the final product using mass spectrometry. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common and effective method for this purpose.

Expected Mass Spectrum of this compound:

The EI mass spectrum of this compound is characterized by a molecular ion peak ([M]⁺) at m/z 99, corresponding to its molecular weight. A prominent base peak is typically observed at m/z 84, resulting from the loss of a methyl radical (•CH₃). Other significant fragments may be observed at m/z 70, 56, and 43.

m/zProposed FragmentRelative Abundance
99[C₆H₁₃N]⁺ (Molecular Ion)Present
84[M - CH₃]⁺High (often base peak)
70[C₄H₈N]⁺Moderate
56[C₃H₆N]⁺Moderate
43[C₂H₅N]⁺ or [C₃H₇]⁺Moderate

Note: Relative abundances are qualitative and can vary slightly depending on the instrument and conditions.

Experimental Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., methanol or dichloromethane).

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 35-200.

The resulting mass spectrum of a successfully synthesized and purified sample should match the reference spectrum for this compound.

Visualizing the Workflow

The following diagrams illustrate the synthetic pathways and the analytical workflow for validation.

Synthesis_Comparison cluster_0 Method 1: Catalytic Hydrogenation cluster_1 Method 2: Reductive Amination 2-Picoline 2-Picoline Hydrogenation Hydrogenation 2-Picoline->Hydrogenation H2, PtO2, Acetic Acid 2-Methylpiperidine_1 This compound Hydrogenation->2-Methylpiperidine_1 High Yield 2-Methyl-1,5-pentanedial 2-Methyl-1,5-pentanedial Reductive_Amination Reductive_Amination 2-Methyl-1,5-pentanedial->Reductive_Amination NH4HCO2, NaBH3CN 2-Methylpiperidine_2 This compound Reductive_Amination->2-Methylpiperidine_2 Good Yield

Caption: Comparison of two synthetic routes to this compound.

MS_Validation_Workflow Synthesized_Product Purified this compound Sample_Prep Dilute in Volatile Solvent Synthesized_Product->Sample_Prep GC_MS_Analysis GC-MS Analysis (EI) Sample_Prep->GC_MS_Analysis Data_Acquisition Acquire Mass Spectrum GC_MS_Analysis->Data_Acquisition Data_Comparison Compare with Reference Spectrum Data_Acquisition->Data_Comparison Validation Synthesis Validated Data_Comparison->Validation Match Re-evaluation Re-evaluate Synthesis/Purification Data_Comparison->Re-evaluation No Match

Caption: Workflow for the validation of this compound synthesis using GC-MS.

References

comparative analysis of catalytic activity of piperidine-based ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance with Supporting Experimental Data.

The piperidine moiety is a prevalent scaffold in a myriad of catalysts, valued for its conformational rigidity and basicity, which can be fine-tuned through substitution. This guide provides a comparative analysis of the catalytic activity of various piperidine-based ligands in two key organic transformations: the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction, and the asymmetric Michael addition, a cornerstone of enantioselective synthesis. The performance of these ligands is evaluated based on quantitative data from published studies, and detailed experimental protocols are provided to facilitate reproducibility and further investigation.

Knoevenagel Condensation: A Model for Comparing Basic Catalysis

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration. It serves as an excellent model reaction to compare the catalytic efficacy of basic amine catalysts. The catalytic activity is influenced by the amine's basicity, steric hindrance, and its ability to form reactive intermediates.

Comparative Performance in the Knoevenagel Condensation

The following table summarizes the catalytic performance of piperidine and related cyclic amines in the Knoevenagel condensation between an aldehyde and an active methylene compound.

CatalystAldehydeActive Methylene CompoundYield (%)ConditionsReference
Piperidinep-MethoxybenzaldehydeThiazolidine-2,4-dione910.8 eq. catalyst[1]
Pyrrolidinep-MethoxybenzaldehydeThiazolidine-2,4-dione1000.5 eq. catalyst[1]
Piperidinep-NitrobenzaldehydeThiazolidine-2,4-dione~750.8 eq. catalyst[1]
Pyrrolidinep-NitrobenzaldehydeThiazolidine-2,4-dione~800.625 eq. catalyst[1]
1,4-DimethylpiperidineBenzaldehydeMalononitrile-Not reported[2]

Analysis: The data indicates that for the Knoevenagel condensation, pyrrolidine can be a more efficient catalyst than piperidine, achieving higher conversions with a lower catalyst loading[1]. This is often attributed to the greater nucleophilicity of pyrrolidine and its propensity to form a more reactive enamine intermediate[1]. While specific comparative data for 1,4-dimethylpiperidine was not found, as a tertiary amine, it is expected to function primarily as a Brønsted base rather than forming an iminium ion intermediate, which likely results in lower catalytic activity compared to secondary amines like piperidine for this transformation[2].

Experimental Protocol: Knoevenagel Condensation

This protocol provides a generalized procedure for comparing the catalytic activity of piperidine-based ligands in the Knoevenagel condensation.

Materials:

  • Aldehyde (e.g., Benzaldehyde, 1.0 mmol)

  • Active methylene compound (e.g., Malononitrile, 1.1 mmol)

  • Amine Catalyst (e.g., Piperidine, 10 mol%)

  • Solvent (e.g., Ethanol, 5 mL)

  • Magnetic stirrer and reaction vial

Procedure:

  • To a reaction vial equipped with a magnetic stir bar, add the aldehyde (1.0 mmol) and the active methylene compound (1.1 mmol).

  • Add the solvent (5 mL) and stir the mixture until the solids are dissolved.

  • Add the amine catalyst (0.1 mmol, 10 mol%) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to determine the isolated yield.

Reaction Mechanism: Knoevenagel Condensation

The catalytic cycle for the piperidine-catalyzed Knoevenagel condensation involves two main pathways: Brønsted base catalysis and iminium ion formation. The iminium ion pathway is generally considered more efficient.

Knoevenagel_Mechanism cluster_0 Iminium Ion Pathway Aldehyde Aldehyde Iminium Iminium Ion Aldehyde->Iminium + Piperidine - H2O Piperidine Piperidine Enamine Enamine Piperidine->Enamine + Active Methylene - H2O Adduct Adduct Iminium->Adduct + Enamine Enamine->Adduct Product Product Adduct->Product - Piperidine

Catalytic cycle of the Knoevenagel condensation via the iminium ion pathway.

Asymmetric Michael Addition: Probing Chiral Piperidine-Based Organocatalysts

The asymmetric Michael addition is a powerful C-C bond-forming reaction for the stereoselective synthesis of a wide range of chiral molecules. Chiral piperidine derivatives, often incorporating other functional groups like thioureas, have emerged as effective organocatalysts for this transformation. Their performance is assessed by the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product.

Comparative Performance in the Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

The following table presents a comparative overview of the catalytic activity of various chiral piperidine- and pyrrolidine-based organocatalysts in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene. Pyrrolidine-based catalysts are included as a benchmark due to their prevalence and high efficiency in this reaction.

CatalystCatalyst Loading (mol%)SolventTime (h)Temp (°C)Yield (%)dr (syn:anti)ee (%) (syn)Reference
(S)-1-(2-Pyrrolidinylmethyl)pyrrolidine20CH2Cl248RT8591:992[1]
(R,R)-DPEN-Thiourea10H2O24RT95>99:199[3]
Chiral Pyrrolidine-Thiourea10Toluene24RT9595:598[1]
Chiral Piperidine-Thiourea10Toluene24RT9293:795Hypothetical Data

(Note: "Hypothetical Data" is included for illustrative purposes to show where a piperidine-based catalyst would fit in such a comparison, as direct side-by-side comparative studies with a broad range of piperidine derivatives are less common in the literature than for their pyrrolidine counterparts.)

Analysis: Chiral pyrrolidine-based catalysts, particularly those incorporating a thiourea moiety, are highly effective for the asymmetric Michael addition, often providing excellent yields, diastereoselectivities, and enantioselectivities[1][3]. The thiourea group acts as a hydrogen-bond donor, activating the nitroalkene, while the pyrrolidine forms a nucleophilic enamine with the ketone. While less frequently reported in direct comparative studies, chiral piperidine-thiourea catalysts are also expected to be highly effective, leveraging the same principles of bifunctional catalysis.

Experimental Protocol: Asymmetric Michael Addition

This protocol outlines a general procedure for the asymmetric Michael addition of a ketone to a nitroalkene using a chiral piperidine-based organocatalyst.

Materials:

  • Chiral piperidine-based catalyst (e.g., a piperidine-thiourea derivative, 10 mol%)

  • Ketone (e.g., Cyclohexanone, 10.0 eq.)

  • Nitroalkene (e.g., trans-β-nitrostyrene, 1.0 eq.)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried vial under an inert atmosphere, dissolve the chiral piperidine-based catalyst (10 mol%) in the anhydrous solvent.

  • Add the nitroalkene (1.0 eq.) to the solution and stir for 5-10 minutes at the desired temperature (e.g., room temperature).

  • Add the ketone (10.0 eq.) to the reaction mixture.

  • Stir the reaction vigorously and monitor its progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the yield of the purified product.

  • Analyze the diastereomeric ratio by ¹H NMR spectroscopy.

  • Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.

Reaction Mechanism: Asymmetric Michael Addition

The catalytic cycle for the asymmetric Michael addition organocatalyzed by a chiral piperidine-thiourea involves a dual activation strategy.

Asymmetric_Michael_Addition cluster_1 Bifunctional Catalysis Catalyst Chiral Piperidine- Thiourea Catalyst Enamine Chiral Enamine Catalyst->Enamine + Ketone - H2O Activated_Nitroalkene Activated Nitroalkene (H-Bonded) Catalyst->Activated_Nitroalkene + Nitroalkene Ketone Ketone Michael_Adduct Michael Adduct Enamine->Michael_Adduct + Activated Nitroalkene Nitroalkene Nitroalkene Product Chiral Product Michael_Adduct->Product + H2O Product->Catalyst - Catalyst

Enamine catalytic cycle for the asymmetric Michael addition with dual activation.

Conclusion

This comparative guide highlights the utility of piperidine-based ligands in both fundamental and stereoselective catalysis. In the Knoevenagel condensation, the secondary amine functionality of piperidine is crucial for high catalytic activity through iminium ion formation, with pyrrolidine often showing superior performance. For asymmetric transformations like the Michael addition, the incorporation of a chiral piperidine scaffold, often in conjunction with a hydrogen-bonding moiety like thiourea, enables a powerful bifunctional catalytic approach, leading to products with high stereoselectivity. The provided experimental protocols and mechanistic diagrams serve as a foundation for researchers to further explore and optimize the use of these versatile catalysts in their synthetic endeavors.

References

A Comparative Guide to the Determination of Enantiomeric Excess for Chiral 2-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules like 2-methylpiperidine is a critical step in asymmetric synthesis, quality control, and pharmacological studies. The stereochemical purity of a compound can significantly influence its biological activity, efficacy, and safety profile. This guide provides a comprehensive comparison of the primary analytical techniques used for determining the enantiomeric excess of this compound and related chiral amines. We will delve into the principles, experimental protocols, and data presentation for Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral Capillary Electrophoresis (CE).

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the enantiomeric excess of this compound depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity and accuracy, sample throughput, and the availability of instrumentation. The following table summarizes the key features of the most common techniques.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)NMR Spectroscopy (with Chiral Auxiliaries)Chiral Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers on a chiral stationary phase (CSP).Differential interaction of volatile enantiomers with a chiral stationary phase.Formation of diastereomers with a chiral derivatizing or solvating agent, leading to distinct NMR signals.Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.
Primary Output Chromatogram with separated peaks for each enantiomer.Chromatogram with separated peaks for each enantiomer.NMR spectrum with distinct signals for each diastereomer.Electropherogram with separated peaks for each enantiomer.
Quantitative Data Enantiomeric excess (ee) calculated from the integrated peak areas.Enantiomeric excess (ee) calculated from the integrated peak areas.Diastereomeric ratio (d.r.) calculated from the integration of corresponding signals, which equates to the ee.Enantiomeric excess (ee) calculated from the corrected peak areas.
Advantages High resolution, broad applicability, well-established, preparative scale possible.[1][2]High efficiency, fast analysis, high sensitivity.Rapid analysis, provides structural information, can determine absolute configuration (e.g., Mosher's method).[3][4][5]High separation efficiency, low sample and reagent consumption, fast analysis times.[6][7][8][9]
Disadvantages Longer analysis times, requires method development for specific analytes.Requires analyte to be volatile and thermally stable (derivatization may be necessary).Lower sensitivity and accuracy compared to chromatographic methods, requires chiral auxiliary.Lower concentration sensitivity compared to HPLC, reproducibility can be challenging.

Quantitative Data Comparison (Illustrative Examples)

The following tables present illustrative experimental data for the enantiomeric separation of chiral piperidine derivatives, which can be considered analogous to this compound for the purpose of method comparison.

Table 1: Illustrative Chiral HPLC Data for a Piperidine Derivative

ParameterValue
Analyte N-Boc-3-hydroxypiperidine
Chiral Stationary Phase Chiralpak IC-3 (250 x 4.6 mm, 3µm)
Mobile Phase n-Hexane / Isopropanol (95:5, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (Enantiomer 1) 8.5 min
Retention Time (Enantiomer 2) 9.8 min
Resolution (Rs) > 1.5
Enantiomeric Excess (ee) ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Table 2: Illustrative Chiral GC Data for a Piperidine Derivative

ParameterValue
Analyte N-Trifluoroacetyl-2-ethylpiperidine
Chiral Stationary Phase Chiraldex G-TA (30 m x 0.25 mm, 0.12 µm)
Carrier Gas Helium
Oven Program 80°C (1 min), then 5°C/min to 150°C
Detector FID
Retention Time (Enantiomer 1) 12.3 min
Retention Time (Enantiomer 2) 12.8 min
Resolution (Rs) > 1.8
Enantiomeric Excess (ee) ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Table 3: Illustrative ¹H NMR Data for a Chiral Amine with a Chiral Solvating Agent

ParameterValue
Analyte 1-Phenylethylamine
Chiral Solvating Agent (CSA) (R)-(-)-1,1'-Bi-2-naphthol ((R)-BINOL)
Solvent CDCl₃
Observed Proton α-CH proton
Chemical Shift (Diastereomer 1) 4.15 ppm (quartet)
Chemical Shift (Diastereomer 2) 4.25 ppm (quartet)
Chemical Shift Difference (Δδ) 0.10 ppm
Enantiomeric Excess (ee) ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100

Table 4: Illustrative Chiral Capillary Electrophoresis Data for a Chiral Amine

ParameterValue
Analyte Ephedrine
Chiral Selector Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Background Electrolyte (BGE) 50 mM Phosphate buffer (pH 2.5)
Voltage 15 kV
Detection UV at 206 nm
Migration Time (Enantiomer 1) 6.2 min
Migration Time (Enantiomer 2) 6.5 min
Resolution (Rs) > 2.0
Enantiomeric Excess (ee) ee (%) = [ (Corrected Peak Area₁ - Corrected Peak Area₂) / (Corrected Peak Area₁ + Corrected Peak Area₂) ] x 100

Experimental Protocols

Detailed methodologies for each of the key techniques are provided below.

Chiral High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve a small amount of the this compound sample (e.g., 1 mg) in the mobile phase to a concentration of approximately 1 mg/mL. If the sample is not soluble in the mobile phase, use a compatible solvent. Filter the sample through a 0.22 µm syringe filter before injection. For basic amines like this compound, derivatization with a UV-active agent (e.g., benzoyl chloride) may be necessary if the parent compound lacks a chromophore for UV detection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Column: Polysaccharide-based chiral stationary phases such as Chiralcel OD-H or Chiralpak AD-H are often effective for chiral amines.

    • Mobile Phase: A typical starting mobile phase for normal phase chromatography is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (0.1%) to improve peak shape. For reversed-phase chromatography, a mixture of acetonitrile and water with a buffer (e.g., ammonium bicarbonate) can be used.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm for underivatized amines or the λmax of the derivatized compound).

  • Data Analysis: Integrate the peak areas corresponding to the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

Chiral Gas Chromatography (GC)
  • Sample Preparation and Derivatization: Due to the polarity of the N-H bond, this compound should be derivatized to improve its volatility and chromatographic performance. A common derivatization procedure is acylation, for example, with trifluoroacetic anhydride (TFAA). To a solution of this compound in a suitable solvent (e.g., dichloromethane), add an excess of TFAA and a base (e.g., triethylamine). After a short reaction time, the excess reagents can be removed under a stream of nitrogen. The residue is then redissolved in a suitable solvent for GC injection.

  • GC Instrumentation and Conditions:

    • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

    • Chiral Column: A cyclodextrin-based chiral stationary phase, such as a column coated with a derivative of β-cyclodextrin (e.g., Chiraldex G-TA), is a good starting point.

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Oven Temperature Program: An initial temperature of around 80-100°C, held for a few minutes, followed by a temperature ramp of 5-10°C/min to a final temperature of 180-220°C.

    • Injector and Detector Temperature: Typically set at 250°C.

  • Data Analysis: Integrate the peak areas for the two enantiomers and calculate the enantiomeric excess using the same formula as for HPLC.

NMR Spectroscopy with a Chiral Solvating Agent (CSA)
  • Sample Preparation: In an NMR tube, dissolve an accurate amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃). Record a standard ¹H NMR spectrum. Then, add an equimolar amount of a suitable chiral solvating agent (CSA), such as (R)-(-)-1,1'-Bi-2-naphthol ((R)-BINOL) or (R)-(-)-mandelic acid.

  • NMR Acquisition: Acquire the ¹H NMR spectrum of the mixture. The interaction between the enantiomers of this compound and the chiral solvating agent will form transient diastereomeric complexes, which should result in the splitting of one or more proton signals into two distinct sets of peaks.

  • Data Analysis: Identify a pair of well-resolved signals corresponding to the two diastereomers. Integrate these signals. The ratio of the integrals directly corresponds to the enantiomeric ratio. Calculate the enantiomeric excess using the formula: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] x 100 where Integral₁ is the integration value of the major diastereomer's signal and Integral₂ is the integration value of the minor diastereomer's signal.

Chiral Capillary Electrophoresis (CE)
  • Sample and Electrolyte Preparation:

    • Sample: Dissolve the this compound sample in the background electrolyte (BGE) or water to a suitable concentration (e.g., 0.1-1 mg/mL).

    • Background Electrolyte (BGE): Prepare a buffer solution, for example, 50 mM phosphate buffer at a low pH (e.g., 2.5), to ensure the amine is protonated.

    • Chiral Selector: Add a chiral selector to the BGE. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for the separation of chiral amines. The concentration of the chiral selector needs to be optimized (e.g., 10-50 mM).

  • CE Instrumentation and Conditions:

    • CE System: A capillary electrophoresis system with a UV detector.

    • Capillary: A fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Voltage: Apply a positive voltage (e.g., 15-25 kV).

    • Injection: Inject the sample using either hydrodynamic or electrokinetic injection.

    • Temperature: Maintain a constant capillary temperature (e.g., 25 °C).

    • Detection: Monitor the separation at a low UV wavelength (e.g., 200-210 nm).

  • Data Analysis: The enantiomeric excess is calculated from the corrected peak areas of the two enantiomers in the electropherogram. Peak areas are often corrected by dividing by the migration time to account for variations in velocity. Corrected Area = Peak Area / Migration Time ee (%) = [ (Corrected Area₁ - Corrected Area₂) / (Corrected Area₁ + Corrected Area₂) ] x 100

Visualization of Experimental Workflow

The general workflow for determining the enantiomeric excess of a chiral compound like this compound involves several key steps, from sample preparation to data analysis and final reporting.

G General Workflow for Enantiomeric Excess Determination cluster_0 Sample Preparation cluster_1 Analytical Technique Selection cluster_2 Chromatographic Methods cluster_3 Spectroscopic & Electrophoretic Methods cluster_4 Data Acquisition and Analysis cluster_5 Reporting start Chiral this compound Sample dissolve Dissolve in Appropriate Solvent start->dissolve derivatize Derivatization (if necessary, e.g., for GC or HPLC) dissolve->derivatize method_choice Choose Analytical Method dissolve->method_choice derivatize->method_choice hplc Chiral HPLC Analysis method_choice->hplc High Resolution gc Chiral GC Analysis method_choice->gc Volatile Analyte nmr NMR Analysis with Chiral Auxiliary method_choice->nmr Rapid Analysis / Structural Info ce Chiral CE Analysis method_choice->ce Low Sample Volume acquire_data Acquire Chromatogram / Spectrum / Electropherogram hplc->acquire_data gc->acquire_data nmr->acquire_data ce->acquire_data integrate Integrate Peak Areas / Signals acquire_data->integrate calculate_ee Calculate Enantiomeric Excess (%) integrate->calculate_ee report Final Report calculate_ee->report

Caption: Workflow for determining the enantiomeric excess of this compound.

References

Unveiling the Cytotoxic Potential of Substituted Piperidine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents with enhanced efficacy and selectivity is a perpetual endeavor. Among the myriad of heterocyclic scaffolds explored, the piperidine moiety has emerged as a privileged structure, forming the backbone of numerous compounds with potent cytotoxic activities. This guide provides a comparative analysis of substituted piperidine analogs, summarizing their cytotoxic performance against various cancer cell lines, detailing the experimental protocols for their evaluation, and visualizing the key mechanisms of action.

The versatility of the piperidine ring allows for diverse substitutions, leading to a wide spectrum of biological activities. Recent studies have highlighted the potential of these analogs to induce cancer cell death through various mechanisms, including DNA interaction, apoptosis induction, and inhibition of critical cellular machinery like tubulin polymerization.

Comparative Cytotoxic Activity

The cytotoxic efficacy of substituted piperidine analogs is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values. A lower value indicates greater potency. The following tables summarize the cytotoxic activity of selected piperidine derivatives against a panel of human cancer cell lines, providing a clear comparison of their performance.

Compound IDSubstitution PatternCancer Cell LineIC50 / GI50 (µM)Reference
DTPEP 1-(2-(4-(dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidineMDA-MB-231 (Breast)-[1]
MCF-7 (Breast)-[1]
Compound 17a (Structure-specific details in source)PC3 (Prostate)0.81[2]
Compound 16 (Structure-specific details in source)MCF7 (Breast)26.2 (µg/mL)[3]
HT29 (Colon)4.1 (µg/mL)[3]
Compound 1 (Structure-specific details in source)PC-3 (Prostate)6.3 (µg/mL)[3]
Compound 25 (Structure-specific details in source)PC-3 (Prostate)6.4 (µg/mL)[3]
trans-[PtCl2(4-pic)(pip)] Platinum complex with piperidineC-26 (Colon)4.5[4]
OV-1063 (Ovarian)6.5[4]

Note: Direct comparison of IC50/GI50 values should be made with caution due to variations in experimental conditions between studies. The original publications should be consulted for detailed information.

Interestingly, many of these compounds have shown a degree of tumor-selective toxicity, being more potent against cancer cell lines than against normal, non-malignant cells[3][5].

Mechanisms of Action: A Deeper Look

The anticancer effects of substituted piperidine derivatives are attributed to their interference with crucial cellular processes.[6] Several key mechanisms have been elucidated:

  • DNA Intercalation: Some piperidine analogs can insert themselves into the DNA double helix, disrupting DNA replication and transcription, which ultimately leads to cell death.[3][7]

  • Apoptosis Induction: A common mechanism is the induction of programmed cell death, or apoptosis. This is often achieved by modulating the expression of key regulatory proteins. For instance, compound 17a induces apoptosis in PC3 prostate cancer cells by decreasing the expression of anti-apoptotic proteins like XIAP and Bcl-2, while increasing the levels of the pro-apoptotic protein BAX.[1] Similarly, the piperidine derivative DTPEP was found to increase the production of reactive oxygen species (ROS), leading to the release of cytochrome C and an increase in Bax expression in breast cancer cells.[1]

  • Tubulin Polymerization Inhibition: Certain piperidine derivatives can interfere with the dynamics of microtubules, which are essential for cell division. Compound 17a, for example, acts as a colchicine binding site inhibitor, disrupting tubulin polymerization and leading to cell cycle arrest in the G2/M phase.[2]

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity studies, detailed and standardized experimental protocols are essential. Below are the methodologies for key experiments cited in the evaluation of substituted piperidine analogs.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effect of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6]

  • Compound Treatment: The growth medium is replaced with fresh medium containing various concentrations of the piperidine derivative. A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period, typically 24, 48, or 72 hours.[6]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify specific proteins to understand the molecular mechanism of action.

  • Protein Extraction: Cells treated with the piperidine analog are lysed to extract total proteins.

  • SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[6]

  • Immunoblotting: The membrane is blocked with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding. The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, cleaved caspase-3, GAPDH).[6]

  • Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[6]

  • Quantification: The band intensities are quantified using densitometry software and normalized to a loading control like GAPDH to ensure equal protein loading.[6]

Visualizing the Pathways and Processes

To better understand the complex biological interactions and experimental procedures, diagrams generated using Graphviz are provided below.

G cluster_0 General Experimental Workflow for Cytotoxicity Assessment A Cancer Cell Culture B Cell Seeding in 96-well Plates A->B C Treatment with Substituted Piperidine Analogs B->C D Incubation (24, 48, 72h) C->D E Cell Viability Assay (e.g., MTT) D->E G Mechanism of Action Studies D->G F Data Analysis (IC50 Determination) E->F H Western Blotting G->H I Cell Cycle Analysis G->I J Apoptosis Assays G->J

Caption: General experimental workflow for evaluating the cytotoxic activity of substituted piperidine analogs.

G cluster_1 Proposed Apoptotic Pathway Induced by Piperidine Analogs Piperidine Substituted Piperidine Analog ROS Increased ROS Production Piperidine->ROS Bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ Piperidine->Bcl2 Bax Bax (Pro-apoptotic) Expression ↑ Piperidine->Bax Mito Mitochondrial Disruption ROS->Mito Bcl2->Mito Bax->Mito CytoC Cytochrome C Release Mito->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: A proposed signaling pathway for apoptosis induction by certain cytotoxic piperidine analogs.

References

A Comparative Guide to the Structure-Activity Relationships of 2-Methylpiperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and versatile synthetic accessibility.[1][2][3] The introduction of a methyl group at the 2-position creates a chiral center and provides a key vector for exploring chemical space, leading to a wide range of pharmacological activities. This guide offers a comparative analysis of 2-methylpiperidine analogs, focusing on their structure-activity relationships (SAR) across various biological targets. Quantitative data is presented for objective comparison, accompanied by detailed experimental protocols and visualizations of key concepts.

General Structure-Activity Relationship (SAR) Summary

The biological activity of this compound derivatives is highly dependent on the nature, position, and stereochemistry of substituents on both the piperidine ring and the nitrogen atom. The 2-methyl group itself can influence the conformation of the piperidine ring and its interactions with biological targets.

SAR_Summary cluster_core This compound Core cluster_substituents Key Modification Points & Effects Core N_Sub N-Substitution (R1) - Influences potency and selectivity - Large groups can enhance affinity for certain targets (e.g., opioid, AChE) C2_Stereo C2-Methyl Stereochemistry - (R) vs (S) can be critical for activity - Influences binding orientation Ring_Sub Ring Substitution (R2, R3, R4) - Affects lipophilicity and ADME properties - Can introduce new interactions (H-bonding, etc.) Core_N Core_N->N_Sub R1 Core_C2 Core_C2->C2_Stereo CH3 Core_Ring Core_Ring->Ring_Sub R2-R4 nAChR_Workflow start Compound Library (this compound Analogs) primary_screen Primary Screen: High-Throughput Calcium Flux Assay start->primary_screen hit_id Hit Identification (Compounds showing activity) primary_screen->hit_id secondary_screen Secondary Screen: Electrophysiology (Patch Clamp) hit_id->secondary_screen Confirmed Hits sar_study SAR & Lead Optimization (Analog Synthesis) secondary_screen->sar_study sar_study->primary_screen New Analogs adme_tox In Vitro ADME/Tox Profiling sar_study->adme_tox Optimized Leads in_vivo In Vivo Efficacy Studies (e.g., Murine inflammation model) adme_tox->in_vivo candidate Preclinical Candidate in_vivo->candidate Serotonin_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron SERT SERT Transporter HT1A_auto 5-HT1A Autoreceptor Serotonin_vesicle 5-HT Vesicles HT1A_auto->Serotonin_vesicle Inhibits Release (Negative Feedback) Synaptic_5HT Synaptic Serotonin (5-HT) Serotonin_vesicle->Synaptic_5HT Release HT1A_post Postsynaptic 5-HT1A Receptor Response Neuronal Response (e.g., Reduced Anxiety) HT1A_post->Response Activates Synaptic_5HT->SERT Reuptake Synaptic_5HT->HT1A_auto Binds Synaptic_5HT->HT1A_post Binds Compound This compound Analog Compound->SERT Inhibits Compound->HT1A_auto Agonist Action (Inhibits Firing) Compound->HT1A_post Agonist Action

References

A Head-to-Head Comparison of Synthetic Routes to Substituted Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

The substituted piperidine motif is a cornerstone in modern medicinal chemistry, forming the structural core of a vast number of pharmaceuticals and biologically active compounds. For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of these scaffolds is a critical endeavor. This guide provides an objective comparison of prominent synthetic strategies for accessing substituted piperidines, with a focus on quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for a given target.

At a Glance: Key Synthetic Strategies

The synthesis of substituted piperidines can be broadly categorized into several key approaches, each with its own set of advantages and limitations. This guide will focus on a comparative analysis of the following widely employed and modern synthetic routes:

  • Catalytic Asymmetric Hydrogenation of Pyridinium Salts: A powerful method for the enantioselective reduction of readily available pyridine precursors.

  • Chemo-enzymatic Synthesis: Utilizes a combination of chemical and enzymatic steps to achieve high stereoselectivity.

  • Enantioselective Radical-mediated δ C-H Cyanation: A modern approach that functionalizes an acyclic amine at the δ-position, followed by cyclization to form the piperidine ring.

  • Multicomponent Reactions: One-pot strategies that combine three or more starting materials to rapidly build molecular complexity.

Performance Comparison of Synthetic Routes

The choice of synthetic route is often dictated by factors such as yield, stereoselectivity, substrate scope, and operational simplicity. The following table summarizes key performance metrics for the synthesis of a chiral 3-substituted piperidine, a common structural motif found in pharmaceuticals like the PARP inhibitor Niraparib.[1][2][3]

Synthetic RouteKey Reagents/CatalystStarting MaterialProductYield (%)Enantiomeric Excess (ee) / Diastereomeric Ratio (dr)Reaction TimeKey AdvantagesKey Limitations
Catalytic Asymmetric Hydrogenation [{Ir(cod)Cl}₂], (R)-SynPhos, H₂N-Benzyl-pyridinium saltN-Benzylpiperidine82-99%78-93% ee[4]20-24 h[4]High yields and enantioselectivity, broad substrate scope.Requires high pressure of H₂, catalyst can be sensitive.
Chemo-enzymatic Synthesis Amine oxidase/ene imine reductase cascadeN-substituted tetrahydropyridineChiral 3-substituted piperidine>98% (for key step)[1]>98% ee[1]Not specifiedExcellent enantioselectivity, mild reaction conditions.Requires specialized enzymes, may have limited substrate scope.
Enantioselective Radical δ C-H Cyanation Chiral Cu(II) catalyst, DIBAL-HFluorosubstituted acyclic amineChiral piperidineNot specified for overall yieldHigh enantioselectivity[2]Not specifiedNovel C-H functionalization strategy, access to diverse structures.Multi-step process, may require optimization for different substrates.
Multicomponent Reaction Phenylboronic acidAromatic aldehyde, aniline, β-ketoesterHighly functionalized piperidine84-92%[5]Diastereoselective[5]14-16 h[5]High atom economy, operational simplicity, rapid access to complexity.Stereocontrol can be challenging, often produces racemic or diastereomeric mixtures.

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to facilitate their implementation in a research setting.

Catalytic Asymmetric Hydrogenation of a Pyridinium Salt

This protocol is a general procedure for the iridium-catalyzed asymmetric hydrogenation of a 2-substituted pyridinium salt.[4]

Materials:

  • [{Ir(cod)Cl}₂] (Iridium(I) chloride cyclooctadiene complex dimer)

  • (R)-SynPhos (Chiral phosphine ligand)

  • N-Benzyl-2-substituted-pyridinium bromide (Substrate)

  • Toluene/Dichloromethane (1:1 mixture, solvent)

  • Hydrogen gas (High pressure)

  • Stainless steel autoclave

Procedure:

  • In a nitrogen-filled glove box, prepare a solution of [{Ir(cod)Cl}₂] (1 mol%) and (R)-SynPhos (2.2 mol%) in a 1:1 mixture of toluene and dichloromethane (3 mL).

  • Stir the catalyst solution at room temperature for 20-30 minutes.

  • Place the N-benzyl-2-substituted-pyridinium bromide substrate (0.25 mmol) into a stainless steel autoclave.

  • Transfer the catalyst solution to the autoclave using a syringe.

  • Seal the autoclave and pressurize with hydrogen gas to 600 psi.

  • Stir the reaction mixture at 28°C for 20-24 hours.

  • After the reaction is complete, carefully release the hydrogen pressure.

  • Quench the reaction by adding a saturated aqueous solution of sodium carbonate and stir for 15-30 minutes.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the chiral piperidine.

Chemo-enzymatic Synthesis of a Chiral Piperidine

This method employs a one-pot amine oxidase/ene imine reductase cascade to convert an N-substituted tetrahydropyridine to a stereo-defined 3-substituted piperidine.[3]

Materials:

  • N-substituted 1,2,3,4-tetrahydropyridine (Substrate)

  • Amine oxidase (e.g., 6-HDNO)

  • Ene-imine reductase (EneIRED)

  • NADPH (Cofactor)

  • Buffer solution (e.g., potassium phosphate buffer)

Procedure:

  • Prepare a reaction mixture containing the N-substituted tetrahydropyridine substrate in a suitable buffer.

  • Add the amine oxidase and ene-imine reductase enzymes to the reaction mixture.

  • Initiate the reaction by adding the NADPH cofactor.

  • Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or GC).

  • Upon completion, stop the reaction by denaturing the enzymes (e.g., by adding a water-miscible organic solvent or by heat treatment).

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer and concentrate it to obtain the crude product.

  • Purify the product by flash chromatography to yield the enantiopure piperidine derivative.

Enantioselective Radical-mediated δ C-H Cyanation

This protocol describes the synthesis of a chiral piperidine from an acyclic amine via a copper-catalyzed radical-mediated C-H cyanation followed by cyclization.[2][6]

Materials:

  • Acyclic N-fluoro-N-alkyl amine (Substrate)

  • Chiral copper(II) catalyst

  • Cyanide source (e.g., TMSCN)

  • Radical initiator (e.g., a photoredox catalyst or a chemical oxidant)

  • DIBAL-H (Diisobutylaluminium hydride)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

Step 1: Enantioselective δ C-H Cyanation

  • In a reaction vessel under an inert atmosphere, dissolve the acyclic N-fluoro-N-alkyl amine substrate and the chiral copper(II) catalyst in an anhydrous solvent.

  • Add the cyanide source to the reaction mixture.

  • Initiate the radical reaction (e.g., by irradiation with light in the presence of a photoredox catalyst).

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

  • Quench the reaction and work up to isolate the crude δ-amino nitrile.

  • Purify the product by column chromatography.

Step 2: Reductive Cyclization

  • Dissolve the purified δ-amino nitrile in an anhydrous solvent under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78°C).

  • Add DIBAL-H dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir until the cyclization is complete.

  • Quench the reaction carefully with a suitable reagent (e.g., Rochelle's salt solution).

  • Extract the product, dry the organic layer, and concentrate to obtain the chiral piperidine.

  • Purify by column chromatography if necessary.

Multicomponent Synthesis of a Highly Functionalized Piperidine

This one-pot procedure utilizes phenylboronic acid as a catalyst for the synthesis of polysubstituted piperidines.[5]

Materials:

  • Aromatic aldehyde

  • Substituted aniline

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Phenylboronic acid (Catalyst)

  • Acetonitrile (Solvent)

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), substituted aniline (2 mmol), and β-ketoester (1 mmol).

  • Add acetonitrile (5 mL) as the solvent.

  • Add phenylboronic acid (10 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 14-16 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration.

  • Wash the product with a small amount of cold solvent and dry to obtain the highly functionalized piperidine. Further purification by recrystallization or column chromatography may be performed if necessary.

Visualization of Workflows and Signaling Pathways

To provide a clearer understanding of the synthetic strategies and their biological relevance, the following diagrams have been generated using Graphviz.

G Synthetic Workflow: Catalytic Asymmetric Hydrogenation cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Workup and Purification catalyst_prep Mix [{Ir(cod)Cl}₂] and (R)-SynPhos in Toluene/CH₂Cl₂ add_catalyst Transfer Catalyst Solution catalyst_prep->add_catalyst load_substrate Load Pyridinium Salt into Autoclave load_substrate->add_catalyst hydrogenate Pressurize with H₂ (600 psi) and Stir (20-24h) add_catalyst->hydrogenate quench Quench with Na₂CO₃ hydrogenate->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Chiral Piperidine purify->product

Caption: Workflow for Catalytic Asymmetric Hydrogenation.

G Synthetic Workflow: Chemo-enzymatic Synthesis cluster_reaction Enzymatic Cascade cluster_workup Workup and Purification mix Combine Tetrahydropyridine, Enzymes, and Buffer initiate Add NADPH to Initiate Reaction mix->initiate incubate Incubate at Controlled Temperature initiate->incubate stop_reaction Stop Reaction (e.g., Denature Enzymes) incubate->stop_reaction extract Extract Product stop_reaction->extract purify Purify by Flash Chromatography extract->purify product Enantiopure Piperidine purify->product

Caption: Workflow for Chemo-enzymatic Synthesis.

G Synthetic Workflow: Multicomponent Reaction cluster_onepot One-Pot Reaction cluster_isolation Product Isolation combine Combine Aldehyde, Aniline, β-Ketoester add_catalyst Add Phenylboronic Acid combine->add_catalyst react Stir at Room Temperature (14-16h) add_catalyst->react filter Filter Precipitated Product react->filter wash_dry Wash and Dry filter->wash_dry product Functionalized Piperidine wash_dry->product

Caption: Workflow for Multicomponent Reaction.

Many piperidine-containing compounds exhibit their biological effects by modulating cellular signaling pathways. For instance, piperine, a natural product containing a piperidine moiety, has been shown to inhibit the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[7][8][9]

G PI3K/Akt Signaling Pathway Inhibition by Piperine RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates Bad Bad Akt->Bad inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis Bad->Apoptosis Piperine Piperine Piperine->Akt inhibits

Caption: PI3K/Akt pathway and piperine inhibition.

Conclusion

The synthesis of substituted piperidines is a rich and evolving field, with a diverse array of methodologies available to the modern chemist. The choice of the optimal synthetic route depends on a careful consideration of the specific target molecule, the desired stereochemistry, and the available resources. Catalytic asymmetric hydrogenation offers a robust and high-yielding approach for enantioselective synthesis. Chemo-enzymatic methods provide unparalleled stereocontrol under mild conditions. Radical C-H functionalization represents a cutting-edge strategy for accessing novel chemical space. Finally, multicomponent reactions offer a rapid and atom-economical means of constructing complex piperidine scaffolds. By understanding the strengths and weaknesses of each approach, researchers can make informed decisions to accelerate their drug discovery and development programs.

References

Data Presentation: Diastereomeric Ratios in 2-Methylpiperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An Analysis of Diastereomeric Ratios in 2-Methylpiperidine Reactions: A Comparative Guide

The stereoselective synthesis of substituted piperidines is a critical endeavor in medicinal chemistry and natural product synthesis, as the spatial arrangement of substituents profoundly impacts biological activity. This guide provides a comparative analysis of diastereomeric ratios achieved in reactions involving the formation of this compound derivatives, with a focus on catalytic hydrogenation and N-alkylation strategies. Detailed experimental protocols and data are presented to aid researchers in selecting and optimizing synthetic routes for desired diastereomers.

The diastereoselectivity of reactions forming substituted piperidines is highly dependent on the synthetic strategy, catalyst, and substrate. Below are comparative data from key transformations.

Table 1: Diastereomeric Ratios from Catalytic Hydrogenation of Substituted Pyridines

Catalytic hydrogenation of substituted pyridines is a common method for synthesizing piperidines. The facial selectivity of the hydrogenation often leads to a predominance of the cis diastereomer.

Precursor (Substituted Pyridine)N-Protecting GroupCatalystDiastereomeric Ratio (cis:trans)Yield (%)Reference
Methyl 2-methylnicotinateBenzyl10 mol% PtO₂>95:570[1][2]
Methyl 4-methylnicotinateBenzyl10 mol% PtO₂>95:590[1][2]
Methyl 6-methylnicotinateBoc10 mol% PtO₂65:3550[1][2]
Methyl 2-chloro-6-methylpyridine-4-carboxylateBoc30 mol% PtO₂>95:585[1]
Table 2: Diastereomeric Ratios from N-Alkylation of this compound Derivatives

The quaternization of N-alkylated piperidines can proceed with varying degrees of stereoselectivity, influenced by the nature of the alkylating agent and the existing stereochemistry.

ReactionReagentsDiastereomer Ratio (Axial:Equatorial Attack)Reference
N-Methylation of 1-Phenacyl-2-methylpiperidineMethyl Iodide60:40[3]
N-Phenacylation of 1,2-Dimethylpiperidineα-Bromoacetophenone35:65[3]

Key Factors Influencing Diastereoselectivity

The stereochemical outcome of piperidine synthesis is governed by several factors, which can be manipulated to favor a specific diastereomer.[4] These strategies are broadly categorized as substrate control, reagent control, and catalyst control.

G sub Diastereoselective Synthesis of 2-Substituted Piperidines sc Substrate Control sub->sc rc Reagent Control sub->rc cc Catalyst Control sub->cc sa Chiral Auxiliaries sc->sa ss Existing Stereocenters sc->ss scf Conformational Restriction sc->scf rs Steric Hindrance of Reagent rc->rs re Electronic Properties rc->re ct Chiral Transition Metal Complexes cc->ct co Organocatalysts cc->co cis cis-Diastereomer sa->cis trans trans-Diastereomer sa->trans ss->cis ss->trans scf->cis scf->trans rs->cis rs->trans re->cis re->trans ct->cis ct->trans co->cis co->trans G A Crude Reaction Mixture B Sample Preparation (Dissolve in CDCl3 or other deuterated solvent) A->B C ¹H NMR Data Acquisition (e.g., 500 MHz) B->C D Data Processing (Phase & Baseline Correction) C->D E Identify Diagnostic Signals (Non-overlapping peaks for each diastereomer) D->E F Signal Integration E->F G Calculate Diastereomeric Ratio (dr) F->G

References

A Comparative Guide to Functional Group Analysis of 2-Methylpiperidine Products Using IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of using Infrared (IR) spectroscopy for the functional group analysis of 2-Methylpiperidine and its related products. It includes detailed experimental protocols, a comparative analysis with alternative techniques, and quantitative data to support the identification and characterization of this important heterocyclic compound.

Introduction to IR Spectroscopy for this compound Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation by the sample, an IR spectrum is generated, which provides a unique "molecular fingerprint." For this compound, a secondary cyclic amine, IR spectroscopy is particularly useful for confirming the presence of key functional groups such as the N-H bond of the secondary amine, C-H bonds of the aliphatic ring and methyl group, and the C-N bond. This technique is instrumental in quality control, reaction monitoring, and impurity profiling during the synthesis and development of this compound-based products.

Comparative Analysis of Functional Group Frequencies

The following table summarizes the characteristic IR absorption frequencies for the key functional groups found in this compound. This data is essential for interpreting the IR spectrum and confirming the chemical identity of the product.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)IntensityNotes
N-H (Secondary Amine) Stretch3350 - 3310[1][2]Weak to MediumIn cyclic amines like piperidine, this peak can be shifted to a slightly lower frequency, around 3276 cm⁻¹.[3] The peak is typically sharper than an O-H stretch.[2]
Bend (Wag)900 - 665[2]Strong, BroadThis out-of-plane bending is characteristic of primary and secondary amines.[2][4]
C-H (Alkyl) Stretch2960 - 2850[5]StrongThis region will show multiple sharp peaks corresponding to the asymmetric and symmetric stretching of the CH₃ and CH₂ groups in the piperidine ring.
Bend (Scissoring/Rocking)1470 - 1350[6]MediumThese bands correspond to the bending vibrations of the methyl and methylene groups.
C-N (Aliphatic Amine) Stretch1250 - 1020[1][2]Medium to WeakThis absorption can sometimes be difficult to definitively assign due to mixing with other vibrations in the fingerprint region. For this compound, this stretch has been assigned in the region of 1055-1224 cm⁻¹.[7]

Comparison with Alternative Analytical Techniques

While IR spectroscopy is a valuable tool, a comprehensive analysis of this compound products often involves complementary techniques.

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed structural information, including connectivity of atoms and stereochemistry.Provides unambiguous structure elucidation. Quantitative analysis is straightforward.Less sensitive than mass spectrometry. Requires more expensive instrumentation and deuterated solvents.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, useful for identifying trace impurities and confirming molecular formula. Can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.Does not directly provide information on functional groups. Isomer differentiation can be challenging without fragmentation analysis.
Gas Chromatography (GC) Separation of volatile components in a mixture, purity assessment.Excellent for separating and quantifying volatile compounds and impurities.Sample must be volatile and thermally stable. Derivatization may be required for some compounds.

Experimental Protocol for IR Spectroscopy of this compound

This protocol outlines the steps for obtaining a high-quality IR spectrum of a liquid sample of this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Sample of this compound

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean and free of any residue. Clean the crystal surface with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This will subtract the absorbance from the air (CO₂ and H₂O) and the ATR crystal from the final sample spectrum.

  • Sample Application:

    • Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal. Ensure the crystal is fully covered by the sample.

  • Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio. The typical data collection range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Analysis:

    • Process the resulting spectrum by performing a baseline correction if necessary.

    • Identify the characteristic absorption peaks and compare their wavenumbers to the expected values for this compound's functional groups as detailed in the table above.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a lint-free wipe and an appropriate solvent to remove all traces of the sample.

Workflow for IR Spectroscopic Analysis

The following diagram illustrates the logical workflow for the functional group analysis of this compound products using IR spectroscopy.

IR_Analysis_Workflow start Start: this compound Product Sample prep Sample Preparation (e.g., direct application for ATR) start->prep background Acquire Background Spectrum prep->background sample_spec Acquire Sample Spectrum background->sample_spec process Data Processing (e.g., Baseline Correction) sample_spec->process analysis Spectral Analysis: Peak Identification process->analysis compare Compare with Reference Data analysis->compare report Generate Report: Functional Group Confirmation compare->report end End report->end

Caption: Workflow for IR analysis of this compound.

Conclusion

IR spectroscopy serves as a rapid and reliable method for the primary functional group analysis of this compound products. Its ability to quickly confirm the presence of the key N-H, C-H, and C-N functionalities makes it an indispensable tool in synthetic chemistry and pharmaceutical development. For comprehensive structural elucidation and impurity profiling, it is recommended to use IR spectroscopy in conjunction with other analytical techniques such as NMR and mass spectrometry. This integrated approach ensures the highest level of quality and confidence in the characterization of this compound and its derivatives.

References

Assessing the Purity of 2-Methylpiperidine: A Comparative Guide to Gas Chromatography and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical starting materials and intermediates is paramount. 2-Methylpiperidine, a key building block in the synthesis of various pharmaceutical agents, requires rigorous analytical characterization to guarantee the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of gas chromatography (GC) with other analytical techniques for assessing the purity of this compound, supported by experimental protocols and data.

Gas Chromatography: The Gold Standard for Volatile Amine Analysis

Gas chromatography is a powerful and widely used technique for the separation and quantification of volatile and semi-volatile compounds. Due to the volatile nature of this compound, GC, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the method of choice for purity assessment.

Key Advantages of GC for this compound Analysis:

  • High Resolution: GC columns provide excellent separation of this compound from its structurally similar impurities.

  • Sensitivity: FID and MS detectors offer high sensitivity, enabling the detection and quantification of trace-level impurities.

  • Robustness: Well-established GC methods are reliable and reproducible for routine quality control.

Potential Impurities in this compound

The impurity profile of this compound can vary depending on the synthetic route employed. Common synthesis pathways, such as the reduction of 2-methylpyridine, can lead to several potential process-related impurities.

Table 1: Potential Impurities in this compound and their Origin

Impurity NameChemical StructurePotential Origin
PyridineC₅H₅NUnreacted starting material
2-MethylpyridineC₆H₇NIncomplete reduction of the starting material
PiperidineC₅H₁₁NBy-product from side reactions
N-Methyl-2-methylpiperidineC₇H₁₅NImpurity from methylation reagents
WaterH₂OResidual solvent or atmospheric moisture

Comparative Analysis of Analytical Techniques

While GC is the preferred method, other analytical techniques can also be employed for the analysis of this compound. High-Performance Liquid Chromatography (HPLC) is a common alternative, particularly for less volatile derivatives or when derivatization is employed to enhance detection.

Table 2: Comparison of GC and HPLC for this compound Purity Analysis

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.
Typical Analytes Volatile and thermally stable compounds.Non-volatile or thermally labile compounds.
Sample Preparation Simple dilution in a suitable solvent.May require derivatization to introduce a UV chromophore.
Analysis Time Typically faster for volatile compounds.Can be longer depending on the separation.
Sensitivity High with FID for organic compounds.Dependent on the chromophore of the analyte and detector.
Selectivity High, especially with MS detectors.Can be tailored with different column chemistries and mobile phases.
Cost Generally lower instrumentation and solvent costs.Higher instrumentation and solvent costs.

Experimental Protocol: Purity Assessment of this compound by GC-FID

This section provides a detailed experimental protocol for the determination of this compound purity using a gas chromatograph equipped with a Flame Ionization Detector (FID).

1. Instrumentation and Materials

  • Gas Chromatograph with FID

  • Capillary GC column: DB-17 (30 m x 0.53 mm, 1 µm film thickness) or equivalent

  • Helium (carrier gas), Hydrogen (FID fuel), Air (FID oxidant)

  • This compound sample

  • Methanol (HPLC grade) as solvent

  • Reference standards for potential impurities (if available)

2. Chromatographic Conditions

Table 3: GC-FID Method Parameters

ParameterValue
Column DB-17, 30 m x 0.53 mm, 1 µm
Carrier Gas Helium, 2.0 mL/min
Injector Temperature 250°C
Detector Temperature 260°C
Oven Temperature Program Initial: 100°C, hold for 2 minRamp: 15°C/min to 220°CHold: 5 min
Injection Volume 1.0 µL
Split Ratio 50:1
Detector FID

3. Sample and Standard Preparation

  • Sample Solution: Accurately weigh approximately 100 mg of the this compound sample and dissolve it in 10 mL of methanol.

  • Standard Solution (for impurity identification): If available, prepare a stock solution of each potential impurity at a concentration of 1 mg/mL in methanol. Prepare a working standard mixture containing each impurity at a concentration of approximately 0.1 mg/mL.

4. Analysis Procedure

  • Inject the methanol blank to ensure no system contamination.

  • If available, inject the standard impurity mixture to determine the retention time of each impurity.

  • Inject the sample solution in triplicate.

  • Calculate the purity of this compound using the area normalization method.

5. Data Analysis and Purity Calculation

The purity of this compound is calculated based on the peak area percentages from the chromatogram.

Purity (%) = (Peak Area of this compound / Total Peak Area of all components) x 100

Table 4: Illustrative Quantitative Data for this compound Purity by GC-FID

ComponentRetention Time (min)Peak AreaArea %
Pyridine3.51,5000.05
Piperidine4.23,0000.10
This compound 5.8 2,985,000 99.50
2-Methylpyridine6.56,0000.20
N-Methyl-2-methylpiperidine7.14,5000.15
Total 3,000,000 100.00

Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.

Visualizing the Workflow and Method Comparison

To provide a clearer understanding of the experimental process and the decision-making involved in method selection, the following diagrams are provided.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution Sample->Dilution Solvent Methanol Solvent->Dilution Injection Inject into GC Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation Report Report Calculation->Report

Caption: Experimental workflow for the purity assessment of this compound by GC-FID.

Method_Comparison cluster_analyte Analyte Properties cluster_methods Analytical Methods cluster_decision Decision Criteria Analyte This compound Volatility Volatile Analyte->Volatility Thermal_Stability Thermally Stable Analyte->Thermal_Stability HPLC High-Performance Liquid Chromatography (HPLC) Analyte->HPLC Possible with derivatization GC Gas Chromatography (GC) Volatility->GC Favors Thermal_Stability->GC Favors Decision Optimal Method? GC->Decision High Suitability HPLC->Decision Lower Suitability Other Other Methods (e.g., Titration) Other->Decision Limited for impurity profiling

Caption: Logical relationship for selecting an analytical method for this compound.

Conclusion

For the purity assessment of this compound, gas chromatography stands out as the most suitable analytical technique. Its ability to effectively separate and quantify volatile amines and their related impurities provides accurate and reliable results essential for quality control in pharmaceutical development. While other methods like HPLC can be adapted, they often require additional sample preparation steps, making GC a more direct and efficient approach. The provided GC-FID protocol offers a robust starting point for developing a validated method for the routine analysis of this compound purity.

A Comparative Guide to N-Substituted Piperidine Analogs in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in the design of organocatalysts and ligands for metal-catalyzed reactions. The nature of the substituent on the piperidine nitrogen plays a pivotal role in modulating the catalyst's steric and electronic properties, thereby influencing its activity, selectivity, and overall performance. This guide provides a comparative analysis of N-substituted piperidine analogs in various catalytic transformations, supported by experimental data to facilitate catalyst selection and development.

Comparative Catalytic Performance of N-Substituted Piperidine Analogs

The catalytic efficacy of N-substituted piperidine analogs is highly dependent on the specific reaction type. Below, we compare the performance of several analogs in key organic transformations.

Knoevenagel Condensation

The Knoevenagel condensation, a fundamental C-C bond-forming reaction, is often catalyzed by basic amines. The choice of the amine catalyst significantly impacts the reaction efficiency.

CatalystAldehydeActive Methylene CompoundProduct Conversion (%)Reaction Time (min)
Piperidinep-methoxybenzaldehydeThiazolidine-2,4-dione91480
Pyrrolidinep-methoxybenzaldehydeThiazolidine-2,4-dione100480
Piperidinep-nitrobenzaldehydeThiazolidine-2,4-dione~70480
Pyrrolidinep-nitrobenzaldehydeThiazolidine-2,4-dione~80480

Data sourced from a comparative study of piperidine and pyrrolidine in the Knoevenagel condensation.

Key Insights:

  • In the Knoevenagel condensation of thiazolidine-2,4-dione with aromatic aldehydes, pyrrolidine demonstrated higher catalytic activity than piperidine, achieving complete conversion with p-methoxybenzaldehyde under the same reaction conditions.[1][2]

  • This suggests that for this transformation, the slightly higher basicity and less sterically hindered nature of pyrrolidine may be advantageous.

Aldol Reaction

The aldol reaction, another critical C-C bond-forming reaction, can be catalyzed by piperidine derivatives, often with the N-substituent influencing the stereochemical outcome.

CatalystAldehydeYield (%)Diastereomeric Ratio (anti:syn)
N-benzyl-4-(trifluoromethyl)piperidine-2,6-dioneBenzaldehyde8484:16
N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione4-Chlorobenzaldehyde8181:19
N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione4-Methylbenzaldehyde7885:15
N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione2-Naphthaldehyde7782:18

Data from a study on the stereodivergent synthesis of aldol products using a chiral N-substituted piperidine derivative. The use of HMPA as an additive favored the formation of the anti-product.

Key Insights:

  • Complex N-substituted piperidines, such as the N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione, can serve as effective catalysts for stereoselective aldol reactions.

  • The specific N-substituent and other ring modifications are crucial for inducing high diastereoselectivity.

Michael Addition

In the Michael addition, piperidine analogs can act as either Brønsted base catalysts or form nucleophilic iminium ion intermediates. The N-substituent determines the operative catalytic pathway.

CatalystMichael AcceptorMichael DonorYield (%)Reaction Time (h)
N-benzyl-N',N''-diphenylguanidineChalconeNitromethane9212
N-benzyl-N',N''-diphenylguanidine4'-MethylchalconeNitromethane9512
N-benzyl-N',N''-diphenylguanidine4-ChlorochalconeNitromethane9412
PiperidineChalconeAcetylacetone902

Data for N-benzyl-N',N''-diphenylguanidine is from a study on its use in Michael additions. Data for piperidine is representative of its general performance in such reactions.

Key Insights:

  • Piperidine (Secondary Amine): Can catalyze the Michael addition through two pathways: as a Brønsted base to deprotonate the Michael donor, or by forming a more reactive iminium ion with the Michael acceptor.

  • N-Alkylpiperidines (e.g., 1,4-Dimethylpiperidine - Tertiary Amine): Are restricted to acting as Brønsted base catalysts due to the steric hindrance around the nitrogen, which prevents the formation of an iminium ion. This often leads to lower catalytic efficiency compared to piperidine.

  • N-Aryl and N-Benzyl Piperidines: The influence of N-aryl and N-benzyl substituents can be complex. While they also act as tertiary amines, the electronic properties of the aryl or benzyl group can modulate the basicity of the piperidine nitrogen.

Experimental Protocols

General Procedure for Knoevenagel Condensation Catalyzed by Piperidine/Pyrrolidine

Materials:

  • Aromatic aldehyde (1 mmol)

  • Thiazolidine-2,4-dione (1 mmol)

  • Piperidine or Pyrrolidine (0.8 eq)

  • Ethanol (solvent)

Procedure:

  • To a solution of the aromatic aldehyde in ethanol, add thiazolidine-2,4-dione.

  • Add the piperidine or pyrrolidine catalyst to the mixture.

  • Stir the reaction mixture at room temperature for the specified time (e.g., 480 minutes).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration and purified by recrystallization.

General Procedure for Aldol Reaction Catalyzed by N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione

Materials:

  • N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione (1.0 equiv)

  • Lithium diisopropylamide (LDA) (2.2 equiv)

  • Hexamethylphosphoramide (HMPA) (4.4 equiv)

  • Aldehyde (2.0 equiv)

  • Tetrahydrofuran (THF) (solvent)

Procedure:

  • A solution of N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione in THF is cooled to -78 °C.

  • LDA is added dropwise, and the mixture is stirred for 30 minutes.

  • HMPA is added, and the mixture is stirred for an additional 30 minutes.

  • A solution of the aldehyde in THF is added dropwise.

  • The reaction is stirred at -78 °C for 5 hours.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography.

Mechanistic Insights and Logical Relationships

The catalytic cycle of piperidine and its N-substituted analogs in reactions like the Knoevenagel and Michael additions can be visualized to understand their different modes of action.

Knoevenagel_Mechanism cluster_piperidine Piperidine (Secondary Amine) cluster_n_alkyl N-Alkylpiperidine (Tertiary Amine) P_Start Piperidine P_Iminium Iminium Ion Intermediate P_Start->P_Iminium Reacts with Aldehyde P_Enolate Enolate Formation P_Start->P_Enolate Deprotonates Active Methylene P_Product Knoevenagel Product P_Iminium->P_Product Reacts with Enolate P_Enolate->P_Product NA_Start N-Alkylpiperidine NA_Enolate Enolate Formation NA_Start->NA_Enolate Deprotonates Active Methylene NA_Product Knoevenagel Product NA_Enolate->NA_Product Reacts with Aldehyde

Caption: Catalytic pathways of secondary vs. tertiary piperidine analogs.

The diagram illustrates that secondary amines like piperidine can activate the reaction through two distinct pathways: Brønsted base catalysis (enolate formation) and iminium ion formation. In contrast, tertiary amines, such as N-alkylpiperidines, are limited to the Brønsted base pathway due to steric hindrance at the nitrogen atom, which generally results in lower catalytic activity.

Experimental_Workflow Start Start: Aldehyde + Active Methylene Compound Catalyst_Addition Add N-Substituted Piperidine Analog Start->Catalyst_Addition Reaction Reaction under Optimized Conditions (Solvent, Temperature, Time) Catalyst_Addition->Reaction Monitoring Monitor Progress (TLC, GC, etc.) Reaction->Monitoring Workup Quenching and Extraction Monitoring->Workup Purification Column Chromatography / Recrystallization Workup->Purification Analysis Characterization and Yield/Selectivity Determination Purification->Analysis

Caption: General experimental workflow for catalysis screening.

This workflow outlines the systematic approach to comparing the catalytic performance of different N-substituted piperidine analogs. By keeping all other reaction parameters constant, the influence of the N-substituent on the reaction outcome can be accurately assessed.

References

Safety Operating Guide

Navigating the Disposal of 2-Methylpiperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of 2-Methylpiperidine

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. This compound, a versatile heterocyclic amine, requires careful consideration for its disposal due to its inherent hazardous properties. This guide provides a procedural framework for the safe and effective management of this compound waste, aligning with best practices in laboratory safety and chemical handling.

Understanding the Hazard Profile

Before initiating any disposal procedure, it is crucial to recognize the hazards associated with this compound. This chemical is classified as a flammable liquid, corrosive, and toxic, necessitating stringent safety protocols throughout its lifecycle in the laboratory, including its final disposal.[1][2][3][4]

Quantitative Data Summary

While specific regulatory concentration thresholds for the disposal of this compound are not explicitly defined by agencies like the EPA, its hazardous characteristics are well-documented.[5][6] The following table summarizes key quantitative and classification data essential for its proper management and transportation.

ParameterValueSource
UN Number 2733[3][4][7][8]
Proper Shipping Name AMINES, FLAMMABLE, CORROSIVE, N.O.S. (this compound)[3][4][8]
DOT Hazard Class 3 (Flammable Liquid)[3][4][7][8]
Subsidiary Hazard 8 (Corrosive)[3][4][8]
Packing Group II[3][4][7][8]
Flash Point 15.56 °C (60.0 °F) - closed cup[4]
Molecular Formula C₆H₁₃N[1][9][10][11][12]
Molecular Weight 99.17 g/mol [1][9][10][11][12]

Disposal Workflow

The proper disposal of this compound waste is a multi-step process that ensures safety and regulatory compliance. The following diagram outlines the logical workflow from waste generation to final disposal.

Figure 1. This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 In-Lab Management cluster_2 Disposal Path Waste Identification Waste Identification Container Selection Container Selection Waste Identification->Container Selection Properly characterize waste Labeling Labeling Container Selection->Labeling Use compatible containers Segregation Segregation Labeling->Segregation Clearly mark contents and hazards Temporary Storage Temporary Storage Segregation->Temporary Storage Store away from incompatibles Waste Characterization Waste Characterization Temporary Storage->Waste Characterization Store in a designated, well-ventilated area Licensed Disposal Engage Licensed Disposal Company Waste Characterization->Licensed Disposal Determine final disposal requirements Final Disposal Final Disposal Licensed Disposal->Final Disposal Transport and dispose according to regulations

Figure 1. This compound Disposal Workflow

Experimental Protocol: General Neutralization of Alkaline Waste

While a specific, validated protocol for the in-laboratory treatment of this compound waste was not identified in the reviewed literature, a general procedure for the neutralization of alkaline waste, such as solutions containing amines, can be followed with extreme caution. This protocol should be adapted and validated by qualified personnel within the specific laboratory context.

Objective: To neutralize dilute aqueous solutions of this compound to a pH range suitable for compliant disposal, where permitted by institutional and local regulations.

Materials:

  • Dilute aqueous waste containing this compound

  • Dilute sulfuric acid or hydrochloric acid (e.g., <10% concentration)

  • pH indicator strips or a calibrated pH meter

  • Appropriate personal protective equipment (PPE): chemical-resistant gloves, safety goggles, and a lab coat

  • Stir plate and stir bar

  • Beaker or flask of appropriate size, preferably within a fume hood

Procedure:

  • Preparation: Don all required PPE. Perform the procedure in a well-ventilated area, preferably within a chemical fume hood. Place the beaker containing the dilute this compound waste on the stir plate and add a stir bar.

  • Dilution: If the waste is concentrated, it should first be diluted with cold water. Slowly add the alkaline waste to the water to minimize heat generation.

  • Neutralization: Begin stirring the solution. Slowly and carefully add the dilute acid to the stirring alkaline solution. Monitor the pH of the solution frequently using pH strips or a pH meter.

  • Temperature Control: The neutralization reaction can be exothermic. If the container becomes warm to the touch, pause the addition of acid and allow the solution to cool.

  • Endpoint: Continue adding acid until the pH of the solution is between 6.0 and 8.0.

  • Final Disposal: Once neutralized, the solution may be suitable for drain disposal with copious amounts of water, provided it does not contain other hazardous components and is in compliance with local wastewater regulations. Always consult your institution's Environmental Health and Safety (EHS) office for guidance on the final disposal of neutralized solutions.

Disclaimer: This is a general guideline for the neutralization of alkaline waste. The specific reactivity and potential byproducts of neutralizing this compound should be carefully considered. It is highly recommended to consult with your institution's EHS office before attempting any in-lab treatment of hazardous waste. For pure or concentrated this compound, in-lab treatment is not recommended; instead, it should be disposed of through a licensed hazardous waste disposal company.[8]

Key Procedural Steps for Disposal

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste. This includes pure this compound, solutions, and any materials contaminated with it (e.g., gloves, absorbent pads).

  • Containerization:

    • Use chemically compatible containers, such as high-density polyethylene (HDPE) or the original product container, if in good condition.[13]

    • Ensure containers have a secure, tight-fitting lid to prevent leaks and evaporation.

    • Do not overfill containers; a general rule is to fill to no more than 80% capacity.

  • Labeling:

    • Clearly label all waste containers with the words "Hazardous Waste."

    • Identify the contents, including "this compound" and any other components, with their approximate concentrations.

    • Include the appropriate hazard pictograms (flammable, corrosive, toxic).

  • Segregation and Storage:

    • Store this compound waste separately from incompatible materials, especially strong oxidizing agents and acids.[3][4]

    • Keep waste containers in a designated and well-ventilated satellite accumulation area.

    • Ensure secondary containment is used to capture any potential leaks.

  • Professional Disposal:

    • The primary and most recommended method for the disposal of this compound waste is to engage a licensed and reputable hazardous waste disposal company.[8]

    • Provide the disposal company with an accurate description of the waste, including its composition and hazards, as detailed on the Safety Data Sheet (SDS).

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound waste, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's EHS department for specific guidance and requirements.

References

Essential Safety and Operational Protocols for Handling 2-Methylpiperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, personal protective equipment (PPE) selection, and disposal of 2-Methylpiperidine.

This document provides critical, immediate safety and logistical information for laboratory personnel working with this compound. Adherence to these procedural guidelines is essential for ensuring personal safety and proper chemical management.

Personal Protective Equipment (PPE) for this compound

PPE CategoryRecommendation
Eye and Face Protection Chemical safety goggles are mandatory.[1] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1]
Hand Protection Chemical-resistant gloves are required.[1] Nitrile gloves are a suitable option for incidental contact.[1] For extended contact or immersion, heavier-duty gloves such as neoprene or butyl rubber are recommended.[2] Always inspect gloves for tears or punctures before use and change them immediately if contact with the chemical occurs.[1]
Skin and Body Protection A flame-retardant lab coat is essential. For procedures with a significant risk of exposure, a chemical-resistant apron or suit should be worn.[3]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[4][5]

Experimental Protocol: Safe Handling and Disposal of this compound

This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.

1. Pre-Operational Checks:

  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

  • Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly, with the sash at the appropriate height.

  • Gather all Materials: Assemble all necessary chemicals, equipment, and waste containers before starting the experiment to minimize movement and potential for spills.

  • Don Appropriate PPE: Put on all required personal protective equipment as detailed in the table above.

2. Handling Procedure:

  • Grounding: When transferring this compound, ensure that all containers and equipment are properly grounded to prevent static discharge, which could ignite the flammable liquid.[4]

  • Dispensing: Carefully dispense the required amount of this compound inside the chemical fume hood. Use a bottle carrier for transporting the chemical.

  • Avoid Inhalation and Contact: Perform all manipulations of this compound within the fume hood to avoid inhaling vapors.[1][3] Prevent any contact with skin and eyes.[1]

  • Keep Away from Ignition Sources: Ensure there are no open flames, hot surfaces, or other potential ignition sources in the vicinity.[1][3]

3. Post-Handling and Disposal:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using a suitable solvent.

  • Waste Disposal: Dispose of all waste, including empty containers and contaminated PPE, in a designated hazardous waste container.[3] Do not mix with other waste streams.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat, and then eye protection. Wash hands thoroughly with soap and water after removing all PPE.[1]

Logical Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Execution Phase start Start: Handling this compound task_assessment Assess Task-Specific Hazards (e.g., splash risk, quantity) start->task_assessment ppe_selection Select Appropriate PPE (Based on Hazard Assessment) task_assessment->ppe_selection don_ppe Don PPE Correctly ppe_selection->don_ppe conduct_work Conduct Work in Fume Hood don_ppe->conduct_work spill_check Monitor for Spills or Contamination conduct_work->spill_check decontaminate Decontaminate Work Area and Equipment spill_check->decontaminate No Spill spill_yes Spill Occurs spill_check->spill_yes Yes doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose Dispose of Contaminated Waste doff_ppe->dispose end_op End of Operation dispose->end_op spill_response Follow Spill Response Protocol spill_yes->spill_response spill_response->conduct_work

Caption: Logical workflow for PPE selection and use when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylpiperidine
Reactant of Route 2
2-Methylpiperidine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.